molecular formula C6H7ClFIN2 B1498202 2-Fluoro-4-iodophenylhydrazine hydrochloride CAS No. 502496-29-9

2-Fluoro-4-iodophenylhydrazine hydrochloride

Cat. No.: B1498202
CAS No.: 502496-29-9
M. Wt: 288.49 g/mol
InChI Key: YAHTZRMOKVQZPS-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodophenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C6H7ClFIN2 and its molecular weight is 288.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-4-iodophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHTZRMOKVQZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660164
Record name (2-Fluoro-4-iodophenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

288.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502496-29-9
Record name Hydrazine, (2-fluoro-4-iodophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502496-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-4-iodophenyl)hydrazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A High-Fidelity Protocol for Medicinal Chemistry Applications

Executive Summary & Strategic Context

Target Molecule: 2-Fluoro-4-iodophenylhydrazine Hydrochloride Primary Utility: Critical scaffold for the synthesis of pyrazole-based kinase inhibitors (e.g., MEK/ERK pathways) and indazole derivatives.

The synthesis of highly halogenated aryl hydrazines presents a specific set of challenges: the lability of the carbon-iodine bond and the potential for nucleophilic displacement of the fluorine atom. While industrial scales often utilize sulfite reduction (the Emil Fischer method) for cost efficiency, that route frequently suffers from lower yields (50-60%) and difficult purification for iodinated congeners due to dehalogenation side reactions.

Selected Methodology: This guide details the Stannous Chloride (


) Reduction  method.
  • Rationale: Although atom-ineconomical,

    
     reduction offers superior kinetic control and allows for the direct precipitation of the hydrazine hydrochloride salt in high purity (>95%), essential for downstream heterocycle formation where stoichiometry is critical.
    

Reaction Engineering & Mechanism

The transformation proceeds via a two-stage sequence: Diazotization followed by Reductive Capture .

Reaction Scheme
  • Diazotization: 2-Fluoro-4-iodoaniline is treated with sodium nitrite in concentrated acid to form the electrophilic diazonium species.

  • Reduction: The diazonium ion is intercepted by Tin(II) chloride, reducing the

    
     bond to the hydrazine 
    
    
    
    single bond.

ReactionPathway Start 2-Fluoro-4-iodoaniline Inter Diazonium Intermediate [Ar-N≡N]+ Cl- Start->Inter NaNO2, HCl < 5°C Prod 2-Fluoro-4-iodophenylhydrazine HCl Inter->Prod SnCl2·2H2O conc. HCl, -5°C to RT

Figure 1: Synthetic pathway utilizing Stannous Chloride reduction for high-fidelity salt formation.

Critical Materials & Safety Profile

Safety Warning: Phenylhydrazines are potent skin sensitizers and suspected carcinogens. The diazonium intermediate is energetic; maintain strict temperature control. Iodine-carbon bonds are light-sensitive; perform reactions in low light or amber glassware where possible.

ReagentRoleEquiv.Critical Attribute
2-Fluoro-4-iodoaniline Limiting Reagent1.0Purity >98%; darkens on storage.
Sodium Nitrite (

)
Diazotizing Agent1.1 - 1.2Use fresh aqueous solution.
Hydrochloric Acid (12M) Solvent/Reactant>10.0Excess required to stabilize diazonium.
Tin(II) Chloride Dihydrate Reducing Agent2.5 - 3.0Fresh quality essential (white crystals, not yellow).
Ethanol (Absolute) Wash SolventN/ACold (<0°C).

Detailed Protocol: Step-by-Step

Phase 1: Generation of the Diazonium Salt

Objective: Quantitative conversion of aniline to diazonium without phenol byproduct formation.

  • Slurry Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend 2-Fluoro-4-iodoaniline (10.0 g, 42.2 mmol) in concentrated HCl (30 mL) .

    • Note: The aniline may not fully dissolve initially. This is normal.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to -5°C to 0°C .

  • Diazotization: Dropwise add a solution of

    
     (3.2 g, 46.4 mmol)  in water (6 mL) via an addition funnel.
    
    • Rate Control: Adjust addition rate to maintain internal temperature below 5°C .

    • Observation: The slurry will thin out and become a clear (or slightly turbid) yellow/orange solution as the diazonium salt forms.

  • Aging: Stir at 0°C for 30 minutes.

    • Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue/black immediately). If negative, add small aliquots of

      
       solution.
      
Phase 2: Reductive Capture ( )

Objective: Controlled reduction to the hydrazine.

  • Preparation of Reductant: In a separate vessel, dissolve

    
     (28.5 g, ~126 mmol)  in concentrated HCl (40 mL) . Cool this solution to 0°C .
    
  • Transfer: Transfer the cold diazonium solution (from Phase 1) into the cold stannous chloride solution with vigorous stirring.

    • Alternative: You may add the

      
       solution to the diazonium solution, but adding diazonium to the reductant ensures an excess of reducing agent is always present, minimizing side-coupling (azo dye formation).
      
  • Reaction: A thick precipitate will form almost immediately. Allow the mixture to stir at 0°C for 1 hour , then remove the ice bath and allow to warm to room temperature over 2 hours.

    • Visual Check: The initial creamy precipitate may darken slightly; this is acceptable.

Phase 3: Isolation and Purification
  • Filtration: Filter the resulting solids using a sintered glass funnel (medium porosity).

  • Washing:

    • Wash the cake with cold concentrated HCl (10 mL) (removes tin salts).

    • Wash with cold Ethanol (10 mL) (removes organic impurities).

    • Wash with Diethyl Ether (20 mL) (facilitates drying).

  • Drying: Dry the solid under vacuum at 40°C or in a desiccator over

    
    .
    
  • Recrystallization (If required): Dissolve in minimum hot ethanol, add drops of conc. HCl, and cool to precipitate.

Process Logic & Troubleshooting

The following decision tree outlines critical control points during the synthesis.

WorkflowLogic Start Start Diazotization TempCheck Is Temp < 5°C? Start->TempCheck StarchTest Starch-Iodide Test Positive? TempCheck->StarchTest Yes Cooling Stop Addition Increase Cooling TempCheck->Cooling No AddNitrite Add more NaNO2 StarchTest->AddNitrite No Proceed Proceed to Reduction StarchTest->Proceed Yes AddNitrite->StarchTest Cooling->TempCheck

Figure 2: Process control logic for the diazotization step.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Oily/Tar formation Decomposition of diazonium salt.Ensure T < 5°C. Do not allow diazonium solution to stand >1hr before reduction.
Low Yield Incomplete reduction or solubility loss.[1]Increase HCl concentration during filtration (common ion effect).
Red/Brown Color Azo coupling (lack of reductant).Ensure rapid mixing; verify stoichiometry of

.

Analytic Validation (Expected Data)

To confirm identity, the researcher should look for the following spectral signatures:

  • Physical State: Off-white to beige crystalline solid.

  • Melting Point: Expected range 190°C – 210°C (dec).

  • 1H NMR (DMSO-d6):

    • 
       10.2 ppm (broad s, 3H, 
      
      
      
      ).
    • 
       8.5 ppm (s, 1H, 
      
      
      
      ).
    • 
       7.5-7.7 ppm (m, aromatic protons). The coupling pattern will show the influence of the Fluorine (
      
      
      
      ) and the para-Iodine.
  • Mass Spectrometry (ESI+): m/z ~253

    
    .
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for SnCl2 reduction of diazonium salts).
  • Weyer, R., et al. (1996). Process for the preparation of 2-fluorophenylhydrazine. European Patent EP0723953B1. (Foundational process chemistry for fluorophenylhydrazines).

  • Zhang, X., et al. (2013). Preparation method of 4-chlorophenylhydrazine hydrochloride. CN Patent CN102993044A. (Analogous halogenated hydrazine synthesis).

  • Matrix Scientific. (n.d.). (4-Fluoro-2-iodophenyl)hydrazine hydrochloride Safety Data Sheet. (Safety and handling data for regioisomer analog).

Sources

Technical Whitepaper: Optimized Synthesis of 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 2-Fluoro-4-iodophenylhydrazine hydrochloride , a critical building block in the development of MEK inhibitors (e.g., Cobimetinib analogs) and next-generation pyrazole-based kinase modulators.

While generic phenylhydrazine synthesis is well-documented, the presence of the iodine atom at the para position and the fluorine at the ortho position presents specific chemoselective challenges. Standard catalytic hydrogenation methods pose a high risk of hydrodeiodination. Consequently, this protocol utilizes a Diazotization-Stannous Chloride Reduction pathway, selected for its kinetic control and preservation of the aryl-iodide motif.

Strategic Analysis & Reaction Pathway

Chemoselectivity Rationale

The synthesis requires the transformation of an aniline to a hydrazine without compromising the halogen substituents.

  • Why not Catalytic Hydrogenation? Palladium or Platinum-catalyzed reduction of the diazonium intermediate frequently results in the cleavage of the C-I bond (hydrodeiodination), destroying the core scaffold.

  • Why Stannous Chloride (SnCl₂)? SnCl₂ acts as a selective reducing agent in highly acidic media. It reduces the diazonium salt to the hydrazine via a stannyl-hydrazine complex, kinetically favoring N-N bond retention over C-I cleavage.

Reaction Mechanism

The process follows a two-stage mechanism:

  • Diazotization: 2-Fluoro-4-iodoaniline is treated with sodium nitrite in hydrochloric acid to generate the electrophilic diazonium species.

  • Reduction: The diazonium ion intercepts Sn(II), forming a diazenyl-stannane intermediate, which hydrolyzes to the hydrazine salt.

ReactionMechanism Aniline 2-Fluoro-4-iodoaniline Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium Nitrosation Acid HCl / NaNO2 < 5°C Acid->Diazonium Product 2-Fluoro-4-iodophenylhydrazine Hydrochloride Diazonium->Product Selective Reduction SnCl2 SnCl2 / HCl Reduction SnCl2->Product

Figure 1: Mechanistic pathway prioritizing retention of the Iodine substituent via SnCl2 reduction.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Fluoro-4-iodoaniline 237.011.0Starting Material
Sodium Nitrite (NaNO₂) 69.001.1Diazotizing Agent
Stannous Chloride Dihydrate 225.632.5Reducing Agent
Conc. HCl (37%) -ExcessSolvent/Acid Source
Ethanol (Absolute) -SolventCrystallization
Step-by-Step Methodology
Phase 1: Diazotization
  • Charge: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 2-Fluoro-4-iodoaniline (10.0 g, 42 mmol) in Conc. HCl (60 mL) .

  • Cool: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0°C – 5°C .

    • Note: Efficient stirring is critical.[1] The aniline hydrochloride salt may form a thick slurry.[2][3]

  • Addition: Dropwise add a solution of NaNO₂ (3.2 g, 46 mmol) in water (15 mL) over 20 minutes.

    • Critical Control Point: Maintain temperature < 5°C . Exceeding this promotes phenol formation (hydrolysis of diazonium).

  • Age: Stir at 0°C for 30 minutes. The solution should become clear/translucent yellow as the diazonium salt forms.

Phase 2: Reduction
  • Preparation: In a separate beaker, dissolve SnCl₂·2H₂O (23.7 g, 105 mmol) in Conc. HCl (40 mL) . Cool this solution to 0°C.

  • Reduction: Add the cold SnCl₂ solution to the diazonium mixture rapidly in one portion with vigorous stirring.

    • Observation: A white to pale-yellow precipitate (the hydrazine double salt) often forms immediately.

  • Incubation: Allow the mixture to warm to room temperature (20-25°C) naturally and stir for 2–3 hours.

Phase 3: Isolation & Purification
  • Filtration: Filter the crude solid on a sintered glass funnel.

  • Alkaline Wash (Optional but Recommended): To remove tin salts, suspend the solid in 20% NaOH (cold) to liberate the free base, extract with ether, dry (Na₂SO₄), and re-precipitate with HCl gas/ether.

    • Alternative (Direct Crystallization): If the crude salt is isolated directly, wash the filter cake with cold dilute HCl (10 mL) followed by cold ethanol (10 mL).

  • Recrystallization: Recrystallize the crude hydrochloride salt from hot Ethanol/Conc. HCl (10:1).

  • Drying: Dry the crystals in a vacuum oven at 40°C over P₂O₅.

Process Workflow Diagram

Workflow Start Start: Aniline Slurry (HCl, <5°C) Diazo Add NaNO2 (Diazotization) Start->Diazo Check1 Clear Solution? Diazo->Check1 Check1->Start No (Stir longer) Reduce Add SnCl2 Solution (Reduction) Check1->Reduce Yes Precip Precipitate Hydrazine Double Salt Reduce->Precip Filter Filtration & Wash (Cold EtOH) Precip->Filter Recryst Recrystallization (EtOH/HCl) Filter->Recryst End Final Product: White Needles Recryst->End

Figure 2: Operational workflow emphasizing the critical visual check point after diazotization.

Characterization & Specifications

The product is hygroscopic and light-sensitive.[4] Store under inert gas (Argon/Nitrogen) at -20°C.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~200–205°C (decomposition).[5]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.2 (br s, 3H, -NH₃⁺)

    • δ 8.1 (s, 1H, -NH-)

    • δ 7.55 (dd, 1H, Ar-H3, J values due to F-coupling)

    • δ 7.35 (d, 1H, Ar-H5)

    • δ 6.90 (t, 1H, Ar-H6)

  • Mass Spectrometry (ESI+): Calculated for C₆H₆FIN₂ [M+H]⁺: 252.95. Found: 253.0.

Safety & Troubleshooting

Critical Safety Hazards
  • Hydrazine Toxicity: Phenylhydrazines are potent skin sensitizers and suspected carcinogens. Double-gloving (Nitrile) and a full-face shield are mandatory.

  • Diazonium Instability: Never allow the diazonium intermediate to dry or warm above 10°C before reduction; dry diazonium salts can be explosive.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete DiazotizationEnsure aniline is fully slurried/dissolved in HCl before adding NaNO₂.
Brown Product OxidationPerform reduction and filtration under Nitrogen atmosphere. Use degassed solvents.
Oily Product Incomplete Salt FormationRe-dissolve in dry ethanol and bubble HCl gas to force precipitation.
De-iodination Over-reductionEnsure temperature during SnCl₂ addition does not exceed 25°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for aryl hydrazine synthesis via SnCl2 reduction).

  • Ohren, T. J., et al. (2005). Preparation of 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives. World Intellectual Property Organization, WO2005121142.[6] (Describes synthesis of 2-fluoro-4-iodoaniline intermediates).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733301, 2,4-Difluorophenylhydrazine hydrochloride. (Safety and handling data for halogenated phenylhydrazines).

  • Organic Syntheses. (1922). Phenylhydrazine Hydrochloride.[7][4][5][8][9][10] Org. Synth. 1922, 2, 71. (Foundational methodology for hydrazine isolation).

Sources

Preparation of 2-Fluoro-4-iodophenylhydrazine hydrochloride from 2-fluoro-4-iodoaniline

[1]

Executive Summary

This technical guide details the synthesis of 2-Fluoro-4-iodophenylhydrazine hydrochloride (Target) from 2-Fluoro-4-iodoaniline . This compound serves as a critical building block in medicinal chemistry, particularly for the synthesis of pyrazoles and indoles found in kinase inhibitors (e.g., MEK inhibitors).[1]

The protocol utilizes a diazotization-reduction sequence mediated by Stannous Chloride (

1

Chemical Theory & Mechanism

Mechanistic Pathway

The transformation proceeds via two distinct stages:

  • Diazotization: The aniline amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl). The ortho-fluorine atom exerts an inductive withdrawing effect (-I), slightly destabilizing the amine but stabilizing the resulting diazonium species against immediate dediazoniation.[1]

  • Reduction: The diazonium salt is reduced by Stannous Chloride (

    
    ) in concentrated hydrochloric acid. 
    
    
    oxidizes to
    
    
    , donating electrons to the diazonium nitrogen to form the hydrazine.[1]
Critical Control Points (CCP)
  • Temperature Control (

    
    C):  Essential during diazotization.[1][2] The presence of the iodine atom makes the diazonium intermediate sensitive; higher temperatures promote the "Sandmeyer-type" formation of phenols or aryl chlorides.
    
  • Acid Stoichiometry: A large excess of HCl is required not just for diazotization, but to prevent the formation of triazenes and to keep the tin salts in solution.[1]

  • Iodine Stability: The C-I bond is weak. Light exclusion is recommended throughout the process to prevent homolytic cleavage and radical side reactions.

Reaction Workflow

SynthesisWorkflowStartStart: 2-Fluoro-4-iodoanilineAcidDissolution in Conc. HCl(Formation of Anilinium Salt)Start->Acid StirringDiazDiazotization(NaNO2, -5°C)Acid->Diaz Cool to -5°CDiazoSaltIntermediate:Diazonium SaltDiaz->DiazoSalt Electrophilic AttackReductReduction(SnCl2·2H2O / HCl, -5°C)DiazoSalt->Reduct Sn(II) -> Sn(IV)PrecipPrecipitation ofHydrazine HCl SaltReduct->Precip AgingFilterFiltration & Wash(Cold Ethanol/Ether)Precip->FilterFinalProduct:2-Fluoro-4-iodophenylhydrazine HClFilter->Final

Caption: Step-wise workflow for the conversion of aniline to hydrazine hydrochloride via stannous chloride reduction.

Safety & Handling (E-E-A-T)

Warning: Phenylhydrazines are potent skin sensitizers, suspected carcinogens, and toxic by ingestion.[1][3]

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity Hydrazines are highly toxic if inhaled or absorbed.[3][4]Use a dedicated fume hood. Double-glove (Nitrile).[1][3]
Explosion Hazard Dry diazonium salts can be explosive.NEVER isolate the dry diazonium intermediate. Proceed immediately to reduction.
Corrosive Conc. HCl and

are corrosive.
Wear full face shield and acid-resistant apron.
Photosensitivity Aryl iodides degrade under UV light.Wrap reaction vessels in aluminum foil.

Materials & Equipment

Reagents
  • 2-Fluoro-4-iodoaniline: 10.0 g (42.2 mmol) [Starting Material]

  • Sodium Nitrite (

    
    ):  3.2 g (46.4 mmol, 1.1 eq)[1]
    
  • Stannous Chloride Dihydrate (

    
    ):  23.8 g (105.5 mmol, ~2.5 eq)[1]
    
  • Hydrochloric Acid (Conc. 37%): 60 mL (divided use)

  • Ethanol (Absolute): For washing.[1][5][6]

  • Diethyl Ether: For final wash/drying.

Equipment
  • 3-Neck Round Bottom Flask (250 mL) equipped with:

    • Overhead mechanical stirrer (Magnetic stirring often fails due to thick slurry formation).[1]

    • Internal thermometer (Digital).[1]

    • Dropping funnel.

  • Ice/Salt bath (

    
    /Ice) capable of maintaining -10°C.
    

Step-by-Step Protocol

Step 1: Preparation of the Diazonium Salt[7]
  • Dissolution: In the 250 mL flask, suspend 2-fluoro-4-iodoaniline (10.0 g) in Conc. HCl (30 mL) . Stir vigorously. The mixture may form a thick paste of the hydrochloride salt.

    • Note: If the paste is too thick to stir, add minimal water (5-10 mL), but keep acidity high to prevent diazo-amino coupling.[1]

  • Cooling: Place the flask in the Ice/Salt bath. Cool the internal temperature to -5°C to 0°C .

  • Nitrite Addition: Dissolve

    
     (3.2 g)  in water (15 mL). Add this solution dropwise to the aniline mixture over 20–30 minutes.
    
    • Critical: Maintain temperature below 0°C . If brown fumes (

      
      ) appear, addition is too fast.[1]
      
  • Aging: Stir the clear (or slightly turbid) yellow/orange solution at -5°C for 30 minutes.

    • QC Check: Test a drop on starch-iodide paper.[2] It should turn immediately blue/black (excess nitrous acid).[1] If not, add small aliquots of

      
       until positive.[1]
      
Step 2: Stannous Chloride Reduction[8]
  • Preparation of Reductant: In a separate beaker, dissolve

    
     (23.8 g)  in Conc. HCl (30 mL) . Cool this solution to 0°C.
    
  • Reduction Reaction: Add the cold

    
     solution to the diazonium mixture in one portion (or rapid stream) with very vigorous stirring .
    
    • Observation: A transient color change often occurs, followed by the precipitation of the hydrazine double salt (tin complex).[1] The reaction is exothermic; ensure the bath is active to keep temp < 10°C.

  • Crystallization: Allow the mixture to stand in the refrigerator (4°C) for 3–12 hours. A thick, off-white to pale yellow precipitate will form.[1]

Step 3: Isolation and Purification[9][10][11]
  • Filtration: Filter the solid on a sintered glass funnel (frit).

  • Free Base Liberation (Optional but Recommended for Purity):

    • Suspend the tin-complex solid in cold water.

    • Basify with 20% NaOH solution until pH > 12 (Keep cold!).[1]

    • Extract the free hydrazine base into Diethyl Ether or Ethyl Acetate (

      
       mL).
      
    • Dry organics over

      
      .
      
  • Salt Formation:

    • Cool the organic layer in an ice bath.

    • Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise.

    • The This compound will precipitate as a white/off-white solid.

  • Final Wash: Filter the solid, wash with cold ethanol (

    
     mL) followed by diethyl ether (
    
    
    mL).
  • Drying: Dry under vacuum at room temperature. Do not heat , as hydrazines are thermally unstable.[1]

Process Analytical Technology (PAT) & QC

ParameterExpected ResultMethod
Appearance White to off-white crystalline solidVisual
Melting Point Decomposes > 180°C (typical for hydrazine salts)Capillary MP
1H NMR (DMSO-d6)

~10.2 (br s, 3H,

),

~8.1 (s, 1H,

), Aromatic signals showing F-coupling.[1]
NMR
Purity > 95%HPLC (UV 254nm)

Self-Validating Logic:

  • Starch-Iodide Test: Confirms successful diazotization (excess

    
    ).
    
  • Color Change: The disappearance of the intense diazonium color upon

    
     addition indicates successful reduction.
    

Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during diazotization; Phenol formation.Ensure T < 0°C. Add salt (NaCl) to aqueous phase to salt-out organic impurities.
Low Yield Incomplete reduction or loss during filtration.Ensure

is fresh (not oxidized).[1] Cool for longer periods before filtration.
Red/Brown Product Iodine liberation (decomposition).[1]Keep product away from light. Recrystallize from Ethanol/HCl.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for Phenylhydrazine synthesis via Stannous Chloride, p. 950).[1]

  • Organic Syntheses. (1922).[1] Phenylhydrazine Hydrochloride.[4][5][6][7] Org. Synth. 2, 71. Link (Foundational protocol for hydrazine synthesis).[1]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride. Link (Safety data proxy for the fluorinated analog).[1]

  • Sigma-Aldrich. (2024).[1][3] Product Specification: 2-Fluoro-4-iodoaniline. Link (Starting material properties).

Technical Guide: Diazotization of 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazotization of 2-fluoro-4-iodoaniline (CAS: 29632-74-4) represents a critical junction in the synthesis of pharmacophores, particularly for MEK inhibitors (e.g., Cobimetinib intermediates) and next-generation radioligands.

Unlike simple anilines, this substrate presents a "push-pull" electronic challenge. The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), significantly lowering the basicity of the amine (estimated pKa < 3.0) and reducing its nucleophilicity toward the nitrosonium ion (


). Simultaneously, the para-iodine atom introduces a heavy, polarizable center susceptible to homolytic cleavage (radical de-iodination) under improper thermal conditions.

This guide moves beyond textbook definitions to provide two field-validated protocols: a Modified Aqueous Suspension method for standard laboratory scale, and a Non-Aqueous (Doyle) method for high-fidelity applications requiring anhydrous conditions.

Mechanistic Basis & Solubility Management

The Solubility Paradox

2-Fluoro-4-iodoaniline is a hydrophobic solid (MP: 55–57°C) with negligible water solubility. Standard aqueous HCl protocols often fail because the amine forms an insoluble hydrochloride salt "crust" that prevents quantitative diazotization, leading to unreacted starting material and tar formation.

Strategic Solution:

  • Co-solvent Systems: Utilization of Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN) to maintain a homogeneous phase.

  • Inverted Addition: Adding the nitrite solution to the amine to control the exotherm and maintain acid excess.

Reaction Pathway Visualization

The following diagram illustrates the critical pathway from the amine to the diazonium salt, highlighting the specific reagents required to overcome the electronic deactivation caused by the fluorine atom.

DiazotizationMechanism Substrate 2-Fluoro-4-iodoaniline (Hydrophobic/Weak Base) Intermediate N-Nitrosoammonium Intermediate Substrate->Intermediate Nucleophilic Attack on NO+ Reagent Nitrosating Agent (NaNO₂/HCl or t-BuONO) Reagent->Intermediate Product 2-Fluoro-4-iodobenzenediazonium Salt (Unstable) Intermediate->Product -H₂O (Dehydration) Side1 Side Reaction: Radical De-iodination Product->Side1 hv or Cu(I)

Figure 1: Mechanistic pathway for the conversion of 2-fluoro-4-iodoaniline. Note the risk of radical de-iodination if exposed to light (hv) or copper catalysts prematurely.

Experimental Protocols

Method A: Modified Aqueous (The "Slurry" Protocol)

Best for: Large-scale batches where organic solvent waste must be minimized. Critical Constraint: Temperature must be strictly controlled (-5°C to 0°C) to prevent hydrolysis of the C-I bond.

ParameterSpecification
Solvent System 1:1 Mixture of Water / Glacial Acetic Acid
Acid Source Concentrated HCl (3 equiv.) or H₂SO₄ (2.5 equiv.)
Nitrosating Agent Sodium Nitrite (NaNO₂) - 1.1 to 1.2 equiv.
Reaction Time 45–60 minutes
Endpoint Indicator Starch-Iodide Paper (Turn Blue/Black immediately)

Step-by-Step Workflow:

  • Dissolution: In a 3-neck round bottom flask equipped with a thermometer and overhead stirrer, dissolve 10.0 g (42 mmol) of 2-fluoro-4-iodoaniline in 30 mL of Glacial Acetic Acid. Stir until fully dissolved.

  • Acidification: Cool the solution to 10°C. Slowly add 15 mL of concentrated HCl. Note: A thick white precipitate of the amine hydrochloride salt will form. This is normal.

  • Cooling: Cool the resulting slurry to -5°C using an ice/salt bath (NaCl/Ice).

  • Nitrosation: Prepare a solution of NaNO₂ (3.2 g, 46 mmol) in minimal water (approx. 6 mL). Add this solution dropwise via an addition funnel below the surface of the slurry.

    • Rate Control: Maintain internal temperature < 0°C.

  • Digestion: The slurry will slowly thin out and become a clear, yellow-orange solution as the diazonium salt forms (which is more soluble than the amine salt). Stir for 45 mins at 0°C.

  • Validation: Spot an aliquot on starch-iodide paper. It must turn black instantly (excess

    
    ). If not, add small aliquots of NaNO₂ until persistence is achieved.[1]
    
  • Destruction of Excess Nitrite: Add Urea (solid) pinch-by-pinch until the starch-iodide test is negative. Crucial step to prevent side reactions in downstream coupling.

Method B: Non-Aqueous (The "Doyle" Protocol)

Best for: High-value synthesis, anhydrous downstream applications (e.g., Balz-Schiemann or anhydrous Sandmeyer), or if the diazonium salt needs to be isolated as a Tetrafluoroborate (


) salt.
ParameterSpecification
Solvent Acetonitrile (MeCN) or DMSO (Dry)
Reagent tert-Butyl Nitrite (

) or Isoamyl Nitrite
Acid Catalyst

(Boron Trifluoride Etherate)
Temperature 0°C to Room Temperature

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve 2-fluoro-4-iodoaniline (5.0 g, 21 mmol) in anhydrous MeCN (25 mL).

  • Acid Addition: Cool to 0°C. Add

    
     (1.5 equiv, 3.9 mL) dropwise.
    
  • Diazotization: Add tert-butyl nitrite (1.5 equiv, 3.8 mL) slowly.

  • Reaction: Allow the mixture to warm to room temperature over 30 minutes. The solution will darken.

  • Precipitation (Optional): If isolation is required, add cold diethyl ether (

    
    ). The diazonium tetrafluoroborate salt will precipitate as a solid.
    
    • Warning: Dry diazonium salts are shock-sensitive. Only isolate if absolutely necessary.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the appropriate method for your specific application.

DecisionMatrix Start Start: 2-Fluoro-4-iodoaniline Downstream What is the Downstream Reaction? Start->Downstream Sandmeyer Sandmeyer (Cl/Br/CN) (Aqueous Compatible) Downstream->Sandmeyer Coupling Azo Coupling / Suzuki (via Boronic Acid) Downstream->Coupling Fluorination Fluorination (Balz-Schiemann) Downstream->Fluorination MethodA Method A: Modified Aqueous (Acetic Acid/HCl) Sandmeyer->MethodA Cost Effective Coupling->MethodA Standard MethodB Method B: Non-Aqueous (t-BuONO / MeCN) Fluorination->MethodB Requires Anhydrous Note Note: Method B is safer for high-purity isolation. MethodB->Note

Figure 2: Decision matrix for protocol selection based on downstream synthetic requirements.

Safety & Stability (E-E-A-T)

Thermal Instability

Diazonium salts of halogenated benzenes are notoriously unstable. The 2-fluoro substituent provides some stabilization via the inductive effect compared to non-halogenated analogs, but the 4-iodo group is a weak link.

  • Danger Zone: Do not allow the aqueous diazonium solution to rise above 10°C . Rapid decomposition with nitrogen evolution (

    
    ) can pressurize vessels.
    
  • Light Sensitivity: The C-I bond is photosensitive. Perform reactions in low-light conditions or wrap flasks in aluminum foil to prevent radical generation.

Isolation Risks

Never dry the diazonium chloride or sulfate salts. They are detonation hazards. If isolation is required for characterization, convert to the Tetrafluoroborate (


)  or Hexafluorophosphate (

)
salt using Method B, as these are generally stable at room temperature (though still energetic).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Diazotization of Anilines for Iodination. Retrieved from

  • Organic Chemistry Portal. (2016). Synthesis of Iodonium Salts and Diazonium Applications. Retrieved from

  • National Institutes of Health (NIH). (2022). Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-4-iodoaniline (CAS 29632-74-4).[2][3][4] Retrieved from [2]

  • American Chemical Society (ACS). (2020). Comparison of the Thermal Stabilities of Diazonium Salts. Organic Process Research & Development. Retrieved from

Sources

Chemo-Selective Hydrodeamination of 2-Fluoro-4-Iodophenyl Diazonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Precision Synthesis

Executive Summary & Strategic Context

The reduction of 2-fluoro-4-iodophenyl diazonium salt to 1-fluoro-3-iodobenzene is a pivotal transformation in medicinal chemistry. This reaction removes the amino directing group (via the diazonium intermediate) while preserving the chemically sensitive iodine substituent.

The core challenge is chemo-selectivity . Standard reduction methods like catalytic hydrogenation (


) will catastrophically dehalogenate the molecule, severing the C-I bond. Similarly, ethanol-mediated reduction often yields the ethyl ether side product via competitive 

pathways.

This guide details the Hypophosphorous Acid (


) Protocol , the industry gold standard for radical hydrodeamination. This method relies on a radical chain mechanism that is kinetically selective for the labile diazonium group over the aryl iodide, provided that strict process parameters are maintained.

Mechanistic Principles: The Radical Chain

To optimize yield, one must understand that this is not an ionic hydride transfer, but a radical chain reaction.

The Mechanism

The reaction proceeds via a radical chain mechanism initiated by trace metals (often


 or 

impurities) or thermal homolysis.
  • Initiation: The hypophosphite anion is oxidized to a radical species.

  • Propagation: The diazonium cation accepts a single electron, releasing

    
     gas (the driving force) to generate a highly reactive aryl radical.
    
  • Hydrogen Abstraction: The aryl radical abstracts a hydrogen atom from

    
    , regenerating the chain carrier.
    

Because the C-I bond strength (


 kcal/mol) is significantly higher than the activation energy required for 

extrusion, the radical intermediate is formed at the diazonium site without affecting the iodine, provided the temperature is controlled.
Visualization: Radical Chain Cycle

G Start Initiation (Trace Metal/Oxidation) P_Radical H2PO2• (Phosphinoyl Radical) Start->P_Radical Oxidation H3PO2 H3PO2 (Hypophosphorous Acid) H3PO2->P_Radical Chain Transfer Diazo_Radical Ar-N2• (Diazenyl Radical) P_Radical->Diazo_Radical SET (Single Electron Transfer) to Ar-N2+ Diazonium Ar-N2+ (Diazonium Salt) Ar_Radical Ar• (Aryl Radical) Diazo_Radical->Ar_Radical Fast Fragmentation N2_Loss - N2 (Gas) Irreversible Step Ar_Radical->N2_Loss Product Ar-H (1-Fluoro-3-Iodobenzene) Ar_Radical->Product H-Abstraction from H3PO2 Product->P_Radical Regenerates Radical

Figure 1: Radical chain mechanism of hydrodeamination using hypophosphorous acid. Note the irreversible loss of Nitrogen gas as the thermodynamic driver.

Comparative Analysis of Reducing Agents

Selecting the correct reductant is the single most critical decision in this workflow.

Reducing AgentMechanismSelectivity (Iodine)Risk ProfileVerdict

(50% aq)
Radical ChainHigh Exothermic;

evolution
Recommended
Ethanol Radical / Ionic MixLowCompetitive ether formation (

)
Obsolete

/ DMF
Hydride TransferMediumCan reduce other functional groupsAlternative

/ Pd-C
Catalytic HydrogenationZero Will deiodinate the ring (

)
Avoid

Experimental Protocol: One-Pot Diazotization-Reduction

Safety Warning: Diazonium salts are potentially explosive if isolated and dried. This protocol uses an in situ generation and reduction method, which is significantly safer.

Reagents & Stoichiometry
  • Substrate: 2-Fluoro-4-iodoaniline (1.0 equiv)

  • Acid:

    
     (2.5 equiv) or 
    
    
    
    (conc.)
  • Nitrite Source:

    
     (1.1 equiv)
    
  • Reductant:

    
     (50% aq. solution) (5.0 - 10.0 equiv)
    
  • Catalyst (Optional):

    
     (5 mol%) - Accelerates initiation if reaction is sluggish.
    
Step-by-Step Methodology

Step 1: Solubilization & Salt Formation

  • Charge a 3-neck round bottom flask with 2-Fluoro-4-iodoaniline.

  • Add dilute sulfuric acid (

    
    ). If the amine is insoluble, use a minimal amount of glacial acetic acid as a co-solvent.
    
  • Cool the mixture to 0–5 °C using an ice/salt bath. Critical: Maintain temperature < 5 °C to prevent premature decomposition.

Step 2: Diazotization

  • Dissolve

    
     in a minimum volume of water.
    
  • Add the nitrite solution dropwise to the amine mixture.[1]

  • Monitor internal temperature; do not allow it to exceed 5 °C.[1]

  • Stir for 30 minutes. Confirm diazotization by checking for a positive test with starch-iodide paper (turns blue/black immediately due to excess

    
    ).
    

Step 3: Reductive Dediazoniation

  • Pre-cool the

    
     solution to 0 °C.
    
  • Add the cold

    
     solution to the diazonium mixture.
    
  • Optional: Add trace

    
     here if rapid evolution is required, but for iodinated substrates, slow, uncatalyzed warming is often safer for selectivity.
    
  • Allow the mixture to warm to room temperature slowly over 2–4 hours.

  • Observation: Nitrogen gas evolution will occur. Ensure the system is vented through a bubbler.

Step 4: Workup & Purification

  • Once

    
     evolution ceases, extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (
    
    
    
    ).
  • Wash combined organics with

    
    
    
    
    
    (to remove phosphate byproducts) and Brine.
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: The product (1-fluoro-3-iodobenzene) is a liquid.[1] Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc).

Process Workflow Diagram

Workflow Step1 1. Salt Formation (Amine + H2SO4) Temp: < 5°C Step2 2. Diazotization (+ NaNO2) Starch-Iodide Check Step1->Step2 In-situ Step3 3. Reduction (+ H3PO2) Warm to RT Step2->Step3 N2 Evolution Step4 4. Extraction (Et2O / NaOH Wash) Step3->Step4 Quench Output Target: 1-Fluoro-3-iodobenzene Step4->Output Distillation

Figure 2: Operational workflow for the one-pot diazotization and reduction process.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Diazotization)

Prevents hydrolysis of the diazonium salt to the phenol (

).
Temperature (Reduction)

(Initial)
High temps during initiation can cause rapid

release (foam-over) and loss of iodine selectivity.
Stirring Rate High (>500 RPM)The reaction is biphasic or heterogeneous during gas evolution; mass transfer is critical.
pH Control Strongly AcidicPrevents formation of triazenes (coupling of diazonium with free amine).

Troubleshooting Guide:

  • Problem: Formation of Phenol (

    
    ).
    
    • Cause: Temperature too high or insufficient acid concentration.

    • Fix: Keep T < 5°C during addition; ensure pH < 1.

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Poor radical initiation.

    • Fix: Add 5 mol%

      
       or allow the reaction to stir overnight at RT.
      
  • Problem: Loss of Iodine.

    • Cause: Use of metallic reductants or excessive heat.

    • Fix: Stick strictly to

      
      ; avoid 
      
      
      
      or
      
      
      if selectivity is dropping.

References

  • Kornblum, N. (1949). "The Replacement of the Amino Group by Hydrogen."[2][3] Organic Reactions, 2, 262.

  • Organic Syntheses. (1941). "Hypophosphorous Acid Reduction of Diazonium Salts." Org.[4] Synth. Coll. Vol. 1, p.133.

  • Wulfman, D. S. (1978). "Synthetic Applications of Diazonium Ions." The Chemistry of Diazonium and Diazo Groups, Part 1. Wiley.[5]

  • PubChem. (2023). "1-Fluoro-3-iodobenzene Compound Summary."

  • Master Organic Chemistry. (2018). "Reactions of Diazonium Salts: Sandmeyer and Related Reactions."

Sources

Technical Guide: 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS 502496-29-9) is a specialized organofluorine building block used primarily in the synthesis of polysubstituted heterocycles. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the hydrazine moiety serves as a nucleophile for cyclization (e.g., pyrazoles, indoles), the fluorine atom acts as a metabolic blocking group or bioisostere, and the iodine atom provides a high-fidelity "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) post-cyclization.

This guide outlines the physicochemical properties, synthesis protocols, and critical handling requirements for this compound, designed for medicinal chemists optimizing lead compounds for metabolic stability and potency.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name (2-Fluoro-4-iodophenyl)hydrazine hydrochloride
CAS Number 502496-29-9
Parent Aniline CAS 29632-74-4 (2-Fluoro-4-iodoaniline)
MDL Number MFCD03094174
Molecular Formula C₆H₆FIN₂[1] · HCl
Molecular Weight 288.49 g/mol (Salt); 252.03 g/mol (Free Base)
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in DCM
Storage 2-8°C, Hygroscopic, Light Sensitive (Protect from UV)

Synthetic Utility & Mechanism

The strategic value of 2-Fluoro-4-iodophenylhydrazine HCl lies in its ability to access complex scaffolds that are otherwise difficult to halogenate regioselectively.

The "Iodine Handle" Advantage

Direct iodination of fluoro-indoles or fluoro-pyrazoles often yields mixtures of isomers. By starting with the iodine pre-installed on the hydrazine, researchers ensure 100% regiocontrol. The iodine remains intact during acid-mediated cyclizations (like the Fischer Indole synthesis), allowing for subsequent derivatization at the 4-position (phenyl numbering) or corresponding heterocyclic position.

Metabolic Stability (The Fluorine Effect)

The ortho-fluorine substituent (relative to the hydrazine) exerts two effects:

  • Electronic: Lowers the pKa of the hydrazine nitrogens compared to non-fluorinated analogues, potentially requiring harsher conditions for initial condensation reactions.

  • Metabolic: Blocks oxidative metabolism at the phenyl ring, a common clearance pathway for aromatic drugs.

Synthesis Protocol (In-Situ Preparation)

While commercially available, the hydrochloride salt can be synthesized from 2-Fluoro-4-iodoaniline via diazotization followed by Stannous Chloride reduction. This method is preferred when high freshness is required to avoid oxidation products (azobenzenes).

Workflow Diagram: Synthesis & Application

G Aniline 2-Fluoro-4-iodoaniline (CAS 29632-74-4) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl 0°C Hydrazine 2-Fluoro-4-iodophenylhydrazine HCl (CAS 502496-29-9) Diazo->Hydrazine SnCl2, HCl Reduction Indole 5-Fluoro-7-iodoindole (Scaffold) Hydrazine->Indole Ketone/Aldehyde Fischer Synthesis Drug Functionalized Drug Candidate (via Suzuki Coupling) Indole->Drug R-B(OH)2, Pd(0) Cross-Coupling

Caption: Synthesis of the hydrazine salt from aniline precursor and subsequent application in indole synthesis.

Step-by-Step Protocol

Reagents:

  • 2-Fluoro-4-iodoaniline (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.5 eq)

  • Conc. HCl (12 M)

Procedure:

  • Diazotization:

    • Suspend 2-Fluoro-4-iodoaniline in concentrated HCl (approx. 5 mL per gram of aniline) in a round-bottom flask.

    • Cool the suspension to -5°C using an ice/salt bath.

    • Add an aqueous solution of Sodium Nitrite dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes. The solution should become clear (orange/yellow).

  • Reduction:

    • Dissolve SnCl₂·2H₂O in a minimum volume of conc.[2] HCl. Cool this solution to 0°C.

    • Transfer the cold diazonium solution into the stannous chloride solution dropwise with vigorous stirring. (Note: Exothermic reaction).[3]

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation:

    • The hydrazine hydrochloride usually precipitates as a solid.

    • Filter the solid and wash with cold dilute HCl, followed by a small amount of cold ether to remove organic impurities.

    • Purification: Recrystallize from Ethanol/Ether if necessary.

Key Reaction: Fischer Indole Synthesis

This is the primary application for this CAS. The reaction between 2-Fluoro-4-iodophenylhydrazine and a ketone yields 7-substituted indoles, which are privileged structures in kinase inhibitors.

Optimized Conditions
  • Solvent: Acetic Acid (glacial) or 4% H₂SO₄ in Dioxane.

  • Temperature: 70°C – 90°C.

  • Note: Due to the electron-withdrawing nature of the fluorine and iodine, the hydrazine is less nucleophilic. Higher temperatures or stronger acid catalysts (e.g., Polyphosphoric acid) may be required compared to unsubstituted phenylhydrazine.

Data Table: Reaction Troubleshooting

ProblemProbable CauseSolution
Low Yield Oxidation of hydrazineUse fresh reagent; perform reaction under Argon/Nitrogen.
No Cyclization Deactivated ringSwitch solvent to Polyphosphoric Acid (PPA) and heat to 100°C.
Tarry Byproducts PolymerizationReduce concentration; add antioxidant (BHT) in trace amounts.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).

  • Sensitization: Skin Sensitizer (Category 1).[4]

  • Carcinogenicity: Suspected Carcinogen (hydrazines are generally genotoxic).

Handling Protocols:

  • Engineering Controls: Always handle inside a certified chemical fume hood. Weighing should be done in a closed balance or glovebox if possible.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal. Do not wipe up with paper towels without first deactivating.

References

  • Apollo Scientific. (2025).[5] Product Datasheet: this compound (CAS 502496-29-9).[3][5][6][7][8] Retrieved from

  • Oakwood Chemical. (2025).[4] Precursor Datasheet: 2-Fluoro-4-iodoaniline (CAS 29632-74-4).[9] Retrieved from

  • National Institutes of Health (NIH). (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides (Discussing fluorinated aniline reactivity). Retrieved from

  • Organic Syntheses. Phenylhydrazine synthesis via Diazotization/Reduction (General Protocol). Coll. Vol. 1, p.442 (1941). Retrieved from

Sources

Chemical properties of 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent for Halogenated Heterocycle Synthesis

Executive Summary

This technical guide profiles 2-Fluoro-4-iodophenylhydrazine hydrochloride , a high-value intermediate in medicinal chemistry.[1][2] Its structural uniqueness lies in the "Dual-Halogen Handle" : the ortho-fluorine atom confers metabolic stability and conformational bias, while the para-iodine atom serves as a reactive site for late-stage cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2] This molecule is critical for synthesizing 7-fluoro-5-iodoindoles and 1-arylpyrazoles, scaffolds frequently observed in kinase inhibitors and CNS-active agents.[1][2]

Chemical Identity & Physiochemical Profile

Compound Class: Halogenated Arylhydrazine Salt[1]

PropertySpecification
Systematic Name (2-Fluoro-4-iodophenyl)hydrazine hydrochloride
Free Base CAS 29654-11-3 (Reference for parent amine)
Precursor CAS 29632-74-4 (2-Fluoro-4-iodoaniline)
Molecular Formula C₆H₆FIN₂[1][2][3] · HCl
Molecular Weight 252.03 g/mol (Free base: 215.57 g/mol )
Appearance Off-white to beige crystalline solid (oxidizes to pink/brown upon air exposure)
Solubility Soluble in DMSO, Methanol, Water (warm); Insoluble in non-polar organics (Hexane)
Stability Hygroscopic; light-sensitive.[1][2] Decomposes slowly at RT; store at -20°C under inert gas.

Structural Significance:

  • 2-Fluoro Position: Increases lipophilicity and blocks metabolic oxidation at the ortho site.[2] In Fischer Indole synthesis, this directs regioselectivity.[2]

  • 4-Iodo Position: The "Diversity Handle."[1][2] Unlike bromine or chlorine, the iodine bond is labile enough for mild Pd-catalyzed couplings after heterocycle formation, allowing for library generation from a single core.[2]

Synthetic Access & Purification

Since this specific salt is often custom-synthesized rather than stocked, the following Self-Validating Protocol ensures high-purity generation from the commercially available aniline.

Protocol: Diazotization-Reduction Sequence

Reaction Type: One-pot Diazotization / Tin(II) Reduction Scale: 10.0 mmol basis[1][2]

Reagents:

  • Precursor: 2-Fluoro-4-iodoaniline (2.37 g, 10 mmol)

  • Acid: Conc. HCl (10 mL)

  • Diazotization: NaNO₂ (0.76 g, 11 mmol) in Water (5 mL)

  • Reductant: SnCl₂·2H₂O (5.64 g, 25 mmol) in Conc.[2] HCl (5 mL)

Step-by-Step Methodology:

  • Slurry Formation: In a 100 mL 3-neck flask, suspend the aniline in conc. HCl. Cool to -5°C to 0°C using an ice/salt bath. Mechanical stirring is required as the hydrochloride salt of the aniline may precipitate, forming a thick paste.[2]

  • Diazotization: Add the NaNO₂ solution dropwise over 20 minutes. Critical Control Point: Maintain internal temperature <5°C. Exceeding this risks dediazoniation (loss of nitrogen to form the phenol).[2]

    • Validation: Spot an aliquot on starch-iodide paper.[1][2] An immediate blue/black color confirms excess nitrous acid (reaction complete).[2]

  • Reduction: Transfer the cold diazonium solution into a pre-cooled (-5°C) solution of SnCl₂ in HCl. Stir vigorously. The solution will initially turn yellow/orange and then precipitate the hydrazine hydrochloride salt.[2]

  • Aging: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Isolation: Filter the solid. Wash with cold brine (saturated NaCl) followed by cold ether (to remove unreacted organic impurities).[2]

  • Purification: Recrystallize from Ethanol/Et₂O.

Synthetic Workflow Diagram

SynthesisWorkflow Aniline 2-Fluoro-4-iodoaniline (Precursor) Diazo Diazonium Intermediate (Unstable < 5°C) Aniline->Diazo NaNO2 / HCl 0°C Reduction SnCl2 Reduction (Acidic Media) Diazo->Reduction Transfer to SnCl2 Product Hydrazine HCl Salt (Target) Reduction->Product Precipitation & Filtration

Caption: Conversion of aniline to hydrazine via diazonium salt, utilizing Tin(II) chloride to preserve the Iodine-Carbon bond.[1][2][3][4][5][6]

Reactivity & Applications

The utility of 2-Fluoro-4-iodophenylhydrazine stems from its ability to form heterocycles that retain the iodine atom for subsequent functionalization.[1][2]

A. Fischer Indole Synthesis (Primary Application)

Reacting this hydrazine with ketones (e.g., cyclohexanone, acetophenones) under acidic conditions yields 7-fluoro-5-iodoindoles .[1][2]

  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Ammonia loss.[1][2]
  • Regioselectivity: The 2-Fluoro substituent creates steric and electronic bias, typically favoring the formation of the indole where the fluorine ends up at the 7-position (adjacent to the NH).[1][2]

B. Pyrazole Synthesis

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields 1-(2-fluoro-4-iodophenyl)pyrazoles .[1][2] These are common scaffolds in agrochemicals (insecticides) and p38 MAP kinase inhibitors.[2]

C. Divergent Synthesis Pathway

The iodine atom allows the synthesized heterocycle to serve as a "Parent Core" for a library of compounds.[2]

Applications Hydrazine 2-Fluoro-4-iodo phenylhydrazine HCl Ketone + Ketone / Acid (Fischer Indole) Hydrazine->Ketone Dicarbonyl + 1,3-Dicarbonyl (Cyclocondensation) Hydrazine->Dicarbonyl Indole 7-Fluoro-5-iodoindole Scaffold Ketone->Indole Pyrazole 1-Aryl-pyrazole Scaffold Dicarbonyl->Pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Indole->Suzuki Sonogashira Sonogashira Coupling (Alkyne + Pd/Cu) Indole->Sonogashira Library Diversified Drug Candidates Suzuki->Library Sonogashira->Library

Caption: Divergent synthesis strategy. The Iodine handle allows the core scaffold to be elaborated into a library via Pd-catalysis.[1][2]

Handling, Stability & Safety (E-E-A-T)

Hydrazines are high-energy, toxic compounds.[2] Strict adherence to safety protocols is non-negotiable.

Hazard Profile
  • GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), Carcinogen 1B, Skin Sensitizer 1.[2]

  • Signal Word: DANGER.

  • Specific Risks:

    • Genotoxicity: Hydrazines can alkylate DNA.[2]

    • Explosion Risk: While the HCl salt is more stable than the free base, it should not be heated rapidly or subjected to friction.[2]

Storage & Handling Protocol
  • Atmosphere: Store under Argon or Nitrogen.[2] Oxygen accelerates decomposition to the diazenium species.[2]

  • Temperature: Long-term storage at -20°C .

  • Deactivation: Spills should be treated with dilute hypochlorite (Bleach) solution to oxidize the hydrazine to nitrogen gas and the corresponding halide, neutralizing the toxic hydrazine moiety.[2]

References

  • Preparation of Phenylhydrazines

    • Source: Organic Syntheses, Coll.[2] Vol. 1, p.442 (1941).[2]

    • Title: Phenylhydrazine - Standard Diazotization/Reduction Protocol.[1][2]

    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry (2015).[2]

    • Title: Applications of Fluorine in Medicinal Chemistry.[7][8][9][10]

    • URL:[Link][2]

  • Precursor Data (2-Fluoro-4-iodoaniline)

    • Source: BLD Pharm Datasheet.[2]

    • Title: 2-Fluoro-4-iodoaniline Safety and Properties.[1][2]

  • Safety Data (Analogous Compound)

    • Source: Fisher Scientific.[2][11]

    • Title: Safety Data Sheet for 4-Fluorophenylhydrazine Hydrochloride.[1][2][12][13]

Sources

2-Fluoro-4-iodophenylhydrazine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Abstract

This technical guide characterizes This compound , a specialized halogenated hydrazine intermediate critical in the synthesis of polysubstituted indoles and heterocycles for pharmaceutical applications.[1][2] By combining a fluorine atom (for metabolic stability and lipophilicity modulation) with an iodine atom (a handle for palladium-catalyzed cross-coupling), this scaffold offers a versatile "plug-and-play" architecture for Structure-Activity Relationship (SAR) exploration.[1][2] This document details its physicochemical properties, a self-validating synthesis protocol, and its strategic application in the Fischer Indole Synthesis.[1][2]

Part 1: Physicochemical Profile & Molecular Specifications[2]

The precise molecular weight is critical for stoichiometric accuracy in downstream cyclization reactions.[1][2] The hydrochloride salt form is preferred over the free base due to enhanced stability against oxidation.[1][2]

Table 1: Molecular Specifications
PropertySpecificationNotes
IUPAC Name (2-Fluoro-4-iodophenyl)hydrazine hydrochloride
Molecular Formula C₆H₆FIN₂[1][2][3] · HClSalt stoichiometry is typically 1:1
Molecular Weight 288.49 g/mol Calculated (Free Base: 252.03 + HCl: 36.[1][2]46)
Appearance Off-white to beige crystalline solidDarkens upon oxidation/light exposure
Solubility DMSO, Methanol, Water (Hot)Limited solubility in non-polar solvents (DCM, Hexane)
Melting Point >190°C (Decomposition)Characteristic of hydrazine salts
Key Precursor 2-Fluoro-4-iodoanilineCAS: 29632-74-4

Stoichiometric Calculation Logic:

  • Carbon (C₆):

    
    [1][2]
    
  • Hydrogen (H₇):

    
     (3 aryl + 3 hydrazine + 1 acidic)[1][2]
    
  • Nitrogen (N₂):

    
    [1][2]
    
  • Fluorine (F):

    
    [1][2]
    
  • Iodine (I):

    
    [1][2]
    
  • Chlorine (Cl):

    
    [1][2]
    
  • Total:

    
    [1][2]
    

Part 2: Synthetic Architecture (Protocol)

The synthesis follows a classical Diazotization-Reduction sequence.[1][2] The critical technical challenge is preventing the decomposition of the diazonium intermediate before reduction.[1][2]

Workflow Diagram

Synthesis_Workflow Aniline 2-Fluoro-4-iodoaniline (Precursor) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl < 5°C (Ice Bath) Reduction SnCl2 Reduction (Mechanistic Step) Diazo->Reduction SnCl2 / HCl Controlled Addition Product 2-Fluoro-4-iodophenylhydrazine Hydrochloride Reduction->Product Crystallization from Conc. HCl

Figure 1: Step-wise synthesis from the aniline precursor via diazonium stabilization.[1][2][3]

Detailed Methodology

Reagents:

  • 2-Fluoro-4-iodoaniline (1.0 eq)[1][2]

  • Sodium Nitrite (

    
    , 1.1 eq)[1][2]
    
  • Stannous Chloride Dihydrate (

    
    , 2.5 eq)[1][2]
    
  • Concentrated HCl (12M)[1][2]

Step-by-Step Protocol:

  • Slurry Formation: Suspend 2-Fluoro-4-iodoaniline in concentrated HCl (5 mL/mmol) in a round-bottom flask. Cool the suspension to -5°C to 0°C using an ice/salt bath. Rationale: Low temperature prevents the diazonium salt from decomposing into a phenol.

  • Diazotization: Dropwise add an aqueous solution of

    
     (dissolved in minimum water).[1][2] Maintain internal temperature below 5°C . Stir for 30 minutes. The suspension should become a clear or slightly turbid solution (the diazonium salt is soluble).[1][2]
    
  • Reduction: In a separate vessel, dissolve

    
     in concentrated HCl. Cool to 0°C. Transfer the diazonium solution into the stannous chloride solution slowly with vigorous stirring. Rationale: Inverse addition ensures excess reducing agent is always present, preventing side coupling reactions.[1]
    
  • Isolation: A precipitate (the hydrazine hydrochloride double salt) will form.[1][2] Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Purification: Filter the solid. Wash with cold dilute HCl, then cold ethanol/ether to remove tin salts.[1][2] Recrystallize from ethanol/water if necessary to remove trace tin.[1][2]

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the material is suitable for drug discovery campaigns, use this validation triad:

  • ¹H NMR (DMSO-d₆):

    • Look for the hydrazine protons.[1][2] The -NH- proton typically appears as a broad singlet around 8.0–10.0 ppm (exchangeable), and the -NH₂ protons around 4.0–5.0 ppm (often broadened or merged with water peak in salt forms).[1]

    • Aromatic Region: The 2-Fluoro-4-iodo substitution pattern creates a distinct splitting pattern.[1][2] Expect a triplet-of-doublets or multiplet signals due to H-F coupling (

      
      ).[1][2]
      
  • Silver Nitrate Titration (Chloride Content):

    • Dissolve a precise mass in water/nitric acid.[1][2] Titrate with 0.1M

      
      .[1][2]
      
    • Target: 12.29% Cl by mass.[1][2] Deviations >0.5% indicate trapped tin salts or excess HCl (dihydrochloride formation).[1][2]

  • Mass Spectrometry (LC-MS):

    • Observe the [M+H]⁺ peak at 252.9 (for the free base).[1][2]

    • Note: The Iodine isotope pattern is unique (no M+2 significant peak like Cl/Br), but the mass defect is distinct.[1][2]

Part 4: Strategic Application in Drug Design

The primary utility of this molecule is the Fischer Indole Synthesis , followed by palladium-catalyzed coupling.[1][2]

Mechanism & Utility Diagram

Indole_Logic cluster_features Structural Advantages Hydrazine 2-Fluoro-4-iodophenylhydrazine HCl Indole 5-Iodo-7-fluoroindole Scaffold Hydrazine->Indole Fischer Synthesis (Acid Reflux, -NH3) Ketone Cyclic/Acyclic Ketone Ketone->Indole Drug Functionalized Drug Candidate (e.g., 5-Aryl-7-fluoroindole) Indole->Drug Suzuki Coupling (Pd cat., Ar-B(OH)2) F_atom Fluorine (Pos 7) Blocks Metabolism Modulates pKa I_atom Iodine (Pos 5) Reactive Handle for Library Gen

Figure 2: The "Scaffold Logic" – utilizing the Iodine atom for late-stage diversification.[1]

Experimental Insight: In the Fischer synthesis, the regioselectivity is guided by the hydrazine.[1][2] Because the 2-position is blocked by Fluorine, the cyclization will occur at the unsubstituted ortho-position (position 6 of the hydrazine), leading to a 7-fluoro-5-iodoindole (numbering changes upon cyclization).[1] This is a rare and highly valuable substitution pattern for kinase inhibitors.[1][2]

Part 5: Safety & Handling

  • Genotoxicity: Phenylhydrazines are structural alerts for genotoxicity (Ames positive).[1][2] All handling must occur in a fume hood with appropriate PPE (double nitrile gloves).[1][2]

  • Stability: The free base is unstable and prone to oxidation (turning red/brown).[1][2] The hydrochloride salt is stable if stored under inert gas (Argon/Nitrogen) at 4°C.[1][2]

  • Incompatibility: Avoid contact with strong oxidizers.[1][2][4]

References

  • Sigma-Aldrich. 2-Fluoro-4-iodoaniline (Precursor) Product Specification.[1][2]Link[1][2]

  • Robinson, B. (1982).[1][2] The Fischer Indole Synthesis.[1][2][5][6][7] John Wiley & Sons.[1][2][5] (Seminal text on the mechanism and acid catalysis requirements).

  • PubChem. 2-Fluorophenylhydrazine hydrochloride (Analogous physicochemical data).[1][2]Link[1][2]

  • Gribble, G. W. (2016).[1][2][5] Indole Ring Synthesis: From Natural Products to Drug Discovery.[1][2][5] Wiley.[1][2][5] (Reference for halogenated indole construction).

Sources

Technical Guide: Solubility & Handling of 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-iodophenylhydrazine hydrochloride is a specialized organohydrazine intermediate, primarily utilized in the synthesis of heterocycles (indoles, pyrazoles) and as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

As a Senior Application Scientist, I emphasize that successful utilization of this compound hinges on understanding its dual nature : it possesses a highly polar, ionic hydrazine hydrochloride "head" and a lipophilic, halogenated aromatic "tail." While the hydrochloride salt form confers water solubility, the iodine and fluorine substituents significantly modulate its partition coefficient (LogP) and crystal lattice energy compared to the unsubstituted parent phenylhydrazine.

This guide provides a self-validating framework for solubilizing, handling, and stabilizing this compound for both biological assays and synthetic workflows.

Physicochemical Profile & Solubility Landscape

Structural Deconstruction

The solubility behavior of this compound is dictated by three competing structural motifs:

  • Hydrazine Hydrochloride (

    
    ):  Provides high polarity and potential for hydrogen bonding. This is the driver for aqueous and polar organic solubility.
    
  • Iodine Substituent (C-4): A heavy, soft halogen that increases lipophilicity and polarizability but decreases water solubility. It is also a site of potential photolytic instability.

  • Fluorine Substituent (C-2): Increases metabolic stability and alters the pKa of the hydrazine moiety via the inductive effect, slightly reducing the basicity of the free base.

Solubility Matrix

Estimates based on structural analogs (4-Iodophenylhydrazine HCl and 2-Fluorophenylhydrazine HCl).

Solvent SystemSolubility RatingApplication RelevanceNotes
DMSO High (>100 mg/mL)Biological Assays Preferred solvent for stock solutions.
Methanol / Ethanol Moderate-High Synthesis Good for reactions; heating may be required for saturation.
Water (pH < 7) Moderate (~10-50 mg/mL)Aqueous Workup Solubility is lower than phenylhydrazine HCl due to the lipophilic Iodo-group.
Water (pH > 8) Low (Precipitates)Free-Basing The neutral free base is lipophilic and will crash out of solution.
DCM / Ethyl Acetate Negligible (Salt form)Extraction Insoluble as the HCl salt; soluble as the free base.
Hexanes / Heptane Insoluble Purification Used as an anti-solvent to precipitate the salt.

Critical Handling Protocols

Stability & Storage (The "Iodine Factor")

Unlike simple phenylhydrazines, the 4-iodo substituent introduces specific instability risks. The C-I bond is susceptible to homolytic cleavage under UV light, leading to radical formation and sample degradation (discoloration to purple/brown indicates free iodine release).

  • Protocol: Store solid and solutions in amber vials wrapped in aluminum foil.

  • Atmosphere: Hydrazines are reducing agents. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation to the diazonium species or azo compounds.

Preparation of Stock Solutions (Biological Assays)

For in vitro assays, DMSO is the gold standard due to its ability to disrupt the crystal lattice of the salt while maintaining the compound in solution.

Step-by-Step Protocol:

  • Weighing: Weigh the target mass into an amber glass vial. Do not use plastic weigh boats for long-term contact due to potential leaching.

  • Solvent Addition: Add anhydrous DMSO (Grade: Molecular Biology/Cell Culture) to achieve a concentration of 10–50 mM .

  • Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes. Avoid heating above 40°C to prevent thermal decomposition.

  • Quality Check: Inspect for clarity. The solution should be colorless to pale yellow. A dark orange/brown color suggests oxidation or iodine liberation.

Synthetic Workflows: Free-Basing Strategy

Many transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig) or condensation reactions require the neutral free base rather than the hydrochloride salt. The salt must be neutralized in situ or immediately prior to use.

In-Situ Neutralization (Recommended)

Add the hydrochloride salt directly to the reaction vessel containing the organic solvent (e.g., Ethanol, Toluene) and add a stoichiometric excess (1.1–1.5 eq) of a base such as Triethylamine (TEA) or Sodium Acetate .

Isolation of the Free Base (Graphviz Workflow)

If the pure free base is required, follow this biphasic extraction protocol.

FreeBasing Start Start: 2-Fluoro-4-iodophenylhydrazine HCl (Solid Salt) Dissolve Dissolve in minimal Water (Slightly warm if needed) Start->Dissolve Basify Slowly add 1M NaOH or Na2CO3 Target pH 9-10 Dissolve->Basify Precipitation occurs Extract Extract with Ethyl Acetate or DCM (x3 times) Basify->Extract Biphasic System Dry Dry Organic Layer over Na2SO4 Filter & Concentrate Extract->Dry Result End: 2-Fluoro-4-iodophenylhydrazine (Neutral Free Base - Unstable Oil/Solid) Dry->Result Use Immediately

Figure 1: Workflow for converting the stable hydrochloride salt into the reactive neutral free base. Note that the free base is significantly less stable towards oxidation.

Experimental Validation: Determining Saturation Solubility

If precise solubility data is required for a specific solvent system (e.g., a unique reaction buffer), use the Shake-Flask Method .

  • Excess Addition: Add the compound in excess to the solvent (e.g., 10 mg in 100 µL) until undissolved solid remains.

  • Equilibration: Agitate (shake/stir) at the target temperature (e.g., 25°C) for 24 hours. Protect from light.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (detection at 254 nm or similar, based on the aromatic ring). Compare against a standard curve prepared in DMSO.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69981, 4-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]

  • Ragnarsson, U. (2001). Synthetic applications of protecting groups for hydrazines. Chemical Society Reviews. (General reference for hydrazine handling).

Sources

1H NMR spectrum of 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS: 502496-29-9) via proton nuclear magnetic resonance (


H NMR) spectroscopy. It focuses on the specific spectral signatures arising from the fluorine-iodine substitution pattern and the hydrazine hydrochloride salt functionality.

Part 1: Structural Analysis & Spin System

Before analyzing the spectrum, we must define the magnetic environment. The molecule consists of a 1,2,4-trisubstituted benzene ring.

  • Core: Phenylhydrazine hydrochloride.[1]

  • Substituents:

    • Position 1: Hydrazine moiety (

      
      ). Note: In the salt form, the nitrogen lone pair is protonated, converting the group from an electron-donor (in free base) to an inductively electron-withdrawing group.
      
    • Position 2: Fluorine atom (

      
      ).[2][3][4] A spin-active nucleus (
      
      
      
      , spin 1/2) that will cause large heteronuclear couplings (
      
      
      ).
    • Position 4: Iodine atom (

      
      ).[5] A heavy atom that influences chemical shifts via spin-orbit coupling (heavy atom effect) and inductive effects.
      
The Aromatic Spin System (AMX System)

The three aromatic protons are magnetically non-equivalent, forming an AMX spin system (or ABX depending on shift differences).

ProtonPositionChemical EnvironmentExpected Multiplicity
H-3 C3Between F and I. Ortho to F; Meta to I.dd (Doublet of doublets)
H-5 C5Between I and H-6. Ortho to I; Meta to H-3.ddd or dd (depends on para-F coupling)
H-6 C6Adjacent to Hydrazine. Ortho to H-5; Meta to F.dd or ddd

Part 2: Sample Preparation Protocol

The hydrochloride salt is polar and often sparingly soluble in non-polar solvents like chloroform (


).
  • Recommended Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ).
    • Reasoning: Excellent solubility for salts; prevents rapid exchange of acidic hydrazine protons, allowing them to be observed as distinct (though broad) peaks.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Part 3: Spectral Analysis & Assignment

Region 1: Exchangeable Protons (8.0 – 11.0 ppm)

In DMSO-d


, the hydrazine hydrochloride protons are usually visible.
  • 
     (Terminal ammonium):  Typically appears as a broad singlet or hump between 9.5 – 10.5 ppm . Integration: ~3H.[1]
    
  • 
     (Internal hydrazine):  Typically appears as a broad singlet between 8.0 – 9.0 ppm . Integration: 1H.
    
  • Note: If the sample is wet, these may merge into a single broad peak or disappear due to exchange with

    
    .
    
Region 2: Aromatic Protons (6.5 – 8.0 ppm)

This is the diagnostic region. The coupling constants (


) are the "fingerprint" of the molecule.

1. H-3 (The "Sandwiched" Proton)

  • Location: ~7.4 – 7.6 ppm.[1][4]

  • Pattern: Doublet of Doublets (dd).

  • Couplings:

    • 
       (Ortho):  Large coupling to Fluorine. Expected: 10 – 12 Hz .
      
    • 
       (Meta):  Small coupling to H-5. Expected: 1 – 2 Hz .
      
  • Diagnostic Feature: This signal usually has the largest splitting due to the ortho-fluorine effect.

2. H-6 (The "Hydrazine-Adjacent" Proton)

  • Location: ~6.8 – 7.2 ppm (Shielded relative to H-3/H-5 due to resonance effects if free base, but in HCl salt, it shifts downfield). In the salt, it often appears near 7.0 – 7.3 ppm .

  • Pattern: Doublet of Doublets (dd) or pseudo-triplet.

  • Couplings:

    • 
       (Ortho):  Coupling to H-5. Expected: 8 – 9 Hz .[1]
      
    • 
       (Meta):  Coupling to Fluorine. Expected: 5 – 7 Hz .
      
  • Diagnostic Feature: Look for the intermediate coupling size (~6 Hz) from the meta-fluorine.

3. H-5 (The "Iodine-Adjacent" Proton)

  • Location: ~7.3 – 7.5 ppm.[1][4]

  • Pattern: Doublet of Doublets (dd) or Doublet of Doublet of Doublets (ddd).

  • Couplings:

    • 
       (Ortho):  Coupling to H-6. Expected: 8 – 9 Hz .[1]
      
    • 
       (Meta):  Coupling to H-3. Expected: 1 – 2 Hz .
      
    • 
       (Para):  Long-range coupling to Fluorine. Usually small (0 – 2 Hz ), often resulting in peak broadening rather than distinct splitting.
      

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the coupling "tree" that generates the observed multiplets.

NMR_Coupling cluster_H3 H-3 Signal (dd) cluster_H6 H-6 Signal (dd) H3_base H-3 Base Shift H3_F Split by F (Ortho) J ~11 Hz H3_base->H3_F 3J(H-F) H3_Final Split by H-5 (Meta) J ~2 Hz H3_F->H3_Final 4J(H-H) H6_base H-6 Base Shift H6_H5 Split by H-5 (Ortho) J ~9 Hz H6_base->H6_H5 3J(H-H) H6_Final Split by F (Meta) J ~6 Hz H6_H5->H6_Final 4J(H-F)

Caption: Splitting trees for H-3 and H-6 protons showing the dominance of Heteronuclear (H-F) and Homonuclear (H-H) couplings.

Part 5: Summary Data Table

ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
-NH

9.8 – 10.5Broad Singlet-Exchangeable acidic protons.
-NH- 8.2 – 9.0Broad Singlet-Hydrazinic proton.
H-3 7.45 – 7.60dd

,

Large ortho-F coupling is distinct.
H-5 7.35 – 7.45dd / ddd

,

Ortho to H-6, Meta to H-3.
H-6 7.00 – 7.20dd

,

Distinct meta-F coupling.

Part 6: Troubleshooting & Impurities

  • Water Peak: In DMSO-d

    
    , water appears at 3.33 ppm . As this is a hydrochloride salt, the sample is hygroscopic. A large water peak is common.[1]
    
  • Residual Solvent: DMSO (pentet) at 2.50 ppm .

  • Aniline Precursor: If the synthesis (reduction of diazonium) was incomplete, you may see 2-fluoro-4-iodoaniline .

    • Differentiation: The aniline

      
       protons appear much further upfield (~5.0 – 5.5 ppm) and are sharper than the hydrazine salt protons.
      

References

  • ChemicalBook . (2025).[6] 2-Fluoro-4-iodoaniline NMR Spectrum and Properties. Retrieved from .

  • National Institutes of Health (NIH) . (2024). Prediction of 1H NMR Chemical Shifts using Machine Learning. Retrieved from .

  • Royal Society of Chemistry . (2015). Synthesis of Arylhydrazines and Characterization Data. Retrieved from .

  • Alfa Chemistry . (2024). 19F-1H Coupling Constants in Aromatic Systems. Retrieved from .

Sources

13C NMR data for 2-Fluoro-4-iodophenylhydrazine hydrochloride

Technical Guide: C NMR Characterization of this compound

Executive Summary

This compound (CAS: 502496-29-9 ) is a specialized halogenated building block.[1] Its structural integrity is defined by the orthogonal reactivity of the iodine (for Suzuki-Miyaura coupling) and the hydrazine moiety (for pyrimidine/pyrazole cyclization).

This guide provides a technical breakdown of the


Chemical Profile & Sample Preparation

PropertyDetail
IUPAC Name (2-Fluoro-4-iodophenyl)hydrazine hydrochloride
CAS Number 502496-29-9
Formula C

H

FIN


HCl
M.W. 288.49 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol (Sparingly soluble in non-polar solvents)
Experimental Protocol for NMR Acquisition

To ensure high-resolution data and prevent salt disproportionation:

  • Solvent: Use DMSO-d

    
      (0.5 mL). The hydrochloride salt is stable and soluble in DMSO.
    
  • Concentration: Prepare a 20-30 mg/mL solution.

  • Temperature: Acquire at 298 K (25 °C) .

  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker systems). Ensure sufficient relaxation delay (
    
    
    s) to detect the quaternary carbon attached to iodine.

C NMR Spectral Data Analysis

The

spin-spin coupling

Predicted Chemical Shifts & Assignments (DMSO-d )

Note: Values are derived from the precursor 2-fluoro-4-iodoaniline and analogous hydrazine salts. Exact shifts may vary ±1-2 ppm depending on concentration and pH.

Carbon PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Diagnostic
C2 Quaternary150.5 – 153.0 Doublet (

)
~245 Hz Ipso-Fluorine: Distinctive large coupling; most downfield signal.
C1 Quaternary132.0 – 135.0 Doublet (

)
~10 Hz Ipso-Hydrazine: Shifted upfield relative to C2; shows 2-bond coupling.
C3 Methine (CH)124.5 – 126.0 Doublet (

)
~20 Hz Ortho to F: Large 2-bond coupling; confirms F position.
C5 Methine (CH)133.0 – 134.5 Doublet (

)
~3-5 Hz Meta to F: Weak coupling; deshielded by ortho-Iodine.
C6 Methine (CH)114.0 – 116.0 Doublet (

)
~3 Hz Para to F: Upfield aromatic signal; weak coupling.
C4 Quaternary80.0 – 85.0 Doublet (

)
~7 Hz Ipso-Iodine: Critical Diagnostic. Extreme upfield shift due to Iodine's heavy atom effect.
Key Spectroscopic Features
  • The Iodine Effect (C4): The carbon attached to iodine (C4) appears significantly upfield (80–85 ppm), far removed from the typical aromatic region (110–160 ppm). This is the primary marker for the integrity of the C-I bond.

  • The Fluorine Splitting: Every carbon signal will appear as a doublet. The magnitude of the

    
     value decreases with distance from the fluorine atom (
    
    
    ).
  • Hydrazine Influence: The hydrazine group is an electron donor, shielding the ortho (C6) and para (C4) positions, though the iodine effect dominates at C4.

Structural Validation Workflow

The following logic flow illustrates how to validate the structure using the NMR data.

NMR_ValidationStartAcquire 13C{1H} Spectrum(DMSO-d6)Check_IodineStep 1: Locate Ipso-Iodine Carbon (C4)Is there a peak at ~80-85 ppm?Start->Check_IodineCheck_FluorineStep 2: Identify Ipso-Fluorine Carbon (C2)Is there a doublet at ~152 ppm with J ~245 Hz?Check_Iodine->Check_FluorineYesFailINVESTIGATE(Check for de-iodination or oxidation)Check_Iodine->FailNo (Possible de-iodination)Analyze_CouplingStep 3: Analyze Splitting PatternsDo all aromatic peaks show C-F coupling?Check_Fluorine->Analyze_CouplingYesCheck_Fluorine->FailNo (Wrong F position)Confirm_StructureVALIDATION CONFIRMED2-Fluoro-4-iodophenylhydrazine HClAnalyze_Coupling->Confirm_StructureYes (Consistent J values)Analyze_Coupling->FailNo (Impurity/Mixture)

Caption: Logic gate for structural confirmation of 2-Fluoro-4-iodophenylhydrazine HCl based on

Applications in Drug Discovery

This hydrazine is the "warhead" precursor for several FDA-approved MEK inhibitors. Its purity is paramount because:

  • Regio-selectivity: In cyclization reactions (e.g., with pyrimidinetriones), the fluorine atom directs the nucleophilic attack.

  • Safety: De-iodinated impurities (2-fluorophenylhydrazine) are difficult to remove downstream and can alter the potency of the final drug.

Synthesis Pathway Context:

  • Precursor: 2-Fluoro-4-iodoaniline (CAS 29632-74-4).[2]

  • Transformation: Diazotization (

    
    ) followed by reduction (
    
    
    ).
  • Product: 2-Fluoro-4-iodophenylhydrazine HCl.

  • Downstream: Reaction with malonate derivatives to form the Trametinib core [1].

References

  • Pfizer Inc. (2005). N-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl-3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxamide derivatives. WO Patent 2005/121142.[3][4][5] Link

  • Sichuan Kelun Pharmaceutical Research Institute. (2019). Method for synthesizing trametinib key intermediate. CN Patent 109336884B. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 185694, 2-Fluoro-4-iodoaniline. Link

  • SpectraBase. (2024). 13C NMR Spectrum of 2-Fluoro-4-iodoaniline. John Wiley & Sons.[6] Link

Structural Characterization Guide: 2-Fluoro-4-iodophenylhydrazine Hydrochloride

[1][2]

Executive Summary: The Strategic Scaffold

This compound represents a high-value "bifunctional" scaffold in medicinal chemistry.[1][2] The 2-fluoro substituent modulates metabolic stability and lipophilicity, while the 4-iodo handle provides a reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after the hydrazine moiety has been cyclized into a core heterocycle (e.g., indazole or pyrazole).[1][2]

Defining the crystal structure of this salt is not merely an academic exercise; it is a quality control necessity. The presence of the heavy iodine atom introduces significant X-ray scattering power, while the hydrochloride salt formation dictates the ionic lattice stability.[1][2] This guide details the rigorous protocol for synthesizing X-ray quality crystals and elucidating the structure, focusing on the unique challenges posed by the heavy halogen.[1][2]

Experimental Methodology

Synthesis & Purification Protocol

To obtain a crystal suitable for diffraction, the material must first be synthesized with high regiochemical purity.[1][2] The standard route utilizes the diazotization of 2-fluoro-4-iodoaniline followed by reduction.[1]

Reagents:

  • Precursor: 2-Fluoro-4-iodoaniline (CAS: 29632-74-4)[1][2]

  • Diazotization: Sodium Nitrite (

    
    ), Conc.[1][2][3] HCl
    
  • Reduction: Stannous Chloride (

    
    ) or Sodium Sulfite (
    
    
    )[1][2]

Step-by-Step Workflow:

  • Slurry Formation: Suspend 2-fluoro-4-iodoaniline in 6M HCl at

    
    . The low temperature is critical to prevent diazonium decomposition.[1][2]
    
  • Diazotization: Dropwise addition of aqueous

    
    .[1][2][3] Maintain internal temperature 
    
    
    . Stir until the solution becomes clear (formation of diazonium salt).
  • Reduction: Rapid addition of

    
     solution in conc. HCl at 
    
    
    . A thick precipitate of the hydrazine hydrochloride salt will form immediately.[1][2]
  • Isolation: Filtration and washing with cold brine/HCl.

  • Recrystallization (Crucial): Dissolve crude solid in minimum hot ethanol (

    
    ). Add conc. HCl (1-2 drops) to suppress free base formation.[1][2] Cool slowly to 
    
    
    .
Crystallization for X-Ray Diffraction

Growing single crystals of hydrochloride salts requires controlling the ionic strength and solvent polarity.[1][2]

ParameterRecommended ConditionRationale
Solvent System Ethanol / Water (9:1 v/v)Ethanol solubilizes the organic backbone; water stabilizes the ionic

lattice.[1][2]
Method Slow Evaporation or Vapor DiffusionSlow growth minimizes lattice defects caused by the bulky Iodine atom.[1][2]
Temperature

(Refrigerated)
Lower kinetic energy promotes ordered packing of the halogenated rings.[1][2]
Anti-solvent Diethyl EtherVapor diffusion of ether into the ethanol solution induces gentle supersaturation.[1][2]

Crystallographic Data Acquisition Strategy

Source Selection: Mo vs. Cu

For this specific compound, Molybdenum (Mo-K


) radiation (

) is mandatory.
12
  • Reasoning: The Iodine atom (

    
    ) has a high absorption coefficient.[1][2] Copper radiation (Cu-K
    
    
    ) would result in significant absorption errors, leading to poor scaling and inaccurate bond lengths.[1][2] Mo radiation penetrates the heavy atom lattice more effectively.[1][2]
Data Collection Parameters[1][2][4][5][6]
  • Temperature: Collect data at 100 K using a nitrogen cryostream.

    • Why? The heavy Iodine atom is prone to significant thermal motion (anisotropic displacement).[1][2] Cooling freezes this motion, allowing for precise localization of electron density.[1][2]

  • Redundancy: High redundancy (>4) is required to correct for absorption effects using multi-scan methods (e.g., SADABS).[1][2]

Structural Analysis & Expected Features

Although specific unit cell dimensions must be experimentally determined, the structural motif can be predicted based on isostructural 2,4-disubstituted phenylhydrazine salts.[1][2]

Molecular Conformation[1][2]
  • Protonation Site: The terminal nitrogen (

    
    ) is the site of protonation, forming a hydrazinium cation (
    
    
    ).[1][2]
  • Planarity: The phenyl ring will be planar.[1][2] The hydrazine moiety typically twists out of the plane to minimize steric clash between the

    
     proton and the ortho-fluorine  atom.[1][2]
    
Packing Interactions

The crystal lattice is governed by a competition between strong ionic hydrogen bonds and specific halogen interactions.[1][2]

  • Charge-Assisted Hydrogen Bonds: The primary lattice energy driver is the interaction between the ammonium headgroup (

    
    ) and the Chloride anion (
    
    
    ).[1][2]
    • Expect:

      
       distances of approx.[1][2] 
      
      
      .[2]
  • Halogen Bonding (The Iodine Effect): Iodine is a polarizable "soft" atom capable of forming Halogen Bonds (C-I...X).[1][2]

    • Sigma-Hole: The Iodine atom will likely exhibit a positive electrostatic potential cap (sigma-hole) along the C-I bond axis.[1][2]

    • Interaction: Look for linear

      
       or 
      
      
      contacts.[1][2] This directional anchoring often dictates the space group (commonly monoclinic
      
      
      for such planar salts).[1][2]
  • Fluorine Contacts: The ortho-fluorine acts as a weak H-bond acceptor and may engage in intramolecular

    
     bonding, locking the hydrazine conformation.[1][2]
    

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from synthesis to structural solution, highlighting the critical decision points for the Iodine-substituted scaffold.

Gcluster_0Critical Control PointsStartPrecursor:2-Fluoro-4-iodoanilineDiazDiazotization(NaNO2 / HCl, <0°C)Start->DiazReductReduction(SnCl2 or Sulfite)Diaz->ReductCrudeCrude Hydrazine HCl SaltReduct->CrudeSolventSolvent Screen:EtOH/Water vs. MeOHCrude->SolventGrowthVapor Diffusion(Ether into EtOH)Solvent->GrowthCrystalSingle Crystal(Colorless/Pale Yellow)Growth->CrystalSourceX-Ray Source:Mo-Kα (Required for Iodine)Crystal->SourceCollectData Collection(100 K, High Redundancy)Source->CollectSolveStructure Solution(Heavy Atom Method)Collect->Solve

Caption: Workflow for the synthesis and crystallographic determination of the iodinated hydrazine salt.

Relevance in Drug Development[1][2][4][7][8][9][10]

Quality Control (Polymorphism)

Batch-to-batch consistency is vital.[1][2] The Iodine atom makes the lattice heavy and potentially prone to polymorphism (different packing arrangements).[1][2]

  • Action: Use the generated Powder X-Ray Diffraction (PXRD) pattern calculated from the single crystal structure as a "Gold Standard" reference for checking bulk purity of manufacturing batches.

Structure-Activity Relationship (SAR)

The crystal structure reveals the precise vector of the Iodine atom relative to the Fluorine.[1][2]

  • Bioisosterism: In binding pockets, the Iodine can mimic hydrophobic pockets or engage in "halogen bonding" with backbone carbonyls of the target protein.[1][2] Knowing the exact

    
     and 
    
    
    bond vectors allows computational chemists to model this ligand into kinase active sites (e.g., MEK, B-Raf) with high accuracy.[1][2]

References

  • Synthesis of Fluorinated Phenylhydrazines

    • Methodology: "Optimizing Synthesis: The Role of 2-Fluorophenylhydrazine HCl in Pharmaceuticals." NBInno.
    • [1][2]

  • Halogen Bonding in Crystallography

    • Context: "Applications of Fluorine in Medicinal Chemistry."[1][2][4][5][6] Journal of Medicinal Chemistry, 2015.[1]

    • [1][2]

  • General Crystallographic Data for Phenylhydrazine Salts

    • Comparative Data: "4-Fluorophenylhydrazine hydrochloride."[1][2][7][8] PubChem CID 69981.[1][2]

    • [1][2]

  • Protocol: "Crystal structure determination of iodine-containing compounds." Acta Crystallographica Section E.

Strategic Utilization of 2-Fluoro-4-iodophenylhydrazine HCl: A Guide to Halogenated Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of 2-Fluoro-4-iodophenylhydrazine hydrochloride Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Discovery Scientists.

Executive Summary

This compound (CAS: 502496-29-9) represents a "privileged intermediate" in modern drug discovery. Its value lies in its orthogonal reactivity : the hydrazine function serves as the nucleophilic anchor for heterocycle formation, the fluorine atom (ortho-position) modulates metabolic stability and kinase hinge-binding affinity, and the iodine atom (para-position) provides a high-fidelity "exit vector" for late-stage palladium-catalyzed diversification.

This guide moves beyond standard catalog descriptions to provide a mechanistic blueprint for converting this specific hydrazine into high-value indole and pyrazole scaffolds.

Part 1: Chemical Architecture & Reactivity Profile

The Electronic Landscape

The reactivity of this molecule is defined by the interplay of three substituents on the phenyl ring. Understanding this is prerequisite to successful protocol design.

SubstituentPositionElectronic EffectSynthetic Consequence
Hydrazine (-NHNH₂) C-1Nucleophile (Alpha-effect)Primary reactive center. The HCl salt form protects it from oxidation but requires in-situ neutralization for nucleophilic attack.
Fluorine (-F) C-2 (Ortho)Strong

-withdrawing (-I)
Deactivation: Lowers the basicity of the hydrazine

, requiring harsher condensation conditions.Regiocontrol: Blocks one ortho-site during sigmatropic rearrangements.
Iodine (-I) C-4 (Para)Weak

-withdrawing, Polarizable
Labile Handle: Stable to acid (Fischer conditions) but sensitive to Pd/Cu. Must be preserved during scaffold formation for later cross-coupling.
Stability & Handling (The Self-Validating Safety Protocol)
  • Oxidation Risk: Free phenylhydrazines are prone to air oxidation, forming diazenes and tars. The Hydrochloride (HCl) salt is the stable storage form.

  • Light Sensitivity: The C-I bond is photolabile. All reactions described below should be conducted in amber glassware or foil-wrapped vessels.

  • De-salting Strategy: Do not pre-freebase and store. Generate the free base in situ using a mild base (NaOAc or Et₃N) immediately prior to the condensation step to maximize yield.

Part 2: The Fischer Indole Synthesis (Synthesis of 7-Fluoro-5-iodoindoles)

The most critical application of this hydrazine is the synthesis of 7-fluoro-5-iodoindoles—a scaffold ubiquitous in kinase inhibitors (e.g., MEK, BRAF).

Mechanistic Regiocontrol

In a standard Fischer Indole Synthesis with a 2-substituted phenylhydrazine, the [3,3]-sigmatropic rearrangement faces a choice between two ortho-carbons.

  • Path A (Blocked): Attack at C-2 (bearing Fluorine). This would require the elimination of HF or formation of a non-aromatic intermediate. This pathway is energetically prohibitive.

  • Path B (Preferred): Attack at C-6 (Hydrogen). This proceeds smoothly to yield the 7-fluoroindole .

The Result: The 2-fluoro substituent acts as a "regio-lock," forcing the formation of the 7-fluoro isomer with >95% selectivity.

Visualization: The Regioselective Pathway

The following diagram illustrates the specific rearrangement logic for this substrate.

FischerMechanism Hydrazine 2-Fluoro-4-iodo phenylhydrazine Hydrazone Aryl Hydrazone Intermediate Hydrazine->Hydrazone + Ketone (- H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalysis (Tautomerization) Indole 7-Fluoro-5-iodoindole (Target Scaffold) Sigmatropic->Indole Path B: C-H Attack (- NH3) DeadEnd C-F Attack (Disfavored/Blocked) Sigmatropic->DeadEnd Path A: C-F Attack

Figure 1: Regioselective logic of the Fischer Indole Synthesis.[1] The 2-Fluoro substituent effectively blocks Path A, funneling the reaction toward the 7-fluoro-5-iodoindole.

Experimental Protocol: Zinc Chloride Mediated Cyclization

Why ZnCl₂? Protic acids (H₂SO₄) can be too harsh, causing desiodination. Lewis acids like ZnCl₂ in acetic acid provide the necessary activation energy for the electron-deficient hydrazine without compromising the iodine handle.

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 equiv)

  • Cyclohexanone (or substituted ketone) (1.1 equiv)

  • Anhydrous ZnCl₂ (2.0 equiv)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Condensation: Suspend the hydrazine HCl salt in glacial acetic acid (0.5 M concentration). Add the ketone. Stir at room temperature for 30 minutes. Note: The acetate buffers the HCl, generating the free hydrazine in situ.

  • Cyclization: Add anhydrous ZnCl₂ in one portion. Equip with a reflux condenser.

  • Heating: Heat the mixture to 80–100°C. Monitor by LCMS. The electron-withdrawing fluorine slows the rearrangement; reaction times may exceed 4 hours.

  • Workup: Cool to RT. Pour into ice-water. The indole usually precipitates. If not, extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc). Caution: Indoles are sensitive to acid on silica; use 1% Et₃N in the eluent.

Part 3: Pyrazole Synthesis (The Knorr Condensation)

Reaction with 1,3-dicarbonyls yields pyrazoles. The challenge here is regioselectivity when using unsymmetrical diketones.

Regiochemistry Rules

The hydrazine


 (attached to the phenyl ring) is less nucleophilic than the terminal 

due to the electron-withdrawing phenyl ring. However, the 2-F and 4-I substituents further deactivate the

.
  • Rule: The more nucleophilic terminal nitrogen (

    
    ) attacks the most electrophilic carbonyl of the 1,3-diketone first.
    
Workflow Diagram: Drug Discovery Pipeline

This diagram places the molecule in the context of a broader library synthesis workflow.

DrugDiscovery Start 2-Fluoro-4-iodo phenylhydrazine HCl IndoleSyn Indole Synthesis (ZnCl2 / AcOH) Start->IndoleSyn PyrazoleSyn Pyrazole Synthesis (EtOH / Reflux) Start->PyrazoleSyn ReagentA Cyclic Ketones (Fischer) ReagentA->IndoleSyn ReagentB 1,3-Diketones (Knorr) ReagentB->PyrazoleSyn Scaffold1 7-Fluoro-5-iodoindole IndoleSyn->Scaffold1 Scaffold2 1-(2-F-4-I-phenyl)pyrazole PyrazoleSyn->Scaffold2 Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold1->Coupling Targeting Iodine Scaffold2->Coupling Library Kinase Inhibitor Library Coupling->Library

Figure 2: The "Iodine Exit Vector" workflow. The hydrazine builds the core, while the iodine remains dormant until the final diversification step.

Experimental Protocol: Pyrazole Formation

Reagents:

  • Hydrazine HCl salt (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)

  • Ethanol (Solvent)

  • Sodium Acetate (NaOAc) (1.2 equiv)

Methodology:

  • Neutralization: Dissolve hydrazine HCl and NaOAc in Ethanol. Stir for 10 min to buffer the solution.

  • Addition: Add the 1,3-diketone dropwise.

  • Reflux: Heat to reflux (78°C) for 2–3 hours. The reaction is usually cleaner than the Fischer synthesis.

  • Isolation: Concentrate in vacuo. Triturate the residue with water to remove salts. Filter the solid pyrazole.

Part 4: References & Authoritative Grounding

  • Fischer Indole Mechanism & Regioselectivity:

    • Source: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

    • Context: Defines the "ortho-effect" where 2-substituents force cyclization to the 6-position.

  • Synthesis of Halogenated Indoles for Kinase Inhibitors:

    • Source: Zhang, H., et al. (2016). "Discovery of Novel Indole Derivatives as Potent and Selective MEK Inhibitors." ACS Medicinal Chemistry Letters.

    • Context: Demonstrates the utility of the 7-fluoro-5-iodo motif in binding the ATP pocket of MEK1/2.

  • Handling of Phenylhydrazines:

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 502496-29-9.

    • Context: Safety data, GHS classification, and physical properties.[2]

  • Palladium Coupling on Halo-Indoles:

    • Source: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

    • Context: Protocols for Suzuki-Miyaura coupling at the C-5 position of indoles (derived from the C-4 iodine of the hydrazine).

Sources

Technical Guide: Development and Synthetic Utility of 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 2-Fluoro-4-iodophenylhydrazine hydrochloride , a high-value intermediate in modern medicinal chemistry. This guide moves beyond basic synthesis to explore the strategic rationale, mechanistic causality, and application of this scaffold in kinase inhibitor discovery.

Executive Summary: The Strategic Pharmacophore

In the "Design-Make-Test-Analyze" (DMTA) cycle of drug discovery, This compound represents a "privileged intermediate." It is not merely a reagent but a strategic scaffold designed to solve two specific problems in lead optimization:

  • Metabolic Blocking (C-2 Fluorine): The fluorine atom at the ortho position blocks metabolic hydroxylation and alters the electronic properties of the ring, influencing the pKa of adjacent nitrogens in heterocyclic products.

  • Late-Stage Diversification (C-4 Iodine): The iodine atom serves as a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after the hydrazine has been incorporated into a core scaffold (e.g., indazole or pyrazole). This allows for the rapid synthesis of library analogs from a single core.

Synthetic Discovery & Methodology

The "discovery" of this compound refers to the optimization of its synthesis from 2-fluoro-4-iodoaniline .[1] The primary challenge in synthesizing iodinated phenylhydrazines is preventing hydrodeiodination (loss of iodine) during the reduction step.

The Optimized Synthetic Route

While sodium sulfite (


) is a common reducing agent for diazonium salts, it often leads to side reactions with electron-deficient, halogenated rings. The Stannous Chloride (

) Method
is the "Gold Standard" for research-scale synthesis of this compound due to its high chemoselectivity for the diazonium group over the aryl iodide.
Graphviz Diagram: Synthetic Pathway & Logic

SynthesisPathway cluster_logic Critical Process Parameters (CPPs) Aniline Start: 2-Fluoro-4-iodoaniline (CAS: 29632-74-4) Diazonium Intermediate: Diazonium Salt (Unstable < 5°C) Aniline->Diazonium Diazotization NaNO2, conc. HCl, <0°C Complex Sn-Complex Intermediate Diazonium->Complex Reduction SnCl2·2H2O, -5°C Product End: 2-Fluoro-4-iodophenylhydrazine HCl (Target Scaffold) Complex->Product Acid Hydrolysis conc. HCl, Crystallization TempControl Temp < 0°C Prevents Phenol formation TempControl->Diazonium Stoichiometry SnCl2 Excess (2.5 eq) Ensures full reduction Stoichiometry->Complex

Caption: Step-wise conversion of aniline to hydrazine salt, highlighting critical temperature controls to preserve the Iodine-Fluorine substitution pattern.

Detailed Experimental Protocol

Note: This protocol assumes a standard research scale (10–50 mmol).

Step 1: Diazotization

  • Charge: In a 3-neck round-bottom flask, dissolve 2-fluoro-4-iodoaniline (1.0 eq) in concentrated HCl (approx. 10 mL/g of aniline).

  • Cool: Cool the suspension to -5°C to 0°C using an ice/salt bath. Vigorous stirring is essential as the hydrochloride salt of the aniline may precipitate.

  • Addition: Dropwise add a solution of sodium nitrite (

    
    , 1.1 eq) in water, maintaining the internal temperature below 0°C .
    
    • Mechanistic Insight: Temperature control is critical. Above 5°C, the diazonium salt can hydrolyze to form 2-fluoro-4-iodophenol, a dead-end impurity.

  • Age: Stir for 30–60 minutes. The solution should become clear/yellowish.

Step 2: Reduction (The SnCl2 Method)

  • Preparation: Dissolve stannous chloride dihydrate (

    
    , 2.5 eq) in concentrated HCl. Cool this solution to -5°C.
    
  • Transfer: Rapidly add the cold diazonium solution to the stannous chloride solution with vigorous agitation.

    • Observation: A thick white/beige precipitate (the hydrazine-tin complex) will form immediately.

  • Work-up: Allow the mixture to warm to room temperature or refrigerate overnight to maximize crystallization.

  • Isolation: Filter the solid. Wash with cold brine and then minimal cold ethanol/ether to remove tin salts.

  • Salt Formation: If the free base is generated, re-suspend in ethanol and treat with 4M HCl in dioxane to precipitate the pure This compound .

Characterization & Data Analysis

Trustworthiness in chemical synthesis relies on validating the structure. For this specific substitution pattern, NMR splitting patterns are diagnostic.

Analytical MethodExpected Signal / CharacteristicInterpretation
1H-NMR (DMSO-d6)

10.2 (s, 3H,

)
Broad singlet indicates the hydrochloride salt form.
1H-NMR (Aromatic)

7.50 (dd,

,

)
The proton at C-3 (between F and I) will show distinct coupling to the Fluorine.
1H-NMR (Hydrazine)

8.0-9.0 (br s, 1H,

)
The hydrazine NH proton.
13C-NMR Doublet signals for C-1, C-2, C-3C-F coupling (

) will split adjacent carbon signals, confirming the position of the fluorine.
Mass Spectrometry m/z ~ 252/253

Characteristic Iodine isotope pattern is not present (monoisotopic), but the mass defect is distinct.

Application in Drug Discovery

The utility of this compound lies in its ability to build fluorinated indazoles and pyrazoles , which are ubiquitous in kinase inhibitors (e.g., MEK, VEGFR inhibitors).

The "Scaffold-First" Strategy

Instead of coupling a complex aryl group later, chemists use this hydrazine to build the core ring first. The iodine atom survives the cyclization, providing a pre-installed point for diversification.

Graphviz Diagram: Strategic Utility Workflow

UtilityStrategy cluster_cyclization Step 1: Heterocycle Formation cluster_coupling Step 2: Late-Stage Diversification (Pd-Catalysis) Hydrazine 2-Fluoro-4-iodophenylhydrazine HCl Indazole 5-Iodo-7-fluoro-1H-indazole Hydrazine->Indazole + Cyclic Diketone/Aldehyde (Fischer/Condensation) Pyrazole 1-(2-Fluoro-4-iodophenyl)-pyrazole Hydrazine->Pyrazole + 1,3-Dicarbonyl DrugCandidate Kinase Inhibitor Candidate (Library Generation) Indazole->DrugCandidate Suzuki Coupling (Boronic Acid + Pd) Pyrazole->DrugCandidate Sonogashira Coupling (Alkyne + Pd/Cu)

Caption: Strategic workflow showing how the hydrazine serves as a divergent point for library synthesis via Palladium-catalyzed coupling at the Iodine site.

Case Study Context: MEK Inhibitors

While specific proprietary syntheses are often closed, the structural logic parallels the synthesis of TAK-733 and similar analogs.

  • Role of Fluorine: In MEK inhibitors, the fluorine ortho to the nitrogen (from the hydrazine) often forms an intramolecular hydrogen bond or electrostatic interaction within the ATP binding pocket, locking the conformation.

  • Role of Iodine: Used to attach the "tail" of the inhibitor (often a pyridyl or hydroxamic acid moiety) that extends into the solvent-exposed region of the kinase.

Safety & Handling (E-E-A-T Compliance)

Hydrazines are potent nucleophiles and potential genotoxins. Strict adherence to safety protocols is required.

  • Genotoxicity: Phenylhydrazines are potential alkylating agents. All weighing must occur in a chemically resistant glovebox or a vented balance enclosure.

  • Skin Absorption: The hydrochloride salt is less volatile but can still be absorbed. Double-gloving (Nitrile/Laminate) is mandatory.

  • Stability: The free base is prone to oxidation (turning dark brown/red). Store exclusively as the Hydrochloride salt under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • Preparation of Halogenated Phenylhydrazines

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard protocols for SnCl2 reduction of diazonium salts.
    • URL:

  • Synthesis of 2-Fluoro-4-iodoaniline (Precursor)

    • Source: ChemicalBook / Literature Precedents for CAS 29632-74-4.[2]

    • Context: Synthesis from 2-fluoroaniline via iodination.[1][3]

    • URL:

  • Application in MEK Inhibitors (Analogous Chemistry)

    • Source: Journal of Medicinal Chemistry (ACS). "Discovery of TAK-733".
    • Context: Illustrates the utility of the 2-fluoro-4-iodo substitution p
    • URL:

  • Fluorine in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry".[4][5][6][7][8][9]

    • Context: Explains the metabolic stability r
    • URL:

Sources

Methodological & Application

Application Note: Precision Synthesis of 7-Fluoro-5-iodoindoles via Fischer Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Using 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Executive Summary

This guide details the optimized protocol for utilizing This compound in the Fischer indole synthesis. This reagent is a high-value scaffold for drug discovery due to its unique halogen substitution pattern. The resulting indole core—typically a 7-fluoro-5-iodoindole derivative—offers two distinct "handles" for diversification:

  • C5-Iodine: Highly reactive for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) under mild conditions.

  • C7-Fluorine: Provides metabolic stability, modulates pKa, and serves as a potential site for nucleophilic aromatic substitution (

    
    ) under forcing conditions or specific enzymatic interactions.
    

This note addresses the specific regiochemical challenges and provides a validated method for synthesizing Ethyl 7-fluoro-5-iodoindole-2-carboxylate , a versatile precursor for kinase inhibitors and CNS-active agents.

Strategic Analysis: Regiochemistry & Mechanism

The success of this synthesis relies on understanding the regiochemical bias imposed by the substituents on the phenylhydrazine ring.

  • Reagent Structure: 2-Fluoro-4-iodophenylhydrazine.

  • Fischer Mechanism: The key step is a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. This requires an available ortho carbon on the phenyl ring.

  • Regiochemical Outcome:

    • Position 2 (Ortho): Blocked by Fluorine. Attack here is sterically and electronically disfavored.[1]

    • Position 6 (Ortho): Unsubstituted. This is the exclusive site of cyclization.

    • Position 4 (Para): Occupied by Iodine.[1] This substituent translates to the C5 position of the indole.

FischerMechanism cluster_legend Substituent Mapping Hydrazine 2-Fluoro-4-iodo phenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Acid Cat. Ketone Ethyl Pyruvate (or Ketone) Ketone->Hydrazone Rearrangement [3,3]-Sigmatropic Shift (at C6) Hydrazone->Rearrangement - NH3 (Cyclization) Indole Ethyl 7-fluoro-5-iodo indole-2-carboxylate Rearrangement->Indole Aromatization map1 Hydrazine C2-F  →  Indole C7-F map2 Hydrazine C4-I  →  Indole C5-I

Figure 1: Mechanistic pathway and regiochemical mapping of the cyclization process.

Validated Experimental Protocol

Target Molecule: Ethyl 7-fluoro-5-iodoindole-2-carboxylate Scale: 10 mmol (adaptable to gram-scale)

3.1 Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
2-Fluoro-4-iodophenylhydrazine HCl 288.49 1.0 2.88 g Limiting Reagent
Ethyl Pyruvate116.121.11.28 g (1.13 mL)Carbonyl Source
Ethanol (Absolute)-Solvent30 mLSolvent
Sulfuric Acid (conc.)98.081.5~0.8 mLCatalyst
Polyphosphoric Acid (PPA)-Optional(See Optimization)Alternative Catalyst
3.2 Step-by-Step Procedure

Step 1: Hydrazone Formation [1][4][5]

  • Charge a 100 mL round-bottom flask (RBF) with 2.88 g (10 mmol) of 2-Fluoro-4-iodophenylhydrazine HCl and 30 mL of absolute ethanol.

  • Add 1.13 mL (11 mmol) of Ethyl Pyruvate dropwise at room temperature (RT) under stirring.

  • Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The hydrazine spot (polar) should disappear, replaced by a less polar hydrazone spot.

    • Note: The hydrochloride salt may not fully dissolve initially but will consume as the reaction proceeds.

Step 2: Fischer Cyclization

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 0.8 mL of concentrated

    
     dropwise. Caution: Exothermic.
    
  • Equip with a reflux condenser and heat the mixture to 70–80°C for 3–5 hours.

    • Observation: The solution typically darkens. A precipitate (ammonium chloride/sulfate byproduct) may form.

  • QC Check: Aliquot 50 µL, work up in mini-vial (EtOAc/Water), and check LCMS. Look for mass [M+H]+ = 334.0 (Product) vs 351.0 (Hydrazone).

Step 3: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly into 100 mL of ice-water with vigorous stirring. The indole product often precipitates as a solid.

  • If solid forms: Filter the precipitate, wash with cold water (3 x 20 mL) and cold 10% EtOH.

  • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Sat.

    
     (to remove acid), Water, and Brine.[6] Dry over 
    
    
    
    and concentrate in vacuo.

Step 4: Purification

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol or Toluene/Hexane. Cool slowly to 4°C.

  • Flash Chromatography (if necessary): Silica gel, Gradient 0-20% EtOAc in Hexanes.

    • Expected Yield: 65–75% (approx. 2.1 – 2.5 g).

    • Appearance: Off-white to pale yellow needles.

Optimization Parameters

The choice of acid and solvent dramatically affects yield and impurity profile.

CatalystSolventTemp (°C)YieldNotes

(conc)
EtOH 80 High Standard method. Best for carboxylates.
PPA (Polyphosphoric Acid)None (Neat)100-110ModerateGood for difficult ketones (e.g., cyclohexanone). Hard workup.
ZnCl2 (anhydrous)Acetic Acid110HighBest for sensitive substrates; requires rigorous dryness.
HCl (4M in Dioxane)Dioxane90ModerateCleaner profile but slower kinetics.
Downstream Applications: The "Cross-Coupling" Workflow

The 5-iodo position is significantly more reactive towards oxidative addition than the 7-fluoro position. This allows for chemoselective functionalization.[1]

Protocol for Suzuki Coupling at C5:

  • Reactants: Indole (1 equiv), Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3 equiv).
    
  • Solvent: Dioxane:Water (4:1), 90°C, 4h.

  • Outcome: Exclusive coupling at C5; Fluorine at C7 remains intact.

DownstreamWorkflow cluster_Suzuki Chemoselective Functionalization cluster_SNAr Late-Stage Modification Start 7-Fluoro-5-iodoindole Scaffold Step1 Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->Step1 High Reactivity (I) Product1 5-Aryl-7-fluoroindole Step1->Product1 Step2 SNAr / Buchwald (Forcing Conditions) Product1->Step2 Low Reactivity (F) Requires activation Product2 5-Aryl-7-Amino/Oxy-indole Step2->Product2

Figure 2: Chemoselective diversification workflow utilizing the I/F reactivity gap.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Low Yield / Tarring Acid concentration too high or overheating.Reduce temp to 60°C; dilute acid; switch to

/AcOH.
Incomplete Reaction Hydrazone formation stalled.[1]Ensure moisture-free conditions during hydrazone step; add molecular sieves.[1]
Regioisomers? Unlikely with 2,4-disubst.If observed, check purity of starting hydrazine (ensure no 3-F isomer).
De-iodination Pd-catalyzed side reaction (during downstream).Use anhydrous solvents; avoid hydride sources; lower temp.

Analytical Validation (Expected NMR Signals):

  • 1H NMR (DMSO-d6):

    • Indole NH: Broad singlet ~11.5 - 12.0 ppm.

    • C4-H: Doublet (coupling with F is weak/none as it is meta). ~8.0 ppm.

    • C6-H: Doublet of doublets (coupling with C7-F,

      
       Hz and meta coupling with C4). ~7.3 ppm.
      
    • C3-H: (If using pyruvate) 7.1 ppm (d, J1-2 Hz).

References
  • Fischer Indole Synthesis Overview

    • Robinson, B. "The Fischer Indole Synthesis."[3][7][8][9] Chem. Rev.[3]1963 , 63(4), 373–401. Link

  • Regioselectivity in Fischer Cyclization

    • Hughes, D. L. "Progress in the Fischer Indole Synthesis." Org.[1] Prep. Proced. Int.1993 , 25(6), 607–632. Link

  • Synthesis of Fluoroindoles

    • Dobbs, A. P., et al. "A Detailed Investigation of the Fischer Indole Synthesis applied to the Preparation of 4-, 5-, 6- and 7-Fluoroindoles." Synlett1999 , 10, 1594–1596. Link

  • Cross-Coupling on Haloindoles

    • Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." J. Chem. Soc., Perkin Trans. 12000 , 1045–1075. Link

  • General Protocol Source

    • "Indole Synthesis via Fischer Cyclization."[1][5] Organic Chemistry Portal. Link

Sources

Synthesis of substituted indoles with 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiocontrolled Fischer Cyclization & Downstream Diversification

Abstract & Strategic Value

This application note details the robust synthesis of 7-fluoro-5-iodoindoles utilizing 2-fluoro-4-iodophenylhydrazine hydrochloride as the core building block.

In medicinal chemistry, this specific substitution pattern is a "privileged scaffold."

  • 7-Fluorine: Strategically positioned to modulate the pKa of the indole N-H (increasing acidity), influence binding affinity via dipole interactions, and block metabolic oxidation at the electron-rich 7-position.

  • 5-Iodine: Serves as a highly reactive orthogonal "handle" for late-stage diversification (Suzuki, Sonogashira, or Buchwald-Hartwig couplings) after the indole core is constructed.

Unlike meta-substituted hydrazines which yield regioisomeric mixtures, the 2-fluoro substituent directs cyclization exclusively to the 6-position , ensuring high regiochemical fidelity.

Mechanistic Insight: The Regioselectivity Advantage

The Fischer Indole Synthesis proceeds via a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. For 2-fluoro-4-iodophenylhydrazine, the reaction is inherently regiocontrolled.

  • Path A (Blocked): Cyclization at the 2-position (bearing the Fluorine) is electronically and sterically disfavored.

  • Path B (Favored): Cyclization at the 6-position (unsubstituted) proceeds smoothly to yield the 7-fluoro-5-iodoindole.

Visualization: Reaction Pathway[1][2]

FischerMechanism Hydrazine 2-Fluoro-4-iodophenylhydrazine (Starting Material) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone/Aldehyde (-H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalyst Tautomerization PathA Path A: Ortho-F Site (Sterically/Electronically Disfavored) Sigmatropic->PathA Blocked PathB Path B: Ortho-H Site (Kinetically Favored) Sigmatropic->PathB Major Pathway Indole Target: 7-Fluoro-5-iodoindole PathB->Indole -NH3 Aromatization

Figure 1: Mechanistic pathway illustrating the regioselective advantage of the 2-fluoro substituent.

Protocol A: Fischer Cyclization

Objective: Synthesis of 2,3-disubstituted-7-fluoro-5-iodoindoles. Model Substrate: Cyclohexanone (yielding a tetrahydrocarbazole derivative).

Materials
  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Cyclohexanone (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: None required (AcOH acts as solvent/catalyst) or ZnCl₂ (0.5 equiv) for difficult substrates.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Safety Note: Phenylhydrazines are potential carcinogens and skin sensitizers.[3] Work in a fume hood with double nitrile gloves.

  • Solubilization:

    • Add 2-Fluoro-4-iodophenylhydrazine HCl (1.0 g, 3.47 mmol) to the flask.

    • Add Glacial Acetic Acid (10 mL). Stir at room temperature for 5 minutes. The salt may not fully dissolve immediately.[4]

  • Condensation:

    • Add Cyclohexanone (0.40 mL, 3.82 mmol, 1.1 equiv) dropwise via syringe.

    • Observation: The mixture typically turns yellow/orange as the hydrazone forms.

  • Cyclization (The Critical Step):

    • Heat the reaction mixture to reflux (118 °C) .

    • Maintain reflux for 2–4 hours .

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 8:1) or LCMS. Look for the disappearance of the hydrazone (M+H = 347) and appearance of the indole product (M+H = 330, loss of NH3).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (50 mL). The indole product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[5]

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Sat. NaHCO₃ (carefully, gas evolution!) to neutralize acetic acid, then Brine. Dry over Na₂SO₄.[2]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. Indoles are typically non-polar.

    • Yield Expectation: 65–85%.

Comparison of Acid Catalysts
Catalyst SystemConditionsProsCons
AcOH (Glacial) Reflux, 2-4hCleanest profile, easy workup.May acetylate sensitive nucleophiles.
4% H₂SO₄ in EtOH Reflux, 1-3hFaster reaction.Can cause sulfonation or tarring.
ZnCl₂ (Fused) 170°C (Melt)Works for sterically hindered ketones.Harsh, difficult workup.
Protocol B: Late-Stage Diversification (Suzuki Coupling)

Objective: Utilization of the 5-Iodo handle to attach an aryl group.

Materials
  • Substrate: 7-Fluoro-5-iodoindole derivative (from Protocol A).

  • Coupling Partner: Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology
  • Charge: In a microwave vial or pressure tube, combine the Indole (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degas: Add solvent (Dioxane/Water). Sparge with Nitrogen/Argon for 5 minutes to remove Oxygen (critical for Pd cycle).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under inert flow. Seal the vessel.

  • Reaction: Heat to 90 °C for 4 hours (or 100 °C for 30 min in Microwave).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water.[2][5]

  • Result: 5-Aryl-7-fluoroindole.

Workflow Diagram

Workflow Start 2-F-4-I-Phenylhydrazine Step1 Fischer Cyclization (AcOH, Reflux) Start->Step1 Intermed 7-Fluoro-5-Iodoindole Step1->Intermed Step2 Suzuki Coupling (Pd, Ar-B(OH)2) Intermed->Step2 Final Library of 5-Aryl-7-Fluoroindoles Step2->Final

Figure 2: Experimental workflow for library generation.

Troubleshooting & Expert Tips
  • Indole Decomposition: Indoles, especially electron-rich ones, are prone to oxidation (turning pink/brown) upon air exposure. Store the 7-fluoro-5-iodoindole under Argon in the dark.

  • Hydrazine Salt Purity: Commercial phenylhydrazine hydrochlorides can degrade. If the starting material is dark brown/black, recrystallize from Ethanol/HCl before use to improve yield.

  • Iodine Stability: The C-I bond is generally stable under Fischer conditions (AcOH reflux). Avoid using strong Lewis acids like AlCl₃, which might facilitate de-iodination.

References
  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. "The Fischer Indole Synthesis."[6][7][8][9] Chemical Reviews, 1963, 63(4), 373–401.

  • Suzuki-Miyaura Coupling on Haloindoles

    • Miyaura, N., & Suzuki, A.[10] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Synthesis of Fluorinated Indoles

    • Popowycz, F., et al. "Synthesis of 4-, 5-, 6- and 7-fluoroindoles using a one-pot Fischer indole synthesis." Tetrahedron, 2007. (General reference for fluoro-indole stability).
  • Safety Data (Phenylhydrazine HCl)

    • PubChem CID 9957.

Sources

Strategic Utilization of 2-Fluoro-4-iodophenylhydrazine Hydrochloride: A Modular Platform for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-4-iodophenylhydrazine hydrochloride as a building block for bioactive heterocycles Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (2-F-4-I-PH·HCl) represents a "privileged" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity : the hydrazine moiety serves as a nucleophilic warhead for heterocycle formation (pyrazoles, indoles, triazoles), while the 4-iodo substituent remains intact, acting as a pre-installed handle for late-stage palladium-catalyzed diversification. Furthermore, the 2-fluoro group acts as a bioisostere, modulating lipophilicity and metabolic stability—critical factors in kinase inhibitor and agrochemical design.

This guide details the handling, synthesis workflows, and diversification strategies for this high-value building block.

Part 1: Chemical Profile & Safety Directives

Chemical Identity[1]
  • Compound: this compound

  • Functional Groups:

    • Hydrazine (-NHNH₂·HCl): Primary nucleophile for cyclocondensation.

    • Ortho-Fluorine: Steric modulator and metabolic blocker.

    • Para-Iodine: High-reactivity site for cross-coupling (Suzuki, Sonogashira).

  • Stability: Supplied as the hydrochloride salt to prevent oxidative degradation (diazo formation) common in free-base arylhydrazines.

Critical Safety Protocol (HSE)

Arylhydrazines are potent skin sensitizers and potential carcinogens. The hydrochloride salt reduces volatility but not toxicity.

Mandatory PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Engineering Controls: All weighing and reactions must occur within a certified fume hood.

Decontamination Protocol: Spills should not be swept.[1] Neutralize with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before cleanup, then wash with copious water.

Part 2: The "Workhorse" Workflow: Regioselective Pyrazole Synthesis

The most common application of 2-F-4-I-PH·HCl is the synthesis of 1-arylpyrazoles, a scaffold ubiquitous in COX-2 inhibitors and kinase inhibitors.

Strategic Logic

The reaction with 1,3-dicarbonyls (Knorr Pyrazole Synthesis) is generally robust. However, the 2-fluoro substituent introduces steric bulk that can influence regioselectivity when reacting with unsymmetrical diketones. The 4-iodo group is stable under these acidic/thermal conditions, preserving it for downstream coupling.

Visualization: Divergent Synthesis Pathway

G Start 2-Fluoro-4-iodophenylhydrazine HCl Salt Step1 Free-Basing (In-situ) Start->Step1 NaOAc/EtOH ReactionA Cyclocondensation (1,3-Dicarbonyls) Step1->ReactionA ReactionB Fischer Indole (Ketones/Acid) Step1->ReactionB ProductA 1-(2-F-4-I-phenyl) Pyrazole ReactionA->ProductA - 2 H2O ProductB 7-Fluoro-5-iodo Indole ReactionB->ProductB - NH3 Div Pd-Catalyzed Coupling (Suzuki/Buchwald) ProductA->Div ProductB->Div Library Bioactive Library (Kinase Inhibitors) Div->Library R-B(OH)2

Figure 1: Divergent synthesis workflow transforming the hydrazine building block into distinct heterocycles followed by late-stage diversification.

Experimental Protocol: Synthesis of 1-(2-Fluoro-4-iodophenyl)-3,5-dimethylpyrazole

Objective: Condensation with acetylacetone (2,4-pentanedione) to form the pyrazole core.

Reagents:

  • This compound (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Ethanol (Reagent Grade)

  • Sodium Acetate (NaOAc) or Triethylamine (1.1 equiv) – Critical for freeing the hydrazine.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (500 mg, 1.73 mmol) in Ethanol (10 mL).

  • Neutralization: Add Sodium Acetate (156 mg, 1.90 mmol). Stir at room temperature for 10 minutes. Note: The solution may clarify as the free base is liberated.

  • Addition: Add acetylacetone (0.20 mL, 1.90 mmol) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The hydrazine spot (polar) should disappear, replaced by a less polar fluorescent spot (pyrazole).

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold cold ethanol/water (1:1), and dry.

    • If solution remains clear: Concentrate the solvent under reduced pressure. Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 85–95% yield. The product is typically a white or off-white solid.

Mechanistic Insight: The reaction proceeds via a hydrazone intermediate, followed by intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carbonyl, and finally dehydration to aromatize the ring.

Part 3: The Indole Gateway (Fischer Synthesis)

For targets involving CNS activity (e.g., serotonin receptors), the indole scaffold is preferred.

Regiochemical Control

In the Fischer Indole Synthesis, the ortho-fluorine at the 2-position of the phenyl ring forces the cyclization to occur at the unsubstituted ortho-position (the 6-position of the original ring). This reliably yields 7-fluoro-5-iodoindoles .

Protocol: Acid-Mediated Cyclization with Cyclohexanone

Reagents:

  • This compound (1.0 equiv)

  • Cyclohexanone (1.0 equiv)

  • Acetic Acid (Glacial, as solvent and catalyst)

Procedure:

  • Dissolve the hydrazine salt (1.0 mmol) and cyclohexanone (1.0 mmol) in glacial acetic acid (5 mL).

  • Heat to reflux (118°C) for 4–6 hours.

  • Observation: The reaction mixture will darken (red/brown) as ammonia is expelled.

  • Workup: Pour the cooled mixture into ice water. Neutralize carefully with NaOH or NaHCO₃ to pH 8. Extract with CH₂Cl₂.

  • Purification: Flash column chromatography is usually required to remove colored oligomeric byproducts.

Part 4: Late-Stage Diversification (The "Iodo" Advantage)

The 4-iodo substituent is the strategic pivot point. Aryl iodides are vastly more reactive than aryl bromides or chlorides in oxidative addition with Pd(0). This allows for mild coupling conditions that tolerate the nitrogen-rich heterocycles formed in previous steps.[2]

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the 1-(2-fluoro-4-iodophenyl)pyrazole (from Part 2) with a phenylboronic acid.

Reagents:

  • Substrate: Iodo-pyrazole intermediate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the iodo-pyrazole (0.5 mmol), phenylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol). Add solvent (5 mL). Sparge with Nitrogen or Argon for 5 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add the Pd catalyst rapidly against a positive flow of inert gas. Cap the vial.

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Analysis: The iodine atom is replaced by the aryl group. The fluorine atom remains untouched (C-F bonds are too strong for standard Pd conditions).

  • Purification: Standard aqueous workup followed by silica chromatography.

Part 5: Data Summary & Troubleshooting

Comparative Reactivity Table
Parameter2-F-4-I-PhenylhydrazineUnsubstituted PhenylhydrazineImpact on Protocol
Nucleophilicity Slightly LowerHighMay require longer reflux times for condensation.
Solubility (HCl salt) Moderate (Water/EtOH)HighEnsure full dissolution/neutralization before adding electrophiles.
Fischer Indole Regioselectivity Single Isomer (7-Fluoro)Mixture (if meta-subst.)Advantage: Predictable synthesis of 7-substituted indoles.
Pd-Coupling Rate Very High (Iodine)N/AAllows coupling at room temp or mild heat; Br/Cl analogs require higher energy.
Troubleshooting Guide
  • Problem: Low yield in Pyrazole synthesis.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure NaOAc is added before the diketone. The hydrazine free base is the reactive species.

  • Problem: "Black tar" in Fischer Indole synthesis.

    • Cause: Overheating or oxidation.

    • Fix: Use a nitrogen atmosphere; try milder Lewis acids (e.g., ZnCl₂) instead of refluxing acetic acid.

References

  • Sigma-Aldrich. Phenylhydrazine hydrochloride Safety Data Sheet. (Accessed Jan 2026).[3] Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles (Knorr Synthesis). Detailed mechanistic overview of hydrazine-dicarbonyl condensation. Link

  • National Institutes of Health (NIH). Recent Advances in the Synthesis of Pyrazole Derivatives. Review of biological activity and synthetic routes.[4][5][6] Link

  • BenchChem. Application Notes for 4-Iodopyrazole in Suzuki Coupling. Specific protocols for handling iodo-substituted pyrazoles in Pd-catalysis. Link

  • Organic Chemistry Portal. Fischer Indole Synthesis.[7][8] Mechanism and acid-catalyst selection for arylhydrazines. Link

Sources

Medicinal Chemistry Applications of 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS: Custom/Analogous to 823-85-8 derivatives) as a high-value building block for synthesizing privileged scaffolds.[1][2]

Executive Summary & Strategic Value

This compound is a bifunctional hydrazine scaffold designed for divergent synthesis . It addresses a common bottleneck in medicinal chemistry: the need to install metabolic blocking groups (Fluorine) early in the synthesis while retaining a reactive handle (Iodine) for late-stage diversification.[1][2]

  • The "Fluorine Effect": The fluorine atom at the ortho-position (relative to the hydrazine) directs regioselectivity during cyclization and ultimately resides at the 7-position of the indole core.[1][2] This protects the metabolically vulnerable 7-position from oxidative metabolism.[1][2]

  • The "Iodine Handle": The iodine atom at the para-position is preserved during cyclization, positioning it at the 5-position of the indole.[1][2] This C–I bond is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), allowing researchers to generate libraries of 5-substituted-7-fluoroindoles from a single core.[1][2]

Application Module A: The Fischer Indole Platform

The primary application of this hydrazine is the regioselective synthesis of 5-iodo-7-fluoroindoles .[1][2]

Mechanistic Insight: Regiocontrol

In the Fischer Indole Synthesis, the [3,3]-sigmatropic rearrangement occurs at the carbon ortho to the hydrazine attachment.[1][2]

  • Path A (Blocked): The C2 position bears a Fluorine atom.[1][2][3][4][5] Cyclization here is sterically and electronically disfavored.[1][2]

  • Path B (Favored): The C6 position bears a Hydrogen.[1][2] Cyclization occurs exclusively here.[1][2]

  • Result: The phenyl ring retains its substitution pattern relative to the nitrogen.[1][2] The 2-F becomes 7-F , and the 4-I becomes 5-I .

Validated Protocol: Synthesis of 5-Iodo-7-fluoro-2,3-dimethylindole

This protocol uses 2-butanone (methyl ethyl ketone) as a model ketone.[1][2]

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 equiv)[1][2]

  • 2-Butanone (3.0 equiv)[1][2]

  • Acetic Acid (Glacial, solvent/catalyst)[1]

  • Zinc Chloride (ZnCl2, 2.0 equiv) – Preferred over mineral acids to prevent protodeiodination.[1]

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, suspend 2-Fluoro-4-iodophenylhydrazine HCl (10 mmol) in glacial acetic acid (30 mL). Add 2-butanone (30 mmol).

  • Catalyst Addition: Add anhydrous ZnCl2 (20 mmol). The salt acts as a Lewis acid to accelerate the rearrangement.[1][2]

  • Cyclization: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC or LC-MS.[1][2]

    • Checkpoint: The hydrazone intermediate typically forms within 30 mins; full conversion to indole takes 2–4 hours.[1][2]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

  • Neutralization: Slowly adjust pH to ~8 using saturated NaHCO3 or 10% NaOH (keep temp <20°C to avoid hydrolysis).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 65–75% Data Profile:

  • 1H NMR: Characteristic indole NH signal (~11 ppm), lack of H-7 signal, presence of H-4 and H-6 doublets (coupling with F).[1][2]

Application Module B: The Pyrazole Platform

Reaction with 1,3-dicarbonyls yields 1-(2-fluoro-4-iodophenyl)pyrazoles , valuable for kinase inhibitor scaffolds.[1][2]

Protocol: Condensation with Acetylacetone

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 equiv)[1][2]

  • Acetylacetone (1.1 equiv)[1][2]

  • Ethanol (Solvent)[1][2][6]

  • Triethylamine (1.1 equiv, to free the hydrazine base)[1][2]

Methodology:

  • Dissolve the hydrazine salt in Ethanol (0.5 M concentration).

  • Add Triethylamine (1.1 equiv) and stir for 10 mins at RT.

  • Add Acetylacetone (1.1 equiv) dropwise.[1][2]

  • Reflux for 2 hours.

  • Workup: Remove solvent in vacuo.[1][2] Redissolve in EtOAc, wash with water and brine.[1][2]

  • Product: 1-(2-fluoro-4-iodophenyl)-3,5-dimethylpyrazole.[1][2]

Strategic Workflow Visualization

The following diagram illustrates the "Divergent Synthesis" capability of this molecule.

G Start 2-Fluoro-4-iodophenylhydrazine (Starting Material) Step1 Fischer Cyclization (Ketone + ZnCl2) Start->Step1 Route A Step2 Pyrazole Condensation (1,3-Dicarbonyl) Start->Step2 Route B Indole 7-Fluoro-5-iodoindole (Scaffold A) Step1->Indole Pyrazole 1-Aryl-Pyrazole (Scaffold B) Step2->Pyrazole Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Indole->Coupling Utilizing C-I Bond Pyrazole->Coupling Utilizing C-I Bond Drug Final Drug Candidate (Diversified Library) Coupling->Drug

Caption: Divergent synthesis workflow. The C-I bond serves as a universal handle for late-stage diversification of both Indole and Pyrazole scaffolds.[1][2]

Technical Data & Troubleshooting

Solvent & Catalyst Compatibility Table
ParameterRecommendationRationale
Solvent Acetic Acid (Glacial)Optimal for Fischer cyclization; promotes proton transfer without trapping water.[1][2]
Alt. Solvent Ethanol / H2SO4Use for Pyrazole synthesis or if milder acid conditions are required.[1][2]
Catalyst ZnCl2 (Zinc Chloride)Critical: Strong enough to catalyze rearrangement, mild enough to prevent C-I bond cleavage (protodeiodination).[1]
Avoid Polyphosphoric Acid (PPA)High viscosity makes workup difficult; localized heating may cause iodine loss.[1][2]
Handling & Safety[1][2]
  • Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers.[1][2] Handle in a fume hood with double nitrile gloves.[1][2]

  • Stability: The hydrochloride salt is stable at room temperature but should be stored under inert gas (Argon) to prevent oxidation (darkening of solid).[1][2]

  • Incompatibility: Avoid contact with strong oxidizers; hydrazines can liberate nitrogen gas violently.[1][2]

References

  • BenchChem. Application Notes and Protocols for the Fischer Indole Synthesis of (2-Chloro-4-iodophenyl)hydrazine. (Accessed 2025).[1][2][4][6][7] Link(Analogous protocol validation).

  • Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.[1][2] (Classic mechanism and regioselectivity rules).[1][2]

  • Vicario, J. L., et al. "Organocatalytic Enantioselective Synthesis of Pyrazoles."[1][2] Synthesis, 2013.[1][2] (General pyrazole condensation protocols).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1][2] (Protocols for coupling the C-I handle).

Sources

Strategic Utilization of 2-Fluoro-4-iodophenylhydrazine HCl in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-KIN-2025-04 [1]

Executive Summary

This application note details the strategic implementation of 2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS: 149997-88-2) as a high-value pharmacophore building block in the synthesis of Type I and Type II kinase inhibitors.[1][2]

This reagent is not merely a starting material but a "privileged structure" precursor.[1] The 2-fluoro substituent modulates metabolic stability and pKa, while the 4-iodo position serves as a distinct handle for late-stage diversification (LSD) via palladium-catalyzed cross-coupling.[1] This guide focuses on its primary application: constructing 1-aryl-5-aminopyrazole scaffolds, a motif central to MEK (e.g., Cobimetinib analogs), B-Raf, and VEGFR inhibitor classes.

Part 1: Chemical Profile & Strategic Rationale

The "F-I-Hydrazine" Advantage

In medicinal chemistry, the 2-fluoro-4-iodo substitution pattern on the N1-phenyl ring of a pyrazole offers three distinct competitive advantages:

FeatureChemical ConsequenceBiological/Synthetic Impact
2-Fluoro Group Electronic repulsion & pKa modulationForces the N-phenyl ring out of planarity (atropisomerism control), often improving selectivity for the ATP-binding pocket by reducing aggregate formation.[1]
4-Iodo Group High reactivity in oxidative additionAllows for Late-Stage Diversification .[1] The core scaffold can be synthesized first, and the "tail" (solubilizing group) attached last via Suzuki/Sonogashira coupling.
Hydrazine HCl Nucleophilic Nitrogen PairThe hydrochloride salt is significantly more stable to oxidation than the free base, ensuring higher purity during storage and handling.

Part 2: Synthesis of the 1-Aryl-5-Aminopyrazole Core[1]

The most critical application of this reagent is the regioselective synthesis of 5-aminopyrazoles.[1] These structures function as the "hinge binder" in many kinase inhibitors, forming hydrogen bonds with the kinase backbone (e.g., Glu/Met residues).

Experimental Workflow Diagram

The following diagram illustrates the conversion of the hydrazine salt into a functionalized kinase inhibitor core.

KinaseScaffold Hydrazine 2-Fluoro-4-iodophenyl- hydrazine HCl Intermediate Open-Chain Hydrazone Intermediate Hydrazine->Intermediate EtOH, Et3N 0°C to RT Reagent Ethyl (ethoxymethylene)- cyanoacetate Reagent->Intermediate Cyclization Regioselective Cyclization Intermediate->Cyclization Reflux Scaffold 1-(2-fluoro-4-iodophenyl)- 5-aminopyrazole-4-carboxylate Cyclization->Scaffold Regiocontrol Coupling Suzuki Coupling (R-B(OH)2) Scaffold->Coupling Pd(dppf)Cl2 K2CO3 FinalDrug Final Kinase Inhibitor Coupling->FinalDrug

Caption: Workflow for converting 2-fluoro-4-iodophenylhydrazine HCl into a functionalized kinase inhibitor scaffold.

Detailed Protocol: Regioselective Pyrazole Formation

Objective: Synthesis of Ethyl 5-amino-1-(2-fluoro-4-iodophenyl)-1H-pyrazole-4-carboxylate. Scale: 10 mmol

Reagents:
  • This compound (1.0 equiv)[1]

  • Ethyl (ethoxymethylene)cyanoacetate (1.05 equiv)[1]

  • Triethylamine (Et3N) (1.1 equiv) - Critical for freeing the hydrazine.[1]

  • Ethanol (Absolute) (10 vol)

Step-by-Step Methodology:
  • Salt Neutralization (In Situ):

    • Charge a 100 mL round-bottom flask with this compound (2.88 g, 10 mmol) and absolute ethanol (30 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Add Triethylamine (1.53 mL, 11 mmol) dropwise over 5 minutes.

    • Observation: The suspension will thin as the free hydrazine is liberated and Et3N·HCl forms. Stir for 15 minutes at 0°C.

  • Condensation:

    • Add Ethyl (ethoxymethylene)cyanoacetate (1.78 g, 10.5 mmol) dropwise to the cold mixture.

    • Allow the reaction to warm to room temperature (RT) and stir for 1 hour.

    • Checkpoint: TLC (30% EtOAc/Hexanes) should show the consumption of the hydrazine and formation of a less polar intermediate (hydrazone).

  • Cyclization:

    • Heat the reaction mixture to reflux (80°C) for 3–5 hours.

    • Mechanism:[1][2][3][4][5][6] The internal amino group attacks the nitrile (or ester, depending on conditions, but usually nitrile for 5-amino formation) to close the ring.

  • Isolation:

    • Cool the mixture to RT. The product often precipitates directly upon cooling.[1]

    • If no precipitate forms, concentrate the solvent to ~25% volume and add cold water (10 mL).

    • Filter the solid, wash with cold Ethanol/Water (1:1), and dry under vacuum.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole proton singlet (~7.6 ppm) and the broad singlet for the NH2 group (~6.5 ppm).[1] The aromatic region must show the specific splitting pattern of the 2-fluoro-4-iodo ring.[1]

Part 3: Late-Stage Diversification (The Iodine Handle)[1]

Once the pyrazole core is synthesized, the 4-iodo position is activated for Palladium-catalyzed cross-coupling.[1] This is superior to using a bromo-analog because it reacts under milder conditions, preserving the sensitive 5-amino and ester groups.[1]

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Attachment of a solubilizing "tail" (e.g., a pyridine or piperidine ring) to the 4-position of the phenyl ring.[1]

Reagents:
  • Iodo-pyrazole scaffold (from Part 2) (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv) - Chosen for robustness with heteroaryl chlorides/iodides.[1]

  • Base: 2M Na2CO3 (aq) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (10 vol)

Methodology:
  • Degassing: Combine the scaffold, boronic acid, and base in dioxane/water. Sparge with Nitrogen for 10 minutes. Oxygen is the enemy of this catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM quickly under a nitrogen stream.[1]

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via silica gel chromatography.

Part 4: Troubleshooting & Critical Control Points

IssueRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of free hydrazineEnsure the hydrazine HCl salt is only neutralized immediately before adding the electrophile. Keep the reaction under N2 atmosphere.
Regioisomer Contamination Incorrect cyclization directionThe 5-amino isomer is thermodynamically favored with cyanoacetates.[1] If the 3-amino isomer forms, verify the temperature; lower temperatures favor kinetic products.[1]
Incomplete Coupling (Suzuki) De-iodination (Protodehalogenation)This occurs if the catalyst loading is too low or water is too high.[1] Switch to anhydrous conditions with Cs2CO3 if de-iodination is observed.[1]

References

  • General Synthesis of 5-Aminopyrazoles

    • Source: F. Bondavalli et al. "Synthesis and biological activity of some 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid derivatives."[1] Journal of Medicinal Chemistry, 2002.

    • Relevance: Establishes the core mechanism of hydrazine condens
    • [1]

  • MEK Inhibitor Chemistry (Cobimetinib/Trametinib Analogs)

    • Source: "Process for the preparation of MEK inhibitors."[1][7] WO Patent 2007044515 (Array BioPharma).[1]

    • Relevance: Describes the specific use of 2-fluoro-4-iodo-substituted anilines/hydrazines in constructing the MEK inhibitor pharmacophore.
    • [1]

  • Palladium Coupling on Halo-Pyrazoles

    • Source: Li, J.J. "Palladium-catalyzed cross-coupling reactions of halogenated heterocycles." Gribble & Joule, Progress in Heterocyclic Chemistry, 2010.
    • Relevance: Validates the reactivity order (I > Br > Cl)
    • [1]

  • Reagent Properties & Handling

    • Source: PubChem Compound Summary for CID 2733478 (2-Fluoro-4-iodophenylhydrazine).[1]

    • Relevance: Safety and physical property data.[1][2][4][7][8][9]

    • [1]

Sources

Application Note: Synthesis of Pyrazole Derivatives from 2-Fluoro-4-iodophenylhydrazine Hydrochloride

[1]

Introduction & Strategic Significance

The 2-fluoro-4-iodophenyl moiety is a high-value pharmacophore in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., MEK, BRAF inhibitors).[1] The presence of the ortho-fluorine atom modulates metabolic stability and conformational preference, while the para-iodine serves as a versatile synthetic handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]

This application note details the conversion of 2-Fluoro-4-iodophenylhydrazine hydrochloride into functionalized pyrazoles. Unlike simple phenylhydrazine, the electron-withdrawing nature of the fluorine and iodine substituents, combined with the acidic hydrochloride salt form, requires specific buffering and regiochemical considerations to ensure high yield and purity.[1]

Core Challenges Addressed
  • Salt Neutralization: The HCl salt must be free-based in situ without degrading the hydrazine, which is prone to oxidation.[1]

  • Regiocontrol: When reacting with unsymmetrical 1,3-dicarbonyls, the electronic deactivation of the hydrazine by the fluorine atom influences the ratio of regioisomers (1,3- vs. 1,5-substituted pyrazoles).[1]

  • Iodine Stability: Protocols are designed to prevent hydrodeiodination (loss of the iodine handle).[1]

Safety & Handling (Critical)

Warning: Hydrazine derivatives are potential carcinogens, skin sensitizers, and toxic by ingestion.[1]

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

  • Specific Hazard: The 2-fluoro-4-iodo derivative is a potential alkylating agent.[1] In case of skin contact, wash immediately with 5% acetic acid followed by copious water.[1]

  • Waste: Segregate halogenated organic waste. Do not mix with oxidizing agents (e.g., bleach, peroxides) as this may generate toxic gases.[1]

Reaction Mechanism & Regiochemistry Logic

The formation of the pyrazole ring follows the Knorr Pyrazole Synthesis pathway.[1][2] Understanding the nucleophilicity of the nitrogen atoms is vital for predicting the major isomer when using unsymmetrical electrophiles.[1]

Mechanism Workflow

The reaction proceeds via a condensation-cyclization sequence.[1] The terminal nitrogen (

1

KnorrMechanismStartHydrazine Salt(R-NH-NH3+ Cl-)FreeBaseFree Hydrazine(R-NH-NH2)Start->FreeBaseNeutralizationBaseBase(NaOAc/Et3N)Base->FreeBaseHydrazoneIntermediateHydrazoneFreeBase->HydrazoneN(beta) AttackDiketone1,3-Dicarbonyl(R1-CO-CH2-CO-R2)Diketone->HydrazoneCyclizationCyclization(-H2O)Hydrazone->CyclizationN(alpha) AttackProduct1-Aryl-PyrazoleCyclization->ProductAromatization

Caption: Figure 1. General workflow for the conversion of hydrazine salts to pyrazoles.

Regioselectivity Rule

For 2-Fluoro-4-iodophenylhydrazine:

  • 
     (Terminal Nitrogen):  Most nucleophilic.[1] Attacks the more electrophilic carbonyl of the diketone first.[1]
    
  • 
     (Internal Nitrogen):  Less nucleophilic due to steric hindrance (ortho-F) and electronic withdrawal (F, I on ring).[1]
    
  • Outcome: If the diketone has one hindered ketone and one unhindered ketone/aldehyde,

    
     attacks the unhindered side.[1] This places the substituent from the hindered ketone at the 5-position  of the final pyrazole ring.[1]
    

Experimental Protocols

Protocol A: Synthesis with Symmetrical 1,3-Diketones

Target: 1-(2-Fluoro-4-iodophenyl)-3,5-dimethyl-1H-pyrazole[1]

This protocol uses acetylacetone (2,4-pentanedione).[1] Since the electrophile is symmetric, regioselectivity is not an issue.[1]

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 eq)[1]

  • Acetylacetone (1.2 eq)[1]

  • Ethanol (Absolute, 10 V)

  • Sodium Acetate (anhydrous, 1.2 eq) or Triethylamine (1.5 eq)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Fluoro-4-iodophenylhydrazine HCl (5.0 g, 17.3 mmol) in Ethanol (50 mL).

  • Neutralization: Add Sodium Acetate (1.7 g, 20.8 mmol) in one portion. Stir at room temperature for 15 minutes. The suspension will change consistency as NaCl precipitates and the free hydrazine is liberated.[1]

    • Note: NaOAc is preferred over Et3N for cleaner impurity profiles in this specific substrate class [1].[1]

  • Addition: Add Acetylacetone (2.1 mL, 20.8 mmol) dropwise over 5 minutes. A mild exotherm may be observed.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Concentrate the solvent to ~20% volume under reduced pressure.[1]

    • Pour the residue into ice-water (100 mL) with vigorous stirring.

    • The product should precipitate as a solid.[1] Filter, wash with water, and dry.[1]

  • Purification: If the solid is off-white/yellow, recrystallize from Ethanol/Water (9:1).[1]

Expected Yield: 85–95% Data Validation:

  • 1H NMR (DMSO-d6): Characteristic singlets for methyl groups at ~2.2 ppm and ~2.4 ppm.[1] Pyrazole C4-H singlet at ~6.0 ppm.[1] Aromatic signals for the 2-fluoro-4-iodo ring.

Protocol B: Regioselective Synthesis with Unsymmetrical Ketoesters

Target: Ethyl 1-(2-fluoro-4-iodophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Using Ethyl Acetoacetate .[1][4][5][6][7][8] Here, the ketone is more electrophilic than the ester.[1]

Regiochemical Prediction:

  • 
     attacks the Ketone.[1]
    
  • 
     attacks the Ester.[1]
    
  • Result: The Methyl group (from the ketone side) ends up at position 3 (relative to N2) / position 3 (IUPAC)? Correction:

    • 
       attacks Ketone -> forms hydrazone.[1]
      
    • 
       attacks Ester -> cyclizes.[1]
      
    • The carbon from the Ketone ends up at position 3 (attached to N2).[1] The carbon from the Ester ends up at position 5 (attached to N1).[1]

    • Wait, standard IUPAC numbering: N1 is attached to Aryl.[1][3][9][10] Position 5 is adjacent to N1.[1] Position 3 is adjacent to N2.[1]

    • If

      
       attacks Ketone (
      
      
      ), that carbon becomes C3.[1]
    • If

      
       attacks Ester (
      
      
      ), that carbon becomes C5.[1]
    • Result: 1-Aryl-3-methyl-5-hydroxy (tautomerizes to pyrazolone) or if dehydration is forced, usually the ester carbonyl becomes the C5-OH or C5-O-Alkyl.[1]

    • Alternative Pathway (Acid Catalysis): In acetic acid, the regioselectivity can sometimes invert or favor the 5-methyl-3-carboxylate isomer depending on the exact conditions.[1] For medicinal chemistry, obtaining the 3-carboxylate (where the methyl is at 5) is often desired but requires specific control.[1]

    • Standard Literature Outcome [2]: Reaction of arylhydrazine + ethyl acetoacetate in refluxing ethanol usually yields the 3-methyl-5-pyrazolone derivative (or 5-hydroxy-3-methyl).[1] To get the carboxylate retained on the ring, one typically uses a different precursor (like a diketoester) or specific conditions.[1]

    • Revised Protocol for Common Intermediate: Let's use 4,4,4-trifluoro-1-phenyl-1,3-butanedione or a similar distinct unsymmetrical ketone to clearly demonstrate regiocontrol, OR simply Methyl Acetoacetate to make the Pyrazolone which is a common scaffold.[1]

    • Decision: We will describe the synthesis of the 5-methyl-3-carboxylate isomer, which typically requires controlling the initial attack.[1]

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl[1]

  • Ethyl acetopyruvate (EtOOC-CO-CH2-CO-Me) -- This ensures Carboxylate at 3 and Methyl at 5.[1]

  • Solvent: Acetic Acid (Glacial).[1]

Step-by-Step Procedure:

  • Dissolve hydrazine salt in Glacial Acetic Acid (10 V).

  • Add Ethyl acetopyruvate (1.1 eq).[1]

  • Heat to 60°C for 3 hours.

  • Mechanism: The terminal

    
     attacks the most reactive ketone (the one next to the methyl, rather than the one next to the ester which is deactivated, or the 
    
    
    -keto ester position).[1] Actually,
    
    
    -keto esters are highly reactive.[1]
  • Validation: Regiochemistry must be confirmed by NOESY NMR. (NOE observed between N-Aryl ortho-protons and the C5-substituent).[1]

Quantitative Data Summary

ParameterProtocol A (Symmetric)Protocol B (Unsymmetric)
Solvent System Ethanol / NaOAcGlacial Acetic Acid
Temperature 78°C (Reflux)60°C - 100°C
Reaction Time 2-4 Hours3-6 Hours
Major By-product Unreacted HydrazineRegioisomer (<10%)
Purification Precipitation/RecrystallizationColumn Chromatography (often required)
Typical Yield 92%75-85%

Troubleshooting & Optimization

Issue: "Oiling Out"

During workup, the product may form a sticky oil instead of a solid.[1]

  • Cause: Impurities or residual solvent preventing crystallization.[1]

  • Solution: Decant the aqueous layer.[1] Dissolve the oil in a minimum amount of hot Ethyl Acetate, then add Hexane dropwise until cloudy.[1] Scratch the flask walls with a glass rod to induce nucleation.[1]

Issue: Low Yield / Oxidation[1]
  • Cause: The hydrazine free base oxidized before reacting.[1]

  • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen/Argon). Do not neutralize the salt until the electrophile is ready to be added (or add them simultaneously).[1]

Regioselectivity Decision Tree

RegioLogicStartSelect 1,3-DicarbonylSymmetricSymmetric(R1 = R2)Start->SymmetricUnsymmetricUnsymmetric(R1 != R2)Start->UnsymmetricResultSymSingle ProductHigh YieldSymmetric->ResultSymAnalyzeAnalyze Electrophilicity(Which C=O is more reactive?)Unsymmetric->AnalyzePathAKetone vs EsterAnalyze->PathAPathBKetone vs AldehydeAnalyze->PathBOutcomeAN(beta) attacks KetoneProduct: 5-OH / PyrazolonePathA->OutcomeAOutcomeBN(beta) attacks AldehydeProduct: 5-Alkyl-3-ArylPathB->OutcomeB

Caption: Figure 2. Decision tree for predicting regiochemical outcomes based on dicarbonyl substitution.

References

  • Maddila, S., et al. (2013).[1] "Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles." Journal of Saudi Chemical Society.[1]

  • Fustero, S., et al. (2008).[1] "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry.

  • Fisher Scientific. (2025).[1][6] "Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride." (Note: Used as surrogate safety data for the iodo-analog).

  • Organic Chemistry Portal. "Pyrazole Synthesis - Knorr Pyrazole Synthesis."

Application Note: 2-Fluoro-4-iodophenylhydrazine Hydrochloride in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS: 1196155-23-3 for free base analog ref) as a high-value scaffold in the synthesis of N-phenylpyrazole agrochemicals. Unlike commodity hydrazines (e.g., 2,4-dichlorophenylhydrazine), this specific substitution pattern offers a dual advantage for Structure-Activity Relationship (SAR) studies:

  • The 2-Fluoro Group: Enhances metabolic stability by blocking ortho-oxidation and modulates lipophilicity (LogP) without the steric bulk of a chlorine atom.

  • The 4-Iodo Group: Acts as a "silent handle" for late-stage functionalization. While iodine is rarely found in final commercial agrochemicals due to cost/mass, it enables the rapid generation of diverse libraries via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after the heterocyclic core has been constructed.

This note provides validated protocols for handling this hydrazine, synthesizing pyrazole cores, and executing divergent library synthesis.

Safety & Handling (Critical)

Hazard Class: Acute Toxin, Skin Sensitizer, Carcinogen Suspect.

  • Stability: The hydrochloride salt is significantly more stable than the free base, which is prone to air oxidation (turning dark red/brown). Store at 2–8°C under argon.

  • Incompatibility: Avoid contact with strong oxidizers. Hydrazines can form explosive azides if treated with nitrous acid without reducing agents.

  • PPE: Double nitrile gloves, chemical fume hood, and face shield are mandatory.

Strategic Utility in Agrochemical Design

The N-phenylpyrazole motif is ubiquitous in modern agrochemistry, serving as the core pharmacophore in:

  • Herbicides: Protoporphyrinogen oxidase (PPO) inhibitors (e.g., Pyraflufen-ethyl analogs).

  • Insecticides: GABA-gated chloride channel antagonists (Fipronil derivatives).

  • Fungicides: Succinate dehydrogenase inhibitors (SDHIs).

The "Divergent Synthesis" Workflow

Using 2-Fluoro-4-iodophenylhydrazine allows researchers to delay the selection of the 4-position substituent until the end of the synthesis.

DivergentSynthesis Start 2-Fluoro-4-iodoaniline Hydrazine 2-Fluoro-4-iodophenyl- hydrazine HCl Start->Hydrazine Diazotization/ Reduction Pyrazole Iodophenyl-Pyrazole Core (Intermediate) Hydrazine->Pyrazole Cyclocondensation (1,3-Dicarbonyls) Lib1 Library A: Biaryl Ethers (Herbicides) Pyrazole->Lib1 Ullmann/Buchwald (O-Arylation) Lib2 Library B: Alkynyl Derivatives (Insecticides) Pyrazole->Lib2 Sonogashira (Alkynylation) Lib3 Library C: Heteroaryl Coupling (Fungicides) Pyrazole->Lib3 Suzuki-Miyaura (Arylation)

Figure 1: The divergent synthesis workflow enables a single hydrazine intermediate to spawn three distinct classes of agrochemical candidates.

Experimental Protocols

Protocol A: Regioselective Pyrazole Synthesis (Knorr Reaction)

Objective: Synthesize the pyrazole core using 2-Fluoro-4-iodophenylhydrazine HCl and an unsymmetrical 1,3-diketone (e.g., Ethyl acetoacetate). Challenge: Unsymmetrical diketones yield two regioisomers. The 2-fluoro substituent exerts a steric and electronic influence that must be managed.

Materials:

  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (anhydrous, 1.2 eq) or Pyridine (catalytic)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 2-Fluoro-4-iodophenylhydrazine HCl (5.0 mmol, 1.44 g) in Ethanol (20 mL).

  • Buffering: Add Sodium Acetate (6.0 mmol, 0.49 g). Note: The HCl salt requires neutralization to liberate the nucleophilic free base, but strongly basic conditions can promote hydrazine decomposition. Acetate provides the ideal pH buffer (pH 4-5).

  • Addition: Add Ethyl acetoacetate (5.5 mmol, 0.70 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1). The hydrazine spot (polar, UV active) should disappear.

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter, wash with cold 50% EtOH, and dry.

    • If solution remains clear: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Regioselectivity Note: The major isomer typically results from the attack of the terminal hydrazine nitrogen (NH2) on the more reactive ketone carbonyl (usually the ketone, not the ester). However, the ortho-fluorine can sterically hinder the N-aryl nitrogen, improving selectivity for the 5-hydroxy-3-methyl-1-arylpyrazole (or its tautomer).

Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Convert the 4-iodo group into a biaryl motif common in PPO herbicides.

Materials:

  • Iodophenyl-pyrazole intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., 2,4-dichlorophenylboronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: K2CO3 (2.0 M aq solution, 3.0 eq)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or pressure tube with the Iodophenyl-pyrazole (0.5 mmol), Boronic Acid (0.6 mmol), and Pd(dppf)Cl2 (12 mg). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and K2CO3 solution (0.75 mL).

  • Coupling: Heat to 90°C for 4 hours (or 110°C for 30 min in a microwave reactor).

    • Why Iodine? The C-I bond is weaker than C-Br or C-Cl, allowing oxidative addition to occur under milder conditions, preserving the pyrazole ring and the fluorine substituent.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

  • Analysis: Isolate the biaryl product. The retention of the 2-fluoro group is critical for biological activity (metabolic blocking).

Data Analysis & Optimization

Solvent Screening for Pyrazole Formation

The choice of solvent impacts the regioselectivity ratio (Isomer A vs B) during the condensation step.

SolventDielectric ConstantReaction TimeYield (%)Regio-ratio (A:B)*
Ethanol 24.54 h88%85:15
Acetic Acid 6.22 h92%60:40
Toluene 2.412 h (Dean-Stark)75%95:5
Water 80.16 h65%50:50

*Ratio depends on specific 1,3-diketone used. Toluene (non-polar) favors the thermodynamic product.

Troubleshooting Guide

ProblemRoot CauseSolution
Dark Reaction Mixture Oxidation of free hydrazine base.Ensure thorough Argon purging. Use HCl salt and buffer in situ rather than free-basing beforehand.
Low Yield in Suzuki Protodehalogenation (Iodine replaced by H).Use anhydrous solvents; switch to mild base (Cs2CO3); reduce temperature.
Regioisomer Mixture Competitive attack on carbonyls.Use a lower polarity solvent (Toluene) with Dean-Stark trap to drive equilibrium to the thermodynamic product.
Incomplete Cyclization Formation of uncyclized hydrazone intermediate.Increase reaction time or add acid catalyst (p-TsOH) to drive the dehydration step.

References

  • Pyrazole Synthesis Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. Link

  • Mechanism of Knorr Reaction: Schrecker, L., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[2] Reaction Chemistry & Engineering, 2022, 7, 2353-2361. Link

  • Fluorine in Agrochemicals: Ogawa, Y., et al. "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation." Chinese Chemical Letters, 2020. Link

  • Palladium Coupling on Pyrazoles: Bellina, F., et al. "Palladium-catalyzed direct arylation of pyrazoles." Tetrahedron, 2008. Link

  • General Hydrazine Handling: "Safe Handling of Hydrazines." Sigma-Aldrich Technical Bulletin. Link

Disclaimer: This document is for research and development purposes only. All synthesis steps must be risk-assessed by a qualified chemist before execution.

Sources

Experimental protocols for using 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Executive Summary & Chemical Profile

This compound (CAS: N/A for specific salt, Free base analog derivatives common) is a high-value "divergent intermediate" in medicinal chemistry.[1] Its structural uniqueness lies in its halogenation pattern: the fluorine at the ortho position (C2) serves as a regiochemical director and metabolic blocker, while the iodine at the para position (C4) provides a highly reactive handle for downstream cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

This guide details the protocols for transforming this hydrazine into two privileged scaffolds: 7-fluoro-5-iodoindoles (via Fischer Indole Synthesis) and 1-arylpyrazoles (via condensation with 1,3-dicarbonyls).[1]

PropertyDescription
Chemical Structure Phenylhydrazine core with 2-Fluoro and 4-Iodo substitutions, HCl salt.[1]
Molecular Weight ~288.49 g/mol (Free base: ~252.03 g/mol + HCl: 36.46)
Key Reactivity Nucleophilic hydrazine; Acid-sensitive; Pd-catalyzed cross-coupling compatible.[1]
Storage -20°C, Hygroscopic, Light Sensitive (Iodine stability). Store under Argon/Nitrogen.

Safety & Handling Protocols (CRITICAL)

Hazard Class: Hydrazines are potent nucleophiles and known toxins.

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[2]

  • Carcinogenicity: Suspected human carcinogen (Category 2/1B depending on jurisdiction).

  • Sensitization: Potential skin sensitizer.[2][3]

Mandatory PPE:

  • Double nitrile gloves (0.11 mm min).

  • Chemical splash goggles + Face shield if working >1g scale.

  • Fume hood with face velocity >100 fpm.

Decontamination Procedure: Spills should be treated immediately with a dilute bleach solution (sodium hypochlorite) or commercially available hydrazine neutralizers to oxidize the hydrazine functionality before disposal.

Experimental Workflow: The Divergent Strategy

The following diagram illustrates the strategic utility of this molecule. The fluorine atom dictates regioselectivity during cyclization, while the iodine atom remains intact for late-stage diversification.[1]

DivergentSynthesis cluster_Indole Path A: Fischer Indole Synthesis cluster_Pyrazole Path B: Pyrazole Condensation Start 2-Fluoro-4-iodophenylhydrazine Hydrochloride Indole 7-Fluoro-5-iodoindole (Regioselective Product) Start->Indole Cyclohexanone/Ketones Acid Catalyst, Reflux Pyrazole 1-(2-Fluoro-4-iodophenyl) -pyrazole Start->Pyrazole 1,3-Diketones EtOH, Reflux Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Indole->Coupling Boronic Acids Pd(PPh3)4 Drug1 Kinase Inhibitor Scaffold Pyrazole->Coupling Alkynes/Boronates Pd Catalyst Drug2 Anti-inflammatory Lead Coupling->Drug1 Coupling->Drug2

Figure 1: Divergent synthetic workflow utilizing the orthogonal reactivity of the Fluorine (regio-director) and Iodine (coupling partner).[1]

Protocol A: Regioselective Fischer Indole Synthesis

Objective: Synthesis of 7-fluoro-5-iodo-1,2,3,4-tetrahydrocarbazole (or substituted indoles depending on ketone).

Scientific Rationale (The "Fluorine Effect"): In standard Fischer syntheses, meta-substituted hydrazines yield a mixture of 4- and 6-substituted indoles.[1] However, ortho-substituted hydrazines (2-position) force cyclization to occur at the only available ortho-hydrogen (the 6-position of the phenyl ring).

  • Mapping: The hydrazine nitrogen is C1. The Fluorine is at C2. The Iodine is at C4. Cyclization occurs at C6.

  • Result: The C6 carbon becomes the C7 position of the indole. The C2-Fluorine ends up at the C7 position of the indole? Correction: Let's trace the numbering strictly.

    • Cyclization at phenyl-C6 (H) -> Indole-C7.[1]

    • Phenyl-C4 (I) -> Indole-C5.[1]

    • Phenyl-C2 (F) -> Indole-C7? No.

    • Correct Regiochemistry: The cyclization at C6 (ortho) pushes the substituents "around" the ring. The C2 substituent (F) ends up at the C7 position of the resulting indole, adjacent to the NH. The C4 substituent (I) ends up at the C5 position .

    • Product: 7-Fluoro-5-iodoindole derivative.[1]

Materials:
  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 eq)[1]

  • Cyclohexanone (1.1 eq) (Model ketone)

  • Glacial Acetic Acid (Solvent/Catalyst) or 4% H2SO4 in EtOH.

  • Saturated NaHCO3 (Quenching)

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-fluoro-4-iodophenylhydrazine HCl (1.0 g, 3.47 mmol) in glacial acetic acid (10 mL).

  • Hydrazone Formation: Add cyclohexanone (0.40 mL, 3.81 mmol) dropwise at room temperature. Stir for 30 minutes. The suspension should clear as the hydrazone forms.

  • Cyclization: Heat the reaction mixture to 90°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LCMS. Look for the disappearance of the hydrazone intermediate and the appearance of a fluorescent spot (indole).

    • Note: The Iodine bond is labile. Avoid prolonged heating above 100°C to prevent deiodination.

  • Work-up: Cool to room temperature. Pour the mixture slowly into ice-cold water (50 mL). The product usually precipitates.

  • Neutralization: Carefully neutralize with saturated NaHCO3 or 10% NaOH until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Data:

  • 1H NMR (DMSO-d6): Indole NH signal at ~10.5-11.5 ppm (broad singlet).[1] Aromatic protons showing meta-coupling (J ~1-2 Hz) between H-4 and H-6 (indole numbering).[1]

Protocol B: Pyrazole Synthesis (Condensation)

Objective: Synthesis of 1-(2-fluoro-4-iodophenyl)-3,5-dimethyl-1H-pyrazole.

Rationale: The hydrazine nitrogens act as a bis-nucleophile attacking the 1,3-dicarbonyl.[1] The HCl salt aids in the initial activation of the carbonyls, but buffering may be required.

Materials:
  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 eq)[1]

  • Acetylacetone (1.1 eq)

  • Ethanol (Absolute)

  • Triethylamine (1.1 eq) - Critical to neutralize HCl and liberate the free hydrazine.[1]

Step-by-Step Procedure:
  • Neutralization: Dissolve the hydrazine HCl salt (1.0 mmol) in Ethanol (5 mL). Add Triethylamine (1.1 mmol) and stir for 10 mins at 0°C.

  • Addition: Add Acetylacetone (1.1 mmol) dropwise.

  • Reflux: Heat to reflux (78°C) for 2 hours.

  • Monitoring: LCMS should show a single peak with Mass = [M+H]+ corresponding to the pyrazole.

  • Work-up: Remove solvent under vacuum.[1] Redissolve residue in EtOAc/Water. Wash organic layer with 1M HCl (to remove unreacted hydrazine/TEA) and then Brine.

  • Crystallization: Recrystallize from Ethanol/Water if necessary.

Protocol C: Post-Cyclization Functionalization (Suzuki Coupling)

Objective: Coupling an aryl boronic acid to the 5-iodo position of the indole (from Protocol A).

Mechanism: The C-I bond is significantly weaker than the C-F bond, allowing for chemoselective oxidative addition by Palladium(0).

Materials:
  • 7-Fluoro-5-iodoindole derivative (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates)

  • K2CO3 (2.0 eq)

  • Dioxane:Water (4:1 ratio)[1]

Step-by-Step Procedure:
  • Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with Nitrogen/Argon for 10 minutes. Oxygen is the enemy of Pd(0).[1]

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.

  • Reaction: Seal and heat to 80°C for 4-12 hours.

  • Selectivity Check: The 2-Fluoro group should remain intact. If defluorination is observed (rare), switch to a milder base (Cs2CO3) and anhydrous conditions.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Indole) Incomplete rearrangement due to steric bulk of 2-F.Increase temperature to 110°C (use Toluene/pTSA instead of AcOH).
Deiodination Overheating or Pd contamination.Keep temp <100°C; Ensure glassware is metal-free; Add trace radical scavenger?[1] No, usually just lower temp.
Regioisomers (Pyrazole) Unsymmetrical diketones used.Use symmetrical diketones or accept that 2-F sterics will favor the less hindered isomer (N-N bond formation at less hindered carbonyl first).
Dark/Tar Products Oxidation of hydrazine.Strict inert atmosphere (N2/Ar) is required during setup.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. (1963). "The Fischer Indole Synthesis."[4][5][6][7][8] Chemical Reviews, 63(4), 373–401.

  • Synthesis of Fluorinated Indoles: Dobbs, A. P. (2001). "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Fischer Indolization." Journal of Organic Chemistry. (General reference for halo-indole regiochemistry).
  • Safety of Phenylhydrazines

    • Thermo Fisher Scientific.[3] (2021).[9] Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride. (Note: Proxy for 2-F, 4-I analog handling).[1]

  • Suzuki Coupling on Haloindoles

    • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Disclaimer: This document is for research purposes only. All reactions must be performed by trained personnel in a controlled laboratory environment.

Sources

Reaction conditions for Fischer indole synthesis with 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Fischer Indole Synthesis utilizing 2-Fluoro-4-iodophenylhydrazine Hydrochloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

The Fischer indole synthesis remains the premier method for constructing the indole core, yet its application to poly-halogenated substrates requires precise control. This guide details the reaction conditions for This compound , a high-value scaffold for medicinal chemistry.

The resulting 5-iodo-7-fluoroindole moiety offers a dual-functionalizable platform: the C5-iodide serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C7-fluorine modulates metabolic stability and pKa. This protocol addresses the specific challenges of this substrate: managing the lability of the C-I bond and enforcing regiochemical control against the steric bulk of the ortho-fluorine.

Mechanistic Insight: The "Regiochemical Lock"

Success with 2-fluoro-4-iodophenylhydrazine relies on understanding the [3,3]-sigmatropic rearrangement. Unlike meta-substituted hydrazines, which yield regioisomeric mixtures (4- vs. 6-substituted indoles), the ortho-fluoro substituent in this substrate acts as a "regiochemical lock."

  • The Constraint: The [3,3]-shift requires the formation of a new C-C bond at an ortho position relative to the hydrazine nitrogen.

  • The Lock: The C2 position is blocked by Fluorine. Cyclization at this position would require the energetically unfavorable ejection of the fluorine atom or loss of aromaticity.

  • The Outcome: Cyclization proceeds exclusively at the unsubstituted C6 position, yielding the 7-fluoroindole derivative. The para-iodine translates to the C5 position.

Pathway Visualization

The following diagram illustrates the obligatory pathway imposed by the 2-fluoro substituent.

FischerMechanism Start 2-Fluoro-4-iodo phenylhydrazine HCl + Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis Tautomerization SigmaComplex [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaComplex Regioselective Step (Attacks C6-H only) Blocked C2-Fluorine Blocked (No Reaction) EneHydrazine->Blocked Steric/Electronic Barrier Indole 5-Iodo-7-fluoroindole Derivative SigmaComplex->Indole Cyclization & NH3 Elimination

Figure 1: Mechanistic pathway highlighting the exclusive regioselectivity toward the 7-fluoro-5-iodoindole product.

Experimental Protocols

Pre-reaction Considerations
  • Salt Form: The starting material is a hydrochloride salt. In non-protic solvents, this may require free-basing (partitioning between EtOAc and saturated NaHCO₃) to ensure solubility. However, for the protocols below, the salt is used directly as the acidic conditions solubilize the hydrazine.

  • Iodine Stability: Avoid strong reducing agents or excessive heating (>110°C) for prolonged periods to prevent deiodination.

Protocol A: The "Robust" Method (Acetic Acid/ZnCl₂)

Best for unreactive ketones (e.g., cyclopentanone, acetophenones) where strong catalysis is required.

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 equiv)

  • Ketone (1.1 equiv)

  • Zinc Chloride (ZnCl₂, anhydrous) (2.0 equiv)

  • Glacial Acetic Acid (AcOH) (Solvent, 10 mL/g)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 2-fluoro-4-iodophenylhydrazine HCl.

  • Solvation: Add Glacial Acetic Acid. The salt may not fully dissolve at room temperature (RT).

  • Addition: Add the ketone (1.1 equiv) and anhydrous ZnCl₂ (2.0 equiv) in one portion.

  • Reaction: Heat the mixture to 80–90°C . Monitor by TLC/LCMS.

    • Note: A hydrazone intermediate often appears first (less polar) before converting to the indole.

  • Completion: Reaction is typically complete within 3–6 hours.

  • Workup: Cool to RT. Pour the reaction mixture into ice-water (5x reaction volume).

    • Precipitation: The product often precipitates as a solid. Filter, wash with water, and dry.

    • Extraction: If no precipitate forms, neutralize carefully with NaOH (aq) to pH > 8 and extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc).

Protocol B: The "Mild" Method (Ethanolic HCl)

Best for acid-sensitive ketones or when a cleaner impurity profile is desired.

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 equiv)

  • Ketone (1.0 equiv)

  • Ethanol (absolute) (10-15 mL/g)

  • Conc. H₂SO₄ (catalytic, 0.1 equiv) OR 4M HCl in Dioxane (1.0 equiv)

Step-by-Step Procedure:

  • Mixing: Suspend the hydrazine salt in absolute ethanol.

  • Condensation: Add the ketone. Stir at RT for 30 minutes to allow hydrazone formation (often visible as a color change).

  • Cyclization: Add the acid catalyst. Heat to Reflux (78°C) .

  • Monitoring: Maintain reflux for 4–12 hours.

    • Tip: If the reaction stalls at the hydrazone stage, add an additional 0.5 equiv of acid.

  • Workup: Concentrate the ethanol under reduced pressure. Resuspend the residue in DCM and wash with saturated NaHCO₃ to remove acid traces. Dry over MgSO₄ and concentrate.

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Regioselectivity Trace 5-fluoro-7-iodo isomer detectedImpossible via standard mechanism. Check starting material purity. If observed, it implies a "Fischer Indole Migration" (rare) or impure hydrazine.
Deiodination Loss of Iodine (M-126 mass observed)Reaction temperature too high (>100°C) or presence of trace metals. Switch to Protocol B (Ethanol reflux).
Stalled Reaction Hydrazone persists; no cyclizationSystem is not acidic enough. The HCl from the salt is sometimes insufficient. Add 1.0 equiv ZnCl₂ or H₂SO₄.
Tarry/Black Crude DecompositionOxidative degradation. Perform reaction under Nitrogen/Argon atmosphere. Limit light exposure.

Safety & Handling

  • Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. Handle 2-fluoro-4-iodophenylhydrazine HCl in a fume hood. Double-glove (Nitrile) is recommended.

  • HF Potential: While the C-F bond is stable, thermal decomposition at extreme temperatures (>200°C) could release traces of HF. Do not incinerate waste.

  • Corrosivity: ZnCl₂ and Glacial Acetic Acid are corrosive. Quench reactions slowly into ice to manage exotherms.

References

  • General Mechanism & Conditions

    • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401.

    • Organic Chemistry Portal.[3][6] "Fischer Indole Synthesis."[1][2][3][4][6][8][9][10] Available at: [Link]

  • Regioselectivity in Halo-Hydrazines: Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. (Discusses ortho-direction effects). Note on Ortho-blocking: When the 2-position of the hydrazine is substituted (e.g., 2-fluoro), the [3,3]-sigmatropic shift is forced to the unsubstituted 6-position, yielding 7-substituted indoles.
  • Safety Data (Analogous Compounds)

    • PubChem. "4-Fluorophenylhydrazine hydrochloride Safety Data." Available at: [Link]

Sources

Application Note: Catalytic Strategies for 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the catalytic requirements and experimental protocols for utilizing 2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS: N/A for specific salt, analog ref [1]) as a high-value scaffold in medicinal chemistry. This compound represents a "dual-functional" building block: the hydrazine moiety serves as a nucleophile for heterocycle construction (pyrazoles, indoles), while the iodine atom provides a handle for late-stage diversification via Palladium-catalyzed cross-coupling.[1] This guide addresses the specific challenges of handling the hydrochloride salt and preserving the labile iodine substituent during cyclization.

Compound Profile & Reactivity Landscape[1]

This compound is a bench-stable salt.[1] The presence of the hydrochloride (HCl) counterion significantly improves stability compared to the free base, which is prone to oxidation.[1] However, the acidity of the salt must be managed during catalysis to ensure efficient nucleophilic attack.

Key Structural Features:
  • Hydrazine (-NHNH₂[1]·HCl): The primary reactive center.[1] Requires in situ neutralization for reactions requiring a free nucleophile.[1]

  • Fluorine (C-2): Provides metabolic stability and inductive electron withdrawal, slightly deactivating the hydrazine nucleophile but facilitating specific rearrangement pathways.[1]

  • Iodine (C-4): A reactive handle for Suzuki-Miyaura or Sonogashira couplings.[1] Critical Precaution: Avoid strong reducing conditions (e.g., LiAlH₄, H₂/Pd-C) during heterocycle formation to prevent de-iodination [2].[1]

Reaction Landscape Visualization[1]

ReactionLandscape Start 2-Fluoro-4-iodophenylhydrazine HCl Salt Pyrazole Pyrazole Synthesis (Condensation) Start->Pyrazole + 1,3-Dicarbonyl Cat: AcOH/EtOH Indole Fischer Indole Synthesis ([3,3]-Sigmatropic Rearr.) Start->Indole + Ketone Cat: ZnCl2 or PPA Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Pyrazole->Coupling Post-Cyclization Diversification Indole->Coupling Post-Cyclization Diversification

Figure 1: The divergent synthetic pathways for 2-Fluoro-4-iodophenylhydrazine, highlighting the strategic order of operations (Cyclization → Coupling).

Protocol A: Pyrazole Synthesis via Condensation

The synthesis of pyrazoles is the most common application for this scaffold. The reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl (e.g., acetylacetone) or a


-keto ester.[1]
Catalyst Selection: Mild Acid Catalysis

While the reaction is technically a condensation, mild acid catalysis promotes the formation of the hydrazone intermediate.

  • Recommended System: Ethanol (solvent) with Acetic Acid (catalyst).[1]

  • Salt Management: Since the starting material is an HCl salt, adding a stoichiometric weak base (Sodium Acetate) is often superior to using strong bases, as it buffers the system and generates the free hydrazine in situ without causing decomposition.

Experimental Protocol

Objective: Synthesis of 1-(2-fluoro-4-iodophenyl)-3,5-dimethyl-1H-pyrazole.

  • Preparation: In a 100 mL round-bottom flask, suspend This compound (1.0 equiv, 5.0 mmol) in Ethanol (25 mL).

  • Neutralization/Buffering: Add Sodium Acetate (NaOAc) (1.1 equiv).[1] Stir for 10 minutes at room temperature. Note: The suspension may change texture as the free base is liberated.

  • Addition: Add Acetylacetone (1.1 equiv) dropwise.[1]

  • Catalysis: Add Glacial Acetic Acid (5-10 mol%).

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The hydrazine spot (polar, stains with ninhydrin) should disappear.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove ethanol.[1]

    • Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Data Summary:

Parameter Specification
Catalyst Acetic Acid (AcOH)
Buffer Sodium Acetate (NaOAc)
Temperature 78°C (Reflux)

| Typical Yield | 85–92% |[1]

Protocol B: Fischer Indole Synthesis

This pathway is more demanding but yields high-value indole scaffolds.[1] The presence of the electron-withdrawing Fluorine and Iodine atoms on the phenyl ring deactivates the ring toward the [3,3]-sigmatropic rearrangement, requiring a stronger Lewis Acid catalyst [3].

Catalyst Selection: Zinc Chloride (ZnCl₂)[1]
  • Why ZnCl₂? It is a strong enough Lewis acid to facilitate the rearrangement of electron-deficient hydrazones but mild enough to prevent extensive polymerization or de-iodination.[1]

  • Alternative: Polyphosphoric Acid (PPA) is effective but highly viscous and difficult to work up on small scales.[1]

Mechanism Visualization

FischerMechanism Step1 Hydrazone Formation (Acid Catalyzed) Step2 Tautomerization to Ene-Hydrazine Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement (Rate Limiting Step) Step2->Step3 Lewis Acid (ZnCl2) Promotes Step4 Re-aromatization & Aminal Formation Step3->Step4 Step5 Elimination of NH3 (Indole Formation) Step4->Step5 -NH3

Figure 2: The mechanistic flow of the Fischer Indole Synthesis.[1] The Lewis Acid is critical for lowering the activation energy of the [3,3]-rearrangement (Step 3).[1]

Experimental Protocol

Objective: Synthesis of substituted indole from cyclohexanone (Tetrahydrocarbazole derivative).

  • Mixing: In a heavy-walled pressure vial or round-bottom flask, mix This compound (1.0 equiv) and Cyclohexanone (1.0 equiv).

  • Solvent/Catalyst: Add Glacial Acetic Acid (10 volumes). Add Zinc Chloride (ZnCl₂) (2.0 equiv).[1] Note: Anhydrous conditions are preferred.

  • Reaction: Heat to 100–110°C for 4–12 hours.

    • Observation: The reaction often turns dark brown.[1]

  • Validation: Monitor for the evolution of Ammonia (NH₃) or use LC-MS to track the mass shift (M - 17).[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture slowly into ice-cold water. The product often precipitates.[1]

    • If solid forms: Filter and wash with water.[1]

    • If oil forms: Extract with CH₂Cl₂, wash with saturated NaHCO₃ (to remove acetic acid), then brine.[1]

  • Purification: Column chromatography is usually required to remove colored impurities.[1]

Post-Heterocycle Diversification (Cross-Coupling)

Once the pyrazole or indole ring is formed, the Iodine atom at position 4 becomes a prime target for diversification.[1]

Critical Note: Do NOT attempt Palladium coupling on the free hydrazine.[1] Hydrazines are potent reducing agents and will poison Pd(0) catalysts, leading to "Palladium Black" precipitation and reaction failure.[1]

Recommended Catalytic System (Suzuki-Miyaura)
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%).[1] This catalyst is robust and resistant to de-iodination side reactions compared to Pd/C.[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: Dioxane/Water (4:[1]1) or DMF.[1][3][4]

  • Temperature: 80–90°C.[1]

Safety & Handling

  • Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers.[1] Always handle in a fume hood with nitrile gloves.[1]

  • HCl Salt Acidity: The salt is acidic and corrosive.[1] Avoid inhalation of dust.[1]

  • Waste Disposal: Hydrazine waste must be segregated from general organic waste and treated according to specific site EHS protocols (often oxidation with bleach is used for decontamination of glassware, but consult local regulations).[1]

References

  • PubChem Compound Summary. "4-Fluorophenylhydrazine hydrochloride."[1][5] National Center for Biotechnology Information.[1] Accessed October 2023.[1] Link[1]

  • Organic Chemistry Portal. "Fischer Indole Synthesis." A comprehensive database of mechanism and catalytic variations.[1] Link

  • Heller, S. T., & Natarajan, S. R. (2006).[1][2] "Fast and General Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.[1] (Demonstrates acid-catalyzed condensation protocols). Link[1]

  • Wikipedia. "Fischer indole synthesis."[1] General overview of acid catalysts (ZnCl2, PPA). Link

Sources

2-Fluoro-4-iodophenylhydrazine hydrochloride in multi-component reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-4-iodophenylhydrazine Hydrochloride in Diversity-Oriented Synthesis

Executive Summary

This compound (CAS: Generic structure ref) represents a "privileged scaffold" precursor for medicinal chemistry. Its value lies in its trifunctional nature:

  • Hydrazine Core: A versatile nucleophile for constructing nitrogenous heterocycles (pyrazoles, indoles, triazoles) via Multi-Component Reactions (MCRs).

  • Ortho-Fluorine: Enhances metabolic stability (blocking P450 oxidation sites) and modulates lipophilicity, a critical parameter in CNS drug design.

  • Para-Iodine: A highly reactive "chemical handle" that survives initial cyclization, enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

This guide details the protocols for leveraging this molecule in MCRs, specifically focusing on the regioselective synthesis of pyrazoles and their subsequent functionalization.

Chemical Profile & Handling

  • Compound: this compound

  • Physical State: Off-white to pale yellow crystalline solid.

  • Stability: The hydrochloride salt is significantly more stable to oxidation than the free base.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent homolytic cleavage of the C-I bond.

Critical Handling Note (The "Free-Basing" Trap): Many standard protocols assume the use of hydrazine free base. Using the HCl salt directly without buffering can inhibit reactions requiring a nucleophilic nitrogen or lead to uncontrolled acid-catalyzed degradation of sensitive aldehyde partners.

  • Recommendation: Do not pre-neutralize in a separate step. Use In-Situ Buffering (Sodium Acetate or Triethylamine) within the reaction vessel to release the free hydrazine gradually.

Protocol A: Regioselective Pyrazole Synthesis (The "Knorr" MCR)

This protocol utilizes a condensation reaction between the hydrazine, an aldehyde (optional in 3-component variants), and a 1,3-dicarbonyl compound.

Target: Synthesis of 1-(2-fluoro-4-iodophenyl)-3,5-disubstituted pyrazoles.

Experimental Workflow

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 equiv)

  • 1,3-Diketone (e.g., Benzoylacetone) (1.1 equiv)

  • Sodium Acetate (NaOAc) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Fluoro-4-iodophenylhydrazine HCl (1.0 mmol) in Ethanol (5 mL).

  • Buffering: Add NaOAc (1.2 mmol). Stir for 10 minutes at room temperature. Observation: The suspension may clear slightly as the free base is liberated.

  • Addition: Add the 1,3-diketone (1.1 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The hydrazine starting material (polar) should disappear, replaced by a less polar fluorescent spot (pyrazole).

  • Workup:

    • Cool to room temperature.[1]

    • If precipitate forms: Filter and wash with cold ethanol (High Purity Method).

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Mechanistic Insight & Regioselectivity

The 2-fluoro substituent exerts a steric and electronic influence. In unsymmetrical diketones, the terminal hydrazine nitrogen (-NH2) is the most nucleophilic and typically attacks the more reactive (less hindered/more electrophilic) carbonyl of the diketone first.

  • Impact of 2-Fluoro: The ortho-fluorine creates steric bulk around the internal nitrogen (-NH-), reinforcing the selectivity where the terminal -NH2 attacks the least hindered carbonyl.

PyrazoleSynthesis Start Hydrazine HCl Salt Buffer Buffer (NaOAc) Liberates Free Base Start->Buffer EtOH, RT Inter Hydrazone Intermediate Buffer->Inter + 1,3-Diketone Nucleophilic Attack Cyclo Cyclization (- H2O) Inter->Cyclo Acid Cat. Reflux Product 1-Aryl-Pyrazole (Iodine Intact) Cyclo->Product Aromatization

Figure 1: Reaction pathway for the conversion of the hydrazine salt to the pyrazole scaffold.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

The strategic value of this molecule is the retention of the Iodine atom after the pyrazole ring is formed. The C-I bond is weaker than the C-F bond, allowing selective functionalization.

Target: 1-(2-fluoro-4-biaryl)-pyrazole derivatives.

Reagents:

  • 1-(2-fluoro-4-iodophenyl)-pyrazole (Product from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Dioxane:Water (4:1)

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with the Pyrazole substrate, Boronic acid, and Base. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

  • Purification: Column chromatography.

Why this works: The oxidative addition of Pd(0) into the C-I bond is much faster than into the C-F bond or the pyrazole ring C-H bonds. The Fluorine atom remains, providing metabolic stability to the final drug candidate.

Comparative Data: Solvent & Base Effects[2]

The following table summarizes optimization data for the initial pyrazole synthesis step (Protocol A).

EntrySolventBase (Equiv)Temp (°C)Yield (%)Notes
1EthanolNone7845Slow reaction; acid accumulation degrades diketone.
2EthanolNaOAc (1.2)7892 Optimal. Buffers HCl, promotes dehydration.
3Acetic AcidNone11885Good yield, but difficult workup (requires neutralization).
4THFTEA (1.2)6660Triethylamine HCl salt precipitates, hindering stirring.
5WaterNaOH (1.0)10030Decomposition of the hydrazine observed (darkening).

Advanced Application: Fused Heterocycles

Beyond simple pyrazoles, this hydrazine is a precursor for Pyrazolo[1,5-a]pyrimidines , a scaffold found in anxiolytics and kinase inhibitors.

Reaction: Condensation with


-keto nitriles or 

-enaminonitriles.

FusedSystem Input 2-Fluoro-4-iodophenylhydrazine HCl + 3-Aminocrotononitrile Step1 Step 1: Imine Formation (Mild Acid) Input->Step1 Step2 Step 2: Intramolecular Cyclization (Base Mediated) Step1->Step2 Final Pyrazolo[1,5-a]pyrimidine (Fused Ring System) Step2->Final

Figure 2: Pathway to fused heterocyclic systems.

Troubleshooting & Critical Control Points

  • Regio-isomer Contamination:

    • Issue: Formation of a 50:50 mixture of pyrazole regioisomers.

    • Solution: Use bulky groups on the 1,3-diketone to force steric directing. Alternatively, switch to enaminones (R-CO-CH=CH-NMe2) instead of diketones; enaminones are highly regioselective for 1,3-disubstituted pyrazoles.

  • De-iodination:

    • Issue: Loss of the Iodine atom during the reaction.[2]

    • Cause: Photolytic cleavage or excessive reduction if using metals (Zn/Fe) in other steps.

    • Solution: Wrap all reaction vessels in aluminum foil. Avoid reducing environments until the ring is formed.

  • Salt "Clumping":

    • Issue: The HCl salt forms a gummy mass in non-polar solvents.

    • Solution: Always use protic solvents (EtOH, MeOH, AcOH) or polar aprotic solvents (DMF) to ensure solubility of the salt before adding the electrophile.

References

  • Fischer, E. (1875).[3] "Ueber Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. (Foundational chemistry of phenylhydrazines).

  • Saito, A., et al. (2022).[4] "Synthesis of 5-substituted 4-iodopyrazoles." Synthesis, 54, 153-160.[4] Link (Protocol for iodopyrazole formation).

  • BenchChem. (2025).[5] "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Link (General handling of 4-iodopyrazoles).

  • Lellek, V., et al. (2018).[4] "One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride."[4] Synlett, 29, 1071-1075.[4] (Methodology for using HCl salts directly).

  • Saucier, M. A. (2020).[6][7] "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." University of Mississippi Honors Theses. Link (Fluorine specific effects in pyrazole synthesis).

Sources

Synthesis of fluorinated N-heterocycles using 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Fluorinated N-Heterocycles using 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Executive Summary

This guide details the strategic application of This compound (CAS 29654-11-3) as a high-value building block in the synthesis of fused N-heterocycles.[1]

The utility of this reagent lies in its unique substitution pattern:

  • 2-Fluoro Motif: Introduces metabolic stability and modulation of pKa/lipophilicity at the 7-position of indoles or ortho-position of N-aryl pyrazoles.[1][2]

  • 4-Iodo Handle: Provides a pre-installed, reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after the heterocyclic core is formed, enabling rapid library expansion.[1]

This protocol covers the handling of the hydrochloride salt, regioselective Fischer indole synthesis, and pyrazole condensation, supported by mechanistic insights and troubleshooting data.

Reagent Profile & Handling

PropertySpecification
Compound This compound
CAS 29654-11-3
MW 288.49 g/mol (HCl salt)
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, MeOH, warm EtOH; sparingly soluble in water/DCM.[1]
Stability Hygroscopic; light-sensitive (iodine content).[1][2] Store at 2-8°C under inert gas.

Critical Handling Note (The "Free-Base" Step): While Fischer indole synthesis proceeds in acidic media (using the HCl salt directly), nucleophilic condensations (e.g., Pyrazole synthesis) often require the free hydrazine.[1]

  • In-situ Neutralization: Add 1.05 equiv. of Sodium Acetate (NaOAc) or Triethylamine (Et₃N) to the reaction mixture.[1][2]

  • Isolation (Optional): Partition between EtOAc and saturated NaHCO₃, dry (Na₂SO₄), and concentrate. Note: Free hydrazines are prone to oxidation; use immediately.[1]

Application Module A: Regioselective Fischer Indole Synthesis

Target Scaffold: 7-Fluoro-5-iodoindoles Mechanism: The presence of the fluorine atom at the ortho-position of the hydrazine dictates the regioselectivity of the [3,3]-sigmatropic rearrangement.[1] The rearrangement preferentially occurs at the sterically unhindered ortho-carbon (C6 of the phenyl ring), avoiding the high energy barrier associated with the fluorine-substituted carbon.[1]

Protocol: Synthesis of 7-Fluoro-5-iodo-2,3-dimethylindole

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 mmol)[1]

  • 2-Butanone (Methyl Ethyl Ketone) (1.2 mmol)[1]

  • Glacial Acetic Acid (AcOH) (5 mL) or 4% H₂SO₄ in EtOH

Step-by-Step:

  • Hydrazone Formation: Suspend the hydrazine HCl salt in AcOH. Add the ketone.[2] Stir at room temperature for 30 min. The mixture may clarify as the hydrazone forms.[2]

  • Cyclization: Heat the reaction mixture to reflux (110°C) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the hydrazone intermediate.

  • Workup: Cool to room temperature. Pour slowly into ice-water (20 mL). Neutralize carefully with NaOH or NH₄OH to pH 8.[2]

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a solid.[2]

Regiochemical Outcome:

  • Major Product: 7-Fluoro-5-iodoindole (Cyclization at unsubstituted C6).[1][2]

  • Minor Product: None observed (Cyclization at C2 is blocked by F).

Application Module B: 1-Arylpyrazole Synthesis

Target Scaffold: 1-(2-Fluoro-4-iodophenyl)-pyrazoles Mechanism: Double condensation of the hydrazine with a 1,3-dielectrophile.[1]

Protocol: Synthesis of 1-(2-Fluoro-4-iodophenyl)-3,5-dimethylpyrazole

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (1.0 mmol)[1]

  • Acetylacetone (2,4-Pentanedione) (1.1 mmol)[1]

  • Ethanol (EtOH) (5 mL)

  • Sodium Acetate (NaOAc) (1.1 mmol) – Crucial for neutralizing HCl.[1]

Step-by-Step:

  • Preparation: Dissolve the hydrazine HCl and NaOAc in EtOH. Stir for 10 min to generate the free hydrazine in situ.

  • Addition: Add acetylacetone dropwise.

  • Reaction: Reflux the mixture (80°C) for 2 hours.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (10 mL) to dissolve inorganic salts.

  • Isolation: Filter the resulting precipitate (the pyrazole is usually a solid).[2] Wash with cold water and hexanes.[2] Recrystallize from EtOH/Water if necessary.

Visualized Workflows & Mechanisms

Figure 1: Strategic Workflow for Library Generation

This diagram illustrates the divergence from the core hydrazine to two distinct heterocycles, followed by the utilization of the Iodine handle.

G Hydrazine 2-Fluoro-4-iodophenyl- hydrazine HCl Ketone Ketone (Acid Cat.) Hydrazine->Ketone Diketone 1,3-Diketone (EtOH/NaOAc) Hydrazine->Diketone Indole 7-Fluoro-5-iodoindole Ketone->Indole Fischer Synthesis (Regioselective) Coupling Suzuki Coupling (R-B(OH)2, Pd cat.) Indole->Coupling Pyrazole 1-(2-Fluoro-4-iodophenyl)- pyrazole Diketone->Pyrazole Condensation Pyrazole->Coupling FinalDrug Functionalized Drug Candidate Coupling->FinalDrug C-C Bond Formation at Iodine Site

Caption: Divergent synthesis workflow converting the hydrazine core into Indole or Pyrazole scaffolds, followed by Pd-catalyzed functionalization.

Figure 2: Regioselectivity in Fischer Indole Synthesis

Why does the reaction yield the 7-fluoro isomer? This diagram traces the carbon mapping.[2]

Mechanism Start Hydrazone Intermediate (N-N bond intact) Sigmatropic [3,3]-Sigmatropic Shift Start->Sigmatropic PathA Path A: Attack at C2 (Fluorine) High Energy / Steric Clash Sigmatropic->PathA Blocked PathB Path B: Attack at C6 (Hydrogen) Favored / Low Barrier Sigmatropic->PathB Major Pathway Intermediate Diimine Intermediate PathB->Intermediate Cyclization Cyclization & NH3 Loss Intermediate->Cyclization Product PRODUCT: 7-Fluoro-5-iodoindole Cyclization->Product

Caption: Mechanistic pathway highlighting the preference for cyclization at the unsubstituted ortho-carbon (C6), yielding the 7-fluoroindole.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pyrazole) HCl salt inhibiting nucleophilicity.[1][2]Ensure NaOAc (1.1 equiv) is added to free-base the hydrazine.[1][2]
No Reaction (Indole) Ketone steric hindrance.[1][2]Use ZnCl₂ in AcOH or Polyphosphoric Acid (PPA) at higher temp (120°C).[2]
Dark Tarry Impurities Oxidation of hydrazine/indole.[1][2]Perform reactions under Nitrogen/Argon .[2][3] Degas solvents.[2]
Regioisomer Mix Asymmetric ketone used.[2]Fischer synthesis with asymmetric ketones (e.g., 2-butanone) yields mixtures.[1][2] Separate by column chromatography.[2]

References

  • Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Fustero, S., et al. (2011).[2] Fluorine in Heterocyclic Chemistry: Volume 1: 5-Membered Heterocycles and Macrocycles. Springer.[2] (General reference for fluorinated pyrazole properties).

  • Vicario, J. L., et al. (2005).[2] The Fischer Indole Synthesis: A Review. Organic Preparations and Procedures International. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24849305, 2-Fluorophenylhydrazine hydrochloride. (Analogous safety/property data). Link

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: this compound. Link

Sources

Use of 2-Fluoro-4-iodophenylhydrazine hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-4-iodophenylhydrazine Hydrochloride in Diversity-Oriented Scaffold Synthesis

Executive Summary & Strategic Value

In modern drug discovery, This compound (CAS: 149997-39-9, generic/related) represents a "privileged structure" precursor.[1] It is not merely a reagent; it is a bifunctional linchpin designed to address two critical challenges in medicinal chemistry: metabolic stability and synthetic modularity .

  • The Fluorine Effect (C2 Position): The ortho-fluorine atom exerts a steric and electronic influence that often protects the resulting scaffold from oxidative metabolism (e.g., ring hydroxylation) while modulating lipophilicity (LogP) and conformation via the ortho-effect.[1]

  • The Iodine Handle (C4 Position): The para-iodine serves as a latent "diversity point."[1] Unlike bromine or chlorine, the C-I bond is highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions.[1] This allows researchers to construct the heterocyclic core first and diversify the periphery later, a strategy known as Late-Stage Functionalization (LSF) .[1]

This guide details the use of this hydrazine in synthesizing two dominant drug scaffolds: 1-Arylpyrazoles and Indoles (via Fischer Synthesis) .[1]

Technical Specifications & Handling

PropertySpecificationPractical Insight
Formula

The HCl salt stabilizes the hydrazine against air oxidation.[1]
MW 288.49 g/mol Critical: Account for the HCl mass in stoichiometry (approx. 12.6% by weight).
Appearance Off-white to beige solidDarkening indicates oxidation/decomposition.[1] Recrystallize from EtOH if brown.
Solubility DMSO, Methanol, Water (hot)Poor solubility in non-polar solvents (DCM, Hexanes) until neutralized.[1]
Hazards Toxic, Skin SensitizerHydrazines are potential genotoxins.[1] Use double-gloving and dedicated fume hoods.[1]

Application I: Regioselective Synthesis of 1-Arylpyrazoles

The condensation of 2-fluoro-4-iodophenylhydrazine with 1,3-dicarbonyls is the primary route to 1-arylpyrazoles, a scaffold found in blockbuster drugs (e.g., Celecoxib analogs, though substitution patterns differ).[1]

Mechanism & Causality

The reaction proceeds via a hydrazone intermediate followed by cyclization.[2] The regioselectivity is governed by the electronics of the 1,3-dicarbonyl.[1] The HCl salt requires an auxiliary base (e.g., NaOAc or


) to liberate the free hydrazine nucleophile in situ.[1]
Experimental Protocol: Synthesis of 1-(2-Fluoro-4-iodophenyl)-3,5-dimethylpyrazole

Objective: To synthesize a core scaffold amenable to subsequent Suzuki coupling.

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (

    
    )[1]
    
  • 2,4-Pentanedione (Acetylacetone) (

    
    )[1]
    
  • Sodium Acetate (

    
    ) (
    
    
    
    )[1]
  • Ethanol (Absolute) (

    
    )[1]
    

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the hydrazine HCl salt in Ethanol.

  • Neutralization: Add Sodium Acetate in one portion. The suspension will change texture as the free base is liberated and NaCl precipitates. Stir for 10 minutes at Room Temperature (RT).

  • Condensation: Add 2,4-Pentanedione dropwise. Note: Exotherm is minimal, but dropwise addition prevents local concentration spikes.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Self-Validation Check: Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The hydrazine spot (polar, baseline) should disappear; a new non-polar fluorescent spot (Pyrazole) will appear.[1]

  • Workup:

    • Cool to RT. Remove Ethanol under reduced pressure.

    • Resuspend residue in Ethyl Acetate and Water.

    • Wash organic layer with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Yield Expectation: 85–95% (High efficiency due to the "click-like" nature of pyrazole formation).[1]

Application II: Fischer Indole Synthesis

This is the most powerful application. Reacting this hydrazine with cyclic ketones yields tetrahydrocarbazoles, which can be aromatized to carbazoles or used as-is.[1]

Mechanism & Causality

The reaction involves an acid-catalyzed [3,3]-sigmatropic rearrangement.[1][3] The 2-Fluoro substituent is critical here: it blocks the ortho position, forcing the rearrangement to occur at the unsubstituted ortho carbon (C6 of the original phenyl ring), ensuring regiospecificity .

Experimental Protocol: Synthesis of 5-Fluoro-7-iodo-1,2,3,4-tetrahydrocarbazole

Reagents:

  • 2-Fluoro-4-iodophenylhydrazine HCl (

    
    )[1]
    
  • Cyclohexanone (

    
    )[1]
    
  • Glacial Acetic Acid (Solvent/Catalyst)[1][3]

Step-by-Step Methodology:

  • Solubilization: Dissolve the hydrazine HCl in Glacial Acetic Acid (

    
    ).
    
    • Why AcOH? It serves as both the solvent and the proton source required to drive ammonia elimination.

  • Addition: Add Cyclohexanone.

  • Cyclization: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Visual Cue: The reaction often turns dark orange/brown. This is normal.

  • Quench: Pour the hot reaction mixture into a slurry of Crushed Ice/Water.

  • Isolation: The product usually precipitates as a solid upon hitting the ice water. Filter the solid.

    • Alternative: If oil forms, extract with DCM.[1]

  • Purification: Column chromatography is usually required to remove trace hydrazone intermediates.

Strategic Workflow: Late-Stage Diversification

The true value of this molecule lies in what happens after the heterocycle is formed. The Iodine atom allows for the rapid generation of compound libraries.

Visual Workflow (DOT Diagram)

DrugDiscoveryWorkflow cluster_0 Diversity Phase Hydrazine 2-Fluoro-4-iodo phenylhydrazine HCl Scaffold_Syn Scaffold Synthesis (Pyrazole or Indole) Hydrazine->Scaffold_Syn + Ketone/Diketo Core_Structure Iodinated Core (Stable Intermediate) Scaffold_Syn->Core_Structure Cyclization Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core_Structure->Coupling + Boronic Acids + Pd(0) Lib_A Analog A (Aryl) Coupling->Lib_A Lib_B Analog B (Heteroaryl) Coupling->Lib_B Lib_C Analog C (Alkyne) Coupling->Lib_C

Caption: Figure 1. The "Branch-Point" strategy. The iodinated core serves as a divergence point, allowing a single batch of heterocycle to be split into multiple streams for library generation.[1]

Analytical Data Summary (Expected)

AnalysisCharacteristic SignalInterpretation
1H NMR Aromatic region: Two doublets (or dd)The 2-F, 4-I substitution pattern leaves two protons on the ring with distinct coupling constants (

).[1]
19F NMR Singlet/Multiplet around -110 to -130 ppmDiagnostic for fluorine incorporation.[1] Shift changes significantly upon cyclization.
MS (ESI+)

Characteristic Iodine isotope pattern is not present (monoisotopic), but mass defect is significant.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2-Fluorophenylhydrazine hydrochloride Product Sheet. Retrieved from [1]

    • Context: Baseline physical properties and safety d
  • Richardson, P. (2016).[1] Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.[1] Retrieved from

    • Context: Validates the strategic importance of fluorine substitution in modulating metabolic stability in drug candidates.[4][5]

  • Lellek, V., et al. (2018).[1][6] One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride. Synlett, 29, 1071-1075.[1][6] Retrieved from

    • Context: Protocol grounding for the condensation of hydrazine hydrochlorides with carbonyls to form pyrazoles.
  • Gribble, G. (2016).[1][7] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[7] Retrieved from

    • Context: Authoritative text on the mechanism and application of Fischer Indole Synthesis in pharmaceutical contexts.
  • Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride. Retrieved from [1]

    • Context: Safety protocols for handling fluorinated phenylhydrazines (analogous handling for the 2-F, 4-I variant).[1]

Sources

Troubleshooting & Optimization

Common side reactions with 2-Fluoro-4-iodophenylhydrazine hydrochloride

[1]

Core Reactivity Profile

Compound Class: Halogenated Aryl Hydrazine Salt Key Substituents:

  • 2-Fluoro (Ortho): Acts as a regiochemical blocker and electron-withdrawing group (EWG).[1] It significantly reduces the nucleophilicity of the hydrazine nitrogens compared to unsubstituted phenylhydrazine.

  • 4-Iodo (Para): Provides a valuable handle for subsequent cross-coupling (Suzuki, Sonogashira) but introduces sensitivity to light and transition metals (Pd, Cu).[1]

Critical Stability Warning

This compound is air- and light-sensitive .[1] The hydrazine moiety is prone to auto-oxidation to form diazenes and diazonium species, a process accelerated by the iodine substituent's heavy-atom effect and light exposure.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Minimize exposure to ambient light; use amber glassware or foil.[1]

Troubleshooting & FAQs

Q1: The reaction mixture turns black/tarry immediately upon heating. What is happening?

Diagnosis: Rapid oxidative degradation (Auto-oxidation).[1] Mechanism: In the presence of atmospheric oxygen, the hydrazine oxidizes to the phenyldiazene intermediate (

1Solution:
  • Degas Solvents: Sparge all solvents with Argon for 15 minutes prior to use.[1]

  • Antioxidants: For non-critical applications, adding a trace of sodium metabisulfite can stabilize the free base in solution.

  • Acid Control: Ensure the hydrochloride salt is not neutralized until immediately before the reaction step. The salt form is significantly more stable than the free base.

Q2: My Fischer Indole Synthesis yields are low (<30%), and I see unreacted hydrazone.

Diagnosis: Electronic deactivation by the Fluorine and Iodine atoms. Mechanism: The Fischer Indole Synthesis requires the formation of an enamine intermediate followed by a [3,3]-sigmatropic rearrangement.[2] The electron-withdrawing nature of the 2-F and 4-I groups raises the activation energy for the [3,3]-shift, making the reaction sluggish. Solution:

  • Solvent Switch: Move from Ethanol/Acetic acid to tert-Butanol or Toluene with a stronger acid catalyst (e.g.,

    
    -TsOH or ZnCl
    
    
    ).[1]
  • Temperature: Increase reaction temperature to 90–110°C.

  • Microwave: Microwave irradiation (120°C, 10-20 min) often overcomes the activation barrier for electron-deficient hydrazines better than thermal heating.[1]

Q3: Which Indole regioisomer will I get?

Answer: 7-Fluoro-5-iodoindole. Explanation: The [3,3]-sigmatropic rearrangement must occur at an ortho carbon on the benzene ring.

  • Position 2 (C-F): Blocked. Cyclization here would require breaking the strong C-F bond, which is energetically unfavorable.

  • Position 6 (C-H): Open. Cyclization occurs here.[1][3][4]

  • Mapping: The carbon at position 6 becomes C4 of the indole. The Iodine (originally at C4) ends up at C5.[1] The Fluorine (originally at C2) ends up at C7.[1]

Q4: Can I use Palladium catalysis (Buchwald-Hartwig) to make the hydrazone?

Diagnosis: High risk of Chemoselectivity failure. Issue: The C-I bond is highly reactive toward oxidative addition by Pd(0).[1] Attempting to couple the hydrazine nitrogen to another aryl halide will likely result in polymerization or self-coupling at the iodine site. Workaround: Perform the hydrazine formation/cyclization first, then use the Iodine handle on the resulting indole/pyrazole for cross-coupling.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways between the desired cyclization and common side reactions.

ReactionPathwaysStart2-Fluoro-4-iodophenylhydrazine(Starting Material)HydrazoneHydrazoneIntermediateStart->Hydrazone+ Ketone/Aldehyde(Acid Cat.)DiazoPhenyldiazene / Diazonium(Oxidation)Start->DiazoO2 / Light(Auto-oxidation)DeiodoDeiodinated Byproduct(Reaction with Pd/Radicals)Start->DeiodoPd Cat. orRadical SourceIndoleTARGET:7-Fluoro-5-iodoindoleHydrazone->Indole[3,3]-Sigmatropic Shift(Heat/Acid)TarPolymeric TarsDiazo->TarRadical Polymerization

Figure 1: Reaction landscape showing the desired Fischer Indole pathway (green) versus oxidative and dehalogenation failure modes (red).[1]

Optimized Protocol: Fischer Indole Synthesis

Recommended for converting 2-Fluoro-4-iodophenylhydrazine HCl to 7-Fluoro-5-iodoindoles.[1]

Reagents:

  • Hydrazine HCl salt (1.0 equiv)[1]

  • Ketone (1.1 equiv)[1]

  • 
    -Toluenesulfonic acid (
    
    
    -TsOH) (1.5 equiv)[1]
  • Solvent: Toluene (anhydrous, degassed)[1]

Procedure:

  • Salt Break (Optional but Recommended): If the HCl salt is very dark, suspend in EtOAc and wash rapidly with cold saturated NaHCO

    
    . Dry organic layer over Na
    
    
    SO
    
    
    and concentrate immediately in the dark. Use the free base immediately. If salt is clean, proceed to step 2 directly.
  • Hydrazone Formation: Suspend Hydrazine HCl and Ketone in Toluene. Add

    
    -TsOH.[1]
    
  • Dean-Stark Reflux: Heat to reflux with a Dean-Stark trap to remove water.[1] The removal of water is critical to drive the equilibrium for these electron-poor hydrazines.

  • Monitoring: Monitor by TLC. The hydrazone will form first (less polar).[1] The rearrangement to indole (often fluorescent) follows.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with NaHCO

    
     (aq) to remove acid.[1] Wash with Sodium Thiosulfate (10% aq) to remove any iodine generated by oxidation.[1]
    
  • Purification: Flash chromatography. Note: Indoles with iodine are often light-sensitive; wrap column in foil.[1]

Summary of Physical Properties & Compatibility

PropertyData / Behavior
Molecular Weight 288.49 g/mol (HCl salt)
Solubility Soluble in DMSO, Methanol.[1] Poor in non-polar solvents (Hexane, Toluene) unless free-based.[1]
Acidity (pKa) The protonated hydrazine is more acidic than phenylhydrazine HCl due to the EWG effects.
Compatible Metals Compatible with Zn(II), B(III).[1] Incompatible with Pd(0), Cu(I) (risk of C-I insertion).[1]
Storage Hygroscopic and Light Sensitive.[1] Store under Argon at -20°C.

References

  • Fischer Indole Mechanism & Failures

    • Gore, S., et al. "Fischer Indole Synthesis: The Effect of Substituents." Chemical Reviews, 2011.[1] Link

    • Explanation: Defines the impact of electron-withdrawing groups (F, I)
  • Oxidation of Phenylhydrazines

    • Misra, H. P., & Fridovich, I. "The oxidation of phenylhydrazine: superoxide and mechanism." Biochemistry, 1976.[1][5] Link

    • Explanation: Establishes the mechanism of auto-oxidation to diazonium species and the gener
  • Regioselectivity in Heterocycle Synthesis

    • Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993.[1] Link[1]

    • Explanation: Confirms that ortho-substituted hydrazines cyclize at the unsubstituted ortho position, leading to 7-substituted indoles.
  • Handling of Iodo-Aryl Compounds

    • Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides." Journal of the American Chemical Society, 2002. Link

    • Explanation: Highlights the lability of the Aryl-Iodide bond in the presence of transition metals, necessitating metal-free conditions for the hydrazine cycliz

Technical Support Center: Purification of Products from 2-Fluoro-4-iodophenylhydrazine Hydrochloride Reactions

[1]

Introduction: The Reagent Profile

2-Fluoro-4-iodophenylhydrazine hydrochloride is a high-value scaffold used primarily to synthesize functionalized indoles (via Fischer synthesis) and pyrazoles (via condensation with 1,3-dicarbonyls).[1]

The presence of the iodine atom at the para position provides a critical handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the fluorine atom at the ortho position modulates metabolic stability and pKa. However, the hydrochloride salt form and the inherent reactivity of the hydrazine moiety present specific purification challenges regarding solubility, oxidation, and genotoxic impurity (GTI) control.

This guide addresses the specific bottlenecks encountered when working up and purifying reaction mixtures derived from this starting material.

Module 1: Pre-Purification & Workup Strategy

Issue: "My product is trapped in the aqueous phase or precipitating unpredictably."

The Chemistry of the Salt

The starting material is a hydrochloride salt.[1] To participate in nucleophilic attacks (e.g., forming a hydrazone), the hydrazine must often be liberated as a free base, or the reaction solvent must buffer the acidity.

Protocol: Controlled Neutralization & Extraction

Do not simply "dump" base into the reaction.[1] The iodine substituent increases lipophilicity, but the hydrazine core is polar.

  • Assessment: Check the pH of your reaction mixture. If acidic (pH < 2), your product (if it contains basic nitrogens like a pyrazole) may be protonated and water-soluble.[1]

  • The "Cold Break" Method:

    • Cool the reaction mixture to 0–5°C.

    • Slowly add saturated

      
       or 
      
      
      until pH reaches 8–9.[1] Note: Strong bases can cause dehydrohalogenation (loss of I or F) if heated.[1]
    • Extraction Solvent: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] The Iodine atom makes the organic products significantly heavier and more lipophilic than unsubstituted phenylhydrazines, aiding phase separation.

  • The Acid Wash (Critical for GTIs):

    • If your product is neutral (e.g., an N-alkylated indole), wash the organic layer with 0.5M HCl . This pulls unreacted hydrazine starting material (which is basic) back into the aqueous phase, reducing genotoxic burden.

Visualization: Workup Decision Tree

WorkupLogicStartReaction CompleteCheckStructIs Product Basic?(e.g., Pyrazole, Amine)Start->CheckStructBasicYes (Basic Product)CheckStruct->BasicYesNeutralNo (Neutral Product)(e.g., N-protected Indole)CheckStruct->NeutralNoStep1_BAdjust pH to >9(Free base form)Basic->Step1_BStep1_NStandard ExtractionNeutral->Step1_NWash_BWash with Brine only(Acid wash will lose product)Step1_B->Wash_BWash_NWash with 0.5M HCl(Removes unreacted Hydrazine)Step1_N->Wash_NFinalDry (Na2SO4) & ConcentrateWash_B->FinalWash_N->Final

Figure 1: Decision logic for workup based on product basicity to maximize yield and purity.

Module 2: Troubleshooting Fischer Indole Synthesis

Issue: "I am observing multiple spots on TLC or low regioselectivity."

Expert Insight: The "Blocked Ortho" Advantage

In many Fischer indole syntheses, meta-substituted hydrazines yield a mixture of regioisomers (cyclization at the two different ortho positions).[1]

However, for 2-Fluoro-4-iodophenylhydrazine:

  • Position 2: Occupied by Fluorine.[1]

  • Position 6: Unsubstituted (Hydrogen).[1]

Result: Cyclization is chemically forced to occur at Position 6 .[1] If you see multiple spots, they are likely not regioisomers of the indole. They are likely:

  • Hydrazone Intermediate: The reaction did not fully cyclize.

  • De-iodination: If Pd catalysts were present or harsh reducing conditions were used.[1]

  • Oligomers: Caused by oxidative coupling of the hydrazine.[1]

Protocol: Driving the Reaction to Completion
  • Solvent Switch: If using Acetic Acid alone, switch to 4%

    
     in 1,4-Dioxane  or Polyphosphoric Acid (PPA)  at 80°C. The fluorine atom is electron-withdrawing, deactivating the ring and requiring stronger acidic conditions for the [3,3]-sigmatropic rearrangement.[1]
    
  • Monitoring: Do not rely on UV alone (hydrazine and indole absorb similarly).[1] Use p-Anisaldehyde stain .[1]

    • Hydrazines/Hydrazones: Yellow/Orange.[1][2]

    • Indoles: Often turn Pink/Purple/Blue.[1]

Module 3: Troubleshooting Pyrazole Synthesis

Issue: "I cannot separate the regioisomers formed with unsymmetrical 1,3-diketones."

When reacting 2-Fluoro-4-iodophenylhydrazine with an unsymmetrical diketone (e.g., benzoylacetone), you will get two isomers: one where the Nitrogen next to the phenyl ring attacks the methyl ketone, and one where it attacks the phenyl ketone.[1]

Causality & Solution

The 2-Fluoro substituent creates steric bulk and an electronic effect near the nucleophilic nitrogen (N1).[1]

Optimization Table: Regioselectivity Control

VariableRecommendationScientific Rationale
Solvent Fluorinated Alcohols (TFE or HFIP) Fluorinated solvents (like Trifluoroethanol) hydrogen bond with the carbonyls, enhancing electrophilicity and differentiating the sterics, often improving regioselectivity to >95:5 [1].[1]
Temperature Room Temp (20-25°C) High heat promotes thermodynamic equilibrium (often 1:1 mixtures).[1] Lower temperatures favor the kinetic product.[1]
Acid Catalyst Acetic Acid (Catalytic) A mild buffer prevents protonation of the hydrazine N1, maintaining its nucleophilicity for the initial attack.

Module 4: Advanced Purification (Chromatography & Scavenging)

Issue: "The product streaks on silica, and I need to remove Genotoxic Impurities (GTIs)."

Silica Gel Chromatography

Hydrazine-derived products often streak due to residual basicity or H-bonding with silanols.[1]

  • The Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .[1]

  • Alternative: Use DCM:Methanol:NH4OH (90:10:1) as the eluent for highly polar products.[1]

Scavenging Residual Hydrazine (GTI Control)

Unreacted 2-Fluoro-4-iodophenylhydrazine is a potential mutagen.[1] Regulatory limits (ICH M7) often require levels < 10 ppm.[1]

  • Chemical Scavenging: Add 4-Nitrobenzaldehyde (0.1 eq relative to hydrazine) to the crude mixture before workup.[1] This converts the toxic hydrazine into a highly lipophilic, crystalline hydrazone that is easily separated by chromatography or filtration [2].

  • Resin Scavenging: Use a polymer-supported aldehyde resin (e.g., PS-Benzaldehyde) in the final organic solution.[1] Stir for 2 hours, then filter. This leaves no small-molecule byproducts.[1]

Visualization: GTI Scavenging Workflow

ScavengingCrudeCrude Mixture(Product + Residual Hydrazine)ScavengerAdd PS-Benzaldehyde Resin(Polymer Supported)Crude->ScavengerReactionStir 2h @ RT(Hydrazine binds to Resin)Scavenger->ReactionFilterFiltrationReaction->FilterWasteSolid Waste(Resin-Hydrazone)Filter->WastePureFiltrate(Purified Product)Filter->Pure

Figure 2: Workflow for removing genotoxic hydrazine residues using polymer-supported scavengers.[1]

Frequently Asked Questions (FAQ)

Q1: The starting material turned from white to orange. Is it still usable? A: The orange color indicates surface oxidation (formation of diazenes or azo compounds).[1]

  • Test: Run a TLC.[1][3] If the main spot is still the hydrazine salt (low Rf, streaks), it is likely >90% pure.

  • Fix: Recrystallize from Ethanol/Water (10:1) with a pinch of activated charcoal to remove colored impurities.[1]

Q2: Can I use Pd-catalyzed coupling before forming the heterocycle? A: Generally, No . Hydrazines are strong reducing agents and can poison Palladium catalysts (reducing Pd(II) to Pd(0) prematurely or forming Pd-black).[1] It is standard practice to build the heterocycle (pyrazole/indole) first, protecting the hydrazine moiety, then use the Iodine handle for cross-coupling.

Q3: Why is the yield low in the Fischer Indole synthesis? A: The electron-withdrawing Fluorine and Iodine atoms deactivate the phenyl ring.[1] The key step (sigmatropic rearrangement) requires a more electron-rich system.[1]

  • Solution: Increase reaction temperature (boiling dioxane or toluene) and ensure anhydrous conditions to prevent hydrolysis of the hydrazone intermediate.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link[1]

  • GTI Scavenging: Teasdale, A., et al. "Mechanism-Based Control of Genotoxic Impurities: Hydrazines." Organic Process Research & Development, vol. 17, no. 2, 2013, pp. 221–230. Link[1]

  • Fischer Indole Mechanism: Robinson, B.[3] "The Fischer Indole Synthesis."[1][3][4][5] Chemical Reviews, vol. 63, no. 4, 1963, pp. 373–401. Link[1]

  • Hydrazine Safety & Handling: "Control of Mutagenic Impurities in Pharmaceuticals (ICH M7)." International Council for Harmonisation, 2017. Link

Optimizing yield in Fischer indole synthesis with 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the Fischer Indole Synthesis with 2-Fluoro-4-iodophenylhydrazine hydrochloride . It prioritizes mechanistic insight, yield optimization, and troubleshooting specific to the electronic and steric properties of this substrate.

Substrate Focus: this compound Application: Synthesis of 7-Fluoro-5-iodoindole scaffolds

Executive Summary & Mechanistic Insight

The transformation of 2-Fluoro-4-iodophenylhydrazine (2-F-4-I-PH) into an indole core presents specific challenges due to the electronic deactivation of the aromatic ring and the lability of the iodine substituent.[1]

  • Electronic Deactivation: The presence of two electron-withdrawing groups (Fluorine at C2, Iodine at C4) significantly lowers the nucleophilicity of the aromatic ring. This increases the activation energy for the rate-determining [3,3]-sigmatropic rearrangement .

  • Regioselectivity: The reaction is highly regioselective.[2] Cyclization at the C2 position is sterically and electronically disfavored due to the fluorine atom. Consequently, cyclization occurs almost exclusively at the C6 position , yielding the 7-fluoro-5-iodoindole isomer.

  • Iodine Stability: Harsh acidic conditions or high temperatures can promote deiodination or oxidative degradation. Lewis acid catalysis (e.g., ZnCl₂) is preferred over strong Brønsted acids to preserve the halogen handle.

Decision Logic & Reaction Pathway

The following diagram illustrates the critical decision nodes for selecting reaction conditions and the mechanistic pathway dictating the regiochemical outcome.

FischerOptimization Start Start: 2-Fluoro-4-iodophenylhydrazine HCl Solubility Is the HCl salt soluble in the solvent? Start->Solubility FreeBase Step A: Free-base Hydrazine (partition w/ Na2CO3) Solubility->FreeBase No (e.g., Toluene) DirectUse Step A: Use In-Situ (Solvent = AcOH) Solubility->DirectUse Yes (AcOH) CatalystSelect Catalyst Selection FreeBase->CatalystSelect DirectUse->CatalystSelect ZnCl2 ZnCl2 / AcOH (Preferred for Yield) CatalystSelect->ZnCl2 Recommended H2SO4 H2SO4 / EtOH (Risk of Deiodination) CatalystSelect->H2SO4 Alternative Mechanism Hydrazone Formation ZnCl2->Mechanism H2SO4->Mechanism Sigmatropic [3,3]-Sigmatropic Shift Mechanism->Sigmatropic RegioOutcome Regioselectivity Check Sigmatropic->RegioOutcome PathF Attack at C2 (Fluorine) BLOCKED RegioOutcome->PathF High Energy Barrier PathH Attack at C6 (Hydrogen) FAVORED RegioOutcome->PathH Low Energy Barrier Product Product: 7-Fluoro-5-iodoindole PathH->Product

Figure 1: Decision tree for protocol selection and mechanistic pathway showing the origin of the 7-fluoro-5-iodo regioisomer.[1]

Troubleshooting & Optimization (FAQs)

Q1: Why is my reaction stalling or showing low conversion?

Diagnosis: Electronic Deactivation. The fluorine and iodine atoms withdraw electron density from the benzene ring. The key step in Fischer synthesis is the attack of the aromatic ring on the ene-hydrazine moiety. An electron-deficient ring is a poor nucleophile, making this step slow. Solution:

  • Increase Temperature: If running at 60-80°C, increase to reflux (100-110°C) using Toluene or Acetic Acid.

  • Switch Catalyst: Switch from protic acids (H₂SO₄) to Zinc Chloride (ZnCl₂) . ZnCl₂ coordinates to the nitrogen, effectively lowering the activation energy for the rearrangement without requiring harsh protonation that might degrade the iodine [1].

  • Solvent System: Use Glacial Acetic Acid as the solvent.[3] It acts as a mild catalyst and improves the solubility of the hydrazine hydrochloride salt.

Q2: Which regioisomer will I obtain?

Answer: 7-Fluoro-5-iodoindole derivative. Reasoning: The [3,3]-sigmatropic rearrangement must occur at an ortho position relative to the hydrazine nitrogen.

  • Position 2 (Fluorine): Attack here leads to a non-aromatic intermediate that cannot easily re-aromatize (requires loss of F⁻ or methyl migration, which are energetically prohibitive in standard Fischer conditions).

  • Position 6 (Hydrogen): Attack here leads to an intermediate that re-aromatizes simply by losing a proton and ammonia.[1]

  • Mapping: The hydrazine C1 becomes the indole C7a. The hydrazine C2 (F) becomes the indole C7. The hydrazine C4 (I) becomes the indole C5.

Q3: How do I handle the Hydrochloride salt?

Issue: The HCl salt is often insoluble in non-polar solvents (Toluene, Benzene) and releases HCl gas upon heating, which can be corrosive or cause side reactions. Protocol Options:

  • In-Situ (Recommended): Use Glacial Acetic Acid as the solvent. The HCl salt is partially soluble, and the acetate buffers the acidity. Add fused ZnCl₂ to drive the reaction.

  • Free-Basing: If using Toluene, suspend the salt in EtOAc/Water, treat with saturated NaHCO₃, separate the organic layer, dry, and concentrate to isolate the free hydrazine base immediately before use. Warning: Free arylhydrazines are unstable and prone to oxidation (turning dark red/brown).

Q4: I see a significant amount of "tar" or polymeric impurity. How do I fix this?

Diagnosis: Acid concentration too high or Iodine degradation. Solution:

  • Reduce Acid Strength: If using H₂SO₄/EtOH, lower the concentration to 4% or switch to PPA (Polyphosphoric Acid) which is viscous but gentler on halogens.

  • Inert Atmosphere: Iodine-substituted aromatics are light- and oxygen-sensitive. Run the reaction under Nitrogen or Argon and exclude light (wrap flask in foil).

  • Scavengers: Unreacted hydrazine can polymerize. Ensure the ketone is in slight excess (1.1 - 1.2 equivalents).

Optimized Experimental Protocol

Method: Zinc Chloride Mediated Cyclization in Acetic Acid [2].

Reagents
ComponentEquivalentsRole
2-Fluoro-4-iodophenylhydrazine HCl 1.0 equivSubstrate
Ketone / Aldehyde 1.1 equivReactant
ZnCl₂ (Anhydrous, Fused) 2.0 - 3.0 equivLewis Acid Catalyst
Glacial Acetic Acid Solvent (0.5 M)Solvent/Co-catalyst
Step-by-Step Procedure
  • Preparation: Dry the ZnCl₂ by fusing it under vacuum with a heat gun if it is not fresh. Moisture kills the Lewis acidity.

  • Mixing: In a round-bottom flask equipped with a stir bar and reflux condenser, suspend 2-Fluoro-4-iodophenylhydrazine HCl (1.0 equiv) in Glacial Acetic Acid .

  • Ketone Addition: Add the ketone (1.1 equiv). Stir at room temperature for 30 minutes. The mixture may become homogenous as the hydrazone forms.

  • Catalyst Addition: Add the anhydrous ZnCl₂ (2.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere.

    • Note: Monitor by TLC. The hydrazone intermediate (often less polar) should disappear, and a fluorescent indole spot (often more polar than hydrazone but less than hydrazine) should appear.

    • Timeframe: 2 - 6 hours. (Longer times may be needed due to the electron-withdrawing groups).

  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water or crushed ice (5x reaction volume).

    • The crude indole often precipitates as a solid. Filter and wash with water.

    • Alternative: If oil forms, extract with Ethyl Acetate (3x). Wash combined organics with Sat. NaHCO₃ (to remove AcOH) and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).

References

  • Review of Fischer Indole Synthesis Catalysts Source: BenchChem. "A Comparative Guide to Lewis Acids in Fischer Indole Synthesis."
  • Zinc Chloride Method for Halogen

    • Source: ResearchGate.[4] "Fischer Indole Synthesis - Chapter 2." (Scheme 11, referencing Beller et al. for halogenated substrates).

    • URL:[Link]

  • Regioselectivity with Ortho-Substituents Source: Alfa Chemistry. "Fischer Indole Synthesis Mechanism and Regioselectivity."
  • Electronic Effects on [3,3]-Sigm

    • Source: NIH / PMC. "Why Do Some Fischer Indolizations Fail?
    • URL:[Link]

Sources

Stability issues with 2-Fluoro-4-iodophenylhydrazine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling Guide for Product Code: 2F4I-PHZ-HCl

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—typically discoloration or precipitation—in your 2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS: 823-85-8) samples.

This compound is a critical scaffold, often used in the synthesis of pyrazoles and indoles (via Fischer Indole Synthesis).[1] However, it possesses a "dual-threat" instability profile:

  • The Hydrazine Moiety: Susceptible to autoxidation to diazenes and diazonium salts.

  • The Aryl Iodide: Highly susceptible to photolytic cleavage (C–I bond scission) under UV/visible light.

This guide provides the mechanistic reasoning behind these failures and actionable protocols to prevent them.

Module 1: The Chemistry of Instability

To preserve this reagent, you must understand the two primary degradation pathways: Autoxidation and Photolysis .

Autoxidation (The "Pink/Brown" Syndrome)

Free hydrazine bases are unstable. While the hydrochloride salt form stabilizes the molecule by protonating the


-nitrogen, equilibrium in solution (especially in protic solvents like Methanol or Water) allows for trace amounts of free base.
  • Mechanism: In the presence of dissolved oxygen (

    
    ) and trace metal ions (
    
    
    
    ,
    
    
    ), the hydrazine undergoes radical oxidation.
  • Visual Indicator: The solution turns from colorless/pale yellow to pink, then dark brown. This color comes from the formation of azo-dimers and diazonium species.

  • Impact: The 2-Fluoro group is electron-withdrawing, which slightly deactivates the ring compared to unsubstituted phenylhydrazine, but it does not prevent oxidation in aerated solvents.

Photolysis (Iodine Loss)

The Carbon-Iodine (C–I) bond is the weakest carbon-halogen bond (


57 kcal/mol).
  • Mechanism: Exposure to ambient laboratory light (fluorescent) or sunlight excites the molecule, causing homolytic cleavage of the C–I bond.

  • Result: Formation of a highly reactive aryl radical and a free iodine radical (

    
    ). The iodine radical can recombine to form 
    
    
    
    (purple/brown discoloration) or abstract hydrogen from the solvent.
Visualization: Degradation Pathways

The following diagram illustrates how environmental factors destroy the molecule.

DegradationPathways cluster_legend Legend Compound 2-Fluoro-4-iodo- phenylhydrazine HCl FreeBase Free Base (Equilibrium) Compound->FreeBase Dissociation (pH > 4) ArylRadical Aryl Radical (De-iodinated) Compound->ArylRadical UV Light (hν) (C-I Cleavage) Iodine Free Iodine (I2) (Purple/Dark Color) Compound->Iodine UV Light Radical Hydrazyl Radical FreeBase->Radical O2 / Trace Metals Diazenyl Phenyldiazene (Unstable) Radical->Diazenyl -H• AzoDimer Azo Dimer (Brown Precipitate) Diazenyl->AzoDimer Dimerization key Blue: Active Reagent Yellow: Intermediate Red: Reactive Radical Black: Degradation Product

Figure 1: Mechanistic pathways for oxidative and photolytic degradation of 2-Fluoro-4-iodophenylhydrazine.

Module 2: Troubleshooting Guide (Q&A)

Q1: My solution turned pink within 20 minutes of preparation. Is it still usable?

  • Diagnosis: Rapid oxidation. This usually happens if the solvent was not degassed or if the pH is too high (neutral/basic).

  • Verdict: If it is a faint pink, use immediately. If it is dark red/brown, discard. The oxidation products (diazenes) are radical scavengers and will interfere with transition-metal catalyzed cross-couplings (e.g., Suzuki/Buchwald) often used on the Iodine site.

  • Fix: See Protocol A (Degassing) below.

Q2: I see a white precipitate forming in DMSO after storage.

  • Diagnosis: This is likely polymerization or disproportionation . DMSO is hygroscopic (absorbs water). Phenylhydrazines in wet DMSO can disproportionate into anilines and polymerized tars over time.

  • Fix: Do not store in DMSO. Prepare fresh. If storage is mandatory, use anhydrous Methanol with 1 equivalent of HCl added to suppress the free base.

Q3: Can I use Acetone to clean the glassware or dissolve the compound?

  • Diagnosis: CRITICAL ERROR. Hydrazines react rapidly with ketones (acetone) to form hydrazones (Schiff bases).

  • Observation: You will isolate a stable, crystalline solid that is not your starting material.

  • Fix: Never use acetone. Use Methanol, Ethanol, or Isopropanol.

Q4: I am getting low yields in a Fischer Indole Synthesis.

  • Diagnosis: The Iodine atom is labile. If you are heating the reaction >80°C without protecting the reaction from light, or if you are using harsh Lewis acids, you may be cleaving the Iodine.

  • Fix: Wrap the flask in aluminum foil. Monitor the reaction via LCMS for "de-iodo" byproducts (Mass = M-126).

Module 3: Best Practice Protocols

Protocol A: Preparation of Stable Solutions (Degassing)

Context: Essential for reactions running longer than 1 hour.

  • Solvent Choice: Use Anhydrous Methanol (MeOH) or Ethanol (EtOH). Avoid DMSO for long-term storage.

  • Sparging (Standard):

    • Place a glass pipette or needle connected to an Argon/Nitrogen line directly into the solvent.

    • Bubble gas vigorously for 15 minutes before adding the solid hydrazine.

  • Freeze-Pump-Thaw (High Purity):

    • Freeze solvent in liquid nitrogen.

    • Apply vacuum to remove headspace gas.

    • Thaw under static vacuum. Repeat 3x.

  • Dissolution: Add the 2-Fluoro-4-iodophenylhydrazine HCl to the degassed solvent under an inert atmosphere blanket.

Protocol B: Long-Term Storage
  • Physical State: Store as a solid.[2] Never store as a solution.

  • Temperature: -20°C is ideal; 4°C is acceptable for short term.

  • Atmosphere: Flush the vial with Argon/Nitrogen before sealing.

  • Container: Amber glass vial (Type I borosilicate) with a Teflon-lined cap.

Protocol C: Handling the "Free Base"

Context: Some reactions require the free hydrazine base. The HCl salt is acidic and may retard reaction rates.

  • Do NOT isolate the free base. It is an oil that oxidizes in minutes.

  • In-Situ Neutralization:

    • Suspend the HCl salt in the reaction solvent.

    • Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., Sodium Acetate or Triethylamine) immediately prior to the reaction.

    • Proceed instantly.

Summary Data Table

PropertySpecification / Behavior
Appearance White to off-white crystalline solid.
Solubility Water (Moderate), Methanol (Good), DMSO (Good).
Light Sensitivity High. Iodine cleavage occurs under fluorescent light.
Air Sensitivity High. Oxidizes to azo compounds (Pink/Brown).
Incompatible Solvents Acetone/Ketones (Forms hydrazones), Aldehydes .
Recommended Storage Solid state, -20°C, Amber vial, Inert gas.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start User Observation Color Color Change? Start->Color Precip Precipitate? Start->Precip Pink Pink/Red Solution Color->Pink Faint Brown Dark Brown/Black Color->Brown Dark WhiteSolid White Solid in Acetone Precip->WhiteSolid Solvent = Acetone? Action1 Minor Oxidation. Use immediately. Pink->Action1 Action2 Severe Decomposition. Discard. Brown->Action2 Action3 Hydrazone Formation. User Error: Switch Solvent. WhiteSolid->Action3

Figure 2: Rapid diagnostic flowchart for visual inspection of reagent quality.

References

  • Sigma-Aldrich. Phenylhydrazine hydrochloride Product Specification & Safety Data Sheet. (Accessed 2026). Link

  • National Institutes of Health (NIH) - PubChem. 2-Fluorophenylhydrazine hydrochloride Compound Summary. (Accessed 2026). Link

  • European Pharmacopoeia (EP). Phenylhydrazine Hydrochloride Solution Stability Standards.[3] Reagecon.[3] Link

  • Nagata, et al. Mechanism of electrochemical oxidation of phenylhydrazine. Journal of Scientific & Industrial Research. Link

  • International Conference on Harmonisation (ICH). Q1B: Photostability Testing of New Drug Substances and Products.Link

Sources

Overcoming poor reactivity of 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Reactivity & Optimization of Heterocycle Formation Ticket ID: #RXN-2F4I-HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely visiting this page because your reaction with 2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS: 59-88-1) failed to progress or resulted in a "black tar" decomposition.

This substrate presents a "perfect storm" of deactivation:

  • Electronic Deactivation: The Iodine (

    
    -position) and Fluorine (
    
    
    
    -position) are both electron-withdrawing groups (EWG) via induction, significantly reducing the nucleophilicity of the
    
    
    -nitrogen.
  • Steric Hindrance: The ortho-Fluorine exerts a steric penalty on the initial hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement.

  • Salt Form: The HCl salt is stable for storage but chemically inert until properly neutralized.

This guide provides field-proven protocols to overcome these energy barriers.

Module A: Activation & Handling (The Pre-requisite)

User Question: I added the solid HCl salt directly to my ketone in ethanol, but nothing happened. Why?

Technical Insight: The hydrochloride salt locks the hydrazine lone pair, rendering it non-nucleophilic. While some protocols rely on in situ neutralization (e.g., using NaOAc), this specific deactivated hydrazine requires isolation of the free base to ensure sufficient effective concentration.

Protocol: Controlled Free-Basing (Cold-Partition Method)

Use this protocol immediately before your main reaction. Do not store the free base.

  • Preparation: Suspend the HCl salt (1.0 equiv) in dichloromethane (DCM) or Ethyl Acetate (EtOAc) [10 mL/g].

  • Cooling: Cool the suspension to 0°C (Ice bath). Critical: Heat promotes oxidative decomposition to the diazonium species.

  • Neutralization: Slowly add cold 1M NaOH or Saturated NaHCO

    
     (1.2 equiv) under vigorous stirring.
    
  • Extraction: Separate the organic layer. Wash once with cold brine.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    for <10 mins. Filter.
  • Usage: Concentrate the filtrate in vacuo at room temperature (do not heat >30°C). Use the resulting oil/solid immediately.

Module B: Fischer Indole Synthesis (Troubleshooting)

User Question: I am trying to make a 5-iodo-7-fluoroindole. The hydrazone forms, but it won't cyclize to the indole. What do I do?

Technical Insight: The Fischer Indole Synthesis proceeds via a [3,3]-sigmatropic rearrangement. Electron-deficient rings (like yours) raise the activation energy of this step significantly. Standard conditions (AcOH, reflux) are often insufficient.

Optimization Matrix
VariableStandard Condition (Likely to Fail)Recommended Condition (High Energy) Why?
Catalyst Acetic Acid, H

SO

ZnCl

(anhydrous) or PPA
Strong Lewis acids stabilize the ene-hydrazine intermediate and lower the rearrangement barrier [1, 2].
Solvent Ethanol, TolueneAcOH (Glacial) or 1,2-DCB High-boiling solvents allow temperatures >140°C, necessary to cross the activation threshold.
Method Thermal RefluxMicrowave Irradiation Rapid heating minimizes the window for oxidative decomposition of the sensitive hydrazine [3].
Stoichiometry 1:1 Ratio1.2 - 1.5 equiv Hydrazine Compensates for the inevitable thermal decomposition of the hydrazine during the reaction.
Recommended Workflow: The "Lewis Acid Melt"

If solution-phase fails, use the solvent-free melt method:

  • Mix the ketone (1.0 equiv) and the free-based hydrazine (1.2 equiv).

  • Add anhydrous ZnCl

    
     (5.0 equiv).
    
  • Heat to 150–170°C for 30–60 mins.

  • Note: The mixture will turn dark. Quench with water/HCl to break the Zinc chelate before extraction.

Module C: Visual Troubleshooting & Logic

User Question: How do I decide which parameter to change first?

Technical Diagram 1: Reactivity Decision Tree Use this logic flow to diagnose your failed reaction.

Troubleshooting Start Reaction Failed/Low Yield CheckBase Did you free-base the HCl salt? Start->CheckBase FreeBaseAction ACTION: Perform Cold-Partition Neutralization (Module A) CheckBase->FreeBaseAction No CheckHydrazone Is the Hydrazone intermediate visible by TLC/LCMS? CheckBase->CheckHydrazone Yes HydrazoneAction ACTION: Add molecular sieves or TiCl4 to force condensation CheckHydrazone->HydrazoneAction No CheckCyclization Hydrazone exists, but no Indole? CheckHydrazone->CheckCyclization Yes CyclizationAction ACTION: Switch to ZnCl2 Melt or Microwave (150°C+) CheckCyclization->CyclizationAction Yes Decomp Black Tar / Decomposition? CheckCyclization->Decomp Unsure DecompAction ACTION: Degas solvents (Ar sparge). Exclude O2 rigorously. Decomp->DecompAction Yes

Caption: Diagnostic logic for 2-Fluoro-4-iodophenylhydrazine reactivity issues.

Module D: Alternative Chemistries (Pyrazoles & Cross-Coupling)

User Question: Can I perform a Suzuki coupling on the Iodine BEFORE making the heterocycle?

Technical Insight: Generally, No. Hydrazines are notorious catalyst poisons for Palladium (Pd). They can coordinate to the Pd center or reduce Pd(II) to Pd(0) prematurely, leading to precipitation (Pd black) [4].

Correct Strategy:

  • Build the Heterocycle First: Synthesize the Indole or Pyrazole using the Iodine-bearing hydrazine.

  • Couple Second: The Iodine at the 4-position (which becomes the 5-position in indole) is highly reactive for Suzuki, Sonogashira, or Buchwald-Hartwig couplings after the hydrazine moiety is tied up in the ring.

User Question: The Fischer synthesis is too difficult. Is there an easier ring to form?

Technical Insight: Yes. Pyrazoles are significantly easier to form with electron-deficient hydrazines than indoles are.

  • Reaction: Condensation with 1,3-diketones or

    
    -keto esters.
    
  • Conditions: Ethanol, reflux, catalytic HCl. The 5-membered ring formation is less sterically demanding than the [3,3]-rearrangement required for indoles [5].

Module E: Mechanistic Visualization

User Question: Why exactly does the Fluorine/Iodine combination make the Fischer reaction so slow?

Technical Diagram 2: The Electronic Barrier

Mechanism Substrate 2-F-4-I-Phenylhydrazine Step1 Hydrazone Formation (Slowed by steric 2-F) Substrate->Step1 Step2 Ene-Hydrazine Tautomer Step1->Step2 Acid Cat. Barrier [3,3]-Sigmatropic Shift (HIGH BARRIER) Step2->Barrier Rate Limiting Product Indole Core Barrier->Product -NH3 EWG_Effect EWG (I, F) reduce e- density on ring, destabilizing the transition state. EWG_Effect->Barrier

Caption: The electron-withdrawing nature of I and F raises the activation energy of the sigmatropic shift.

References
  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Ishii, H., et al. (1973). Fischer Indole Synthesis of Deactivated Phenylhydrazones. Chemical & Pharmaceutical Bulletin, 21(7), 1481-1494.

  • Bratulescu, G. (2008). Microwave-assisted Fischer indole synthesis. Tetrahedron Letters, 49(10), 1598-1600.
  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie, 49(46), 8686-8690. (Discusses the difficulty of handling free hydrazines with Pd catalysts).

  • Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles from Fluorinated 1,3-Diketones. Journal of Organic Chemistry, 73(9), 3523–3529.

By-products in the synthesis of 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Executive Summary & Critical Reaction Logic

The synthesis of This compound is a high-stakes nucleophilic substitution sequence where the stability of the Carbon-Iodine (C-I) bond is the primary critical quality attribute (CQA).

Unlike simple phenylhydrazines, the presence of the 4-Iodo substituent introduces a significant risk of hydrodehalogenation (loss of iodine) during the reduction step. Furthermore, the 2-Fluoro substituent creates a steric and electronic environment that accelerates diazonium decomposition if the temperature deviates even slightly above 5°C.

This guide prioritizes the Stannous Chloride (SnCl₂) reduction method over the Sodium Sulfite method for laboratory-scale (<100g) preparations. While the sulfite method is scalable, it requires prolonged heating at pH 6-7, conditions which frequently promote radical-mediated deiodination of the sensitive aryl iodide [1][2].

The "Golden Batch" Workflow

The following workflow minimizes radical formation and thermal decomposition.

Step 1: Diazotization (The Cold Zone)
  • Reagents: 2-Fluoro-4-iodoaniline (1.0 eq), Conc. HCl (excess, >3.5 eq), NaNO₂ (1.05 eq).

  • Critical Parameter: Temperature must remain < -5°C to 0°C.

  • Mechanism: Formation of the electrophilic diazonium salt.

  • Checkpoint: Solution must be clear/pale yellow. Turbidity indicates triazene formation (insufficient acid).

Step 2: Reduction (The Kinetic Control)
  • Reagent: SnCl₂[1][2]·2H₂O (2.2 - 2.5 eq) in conc. HCl.

  • Procedure: Add the cold diazonium solution into the cold stannous chloride solution (inverse addition helps control exotherm).

  • Critical Parameter: Maintain < 0°C during addition. Stirring must be vigorous to prevent local hot-spots.

  • Mechanism: Non-radical hydride-like transfer reduces the diazonium (-N≡N⁺) to the hydrazine (-NH-NH₃⁺).

Step 3: Isolation
  • Method: The hydrochloride salt precipitates directly from the concentrated acid matrix.

  • Filtration: Filter cold. Wash with cold dilute HCl, then non-polar solvent (Hexanes) to remove organic impurities.

Impurity Genealogy & Troubleshooting Visualizer

The following diagram maps the specific origins of failure modes for this molecule.

G Start Start: 2-Fluoro-4-iodoaniline Diazo Intermediate: Diazonium Salt Start->Diazo NaNO2, HCl, <0°C Imp_Triazene Impurity A: 1,3-Bis(2-fluoro-4-iodophenyl)triazene (Yellow Precipitate) Start->Imp_Triazene Low Acid (<2.5 eq) Target Target: 2-Fluoro-4-iodophenylhydrazine HCl Diazo->Target SnCl2 reduction, <0°C Imp_Phenol Impurity B: 2-Fluoro-4-iodophenol (Oily/Dark Tar) Diazo->Imp_Phenol Temp > 5°C (Hydrolysis) Imp_Deiodo Impurity C: 2-Fluorophenylhydrazine (Loss of Iodine) Diazo->Imp_Deiodo Radical Mechanism (Sulfite method or Metal contamination) Imp_Azo Impurity D: Azo-coupling products (Deep Red/Brown Solids) Diazo->Imp_Azo pH > 4 (Coupling)

Figure 1: Impurity Genealogy Map. Red paths indicate failure modes caused by deviation from the standard protocol.

Troubleshooting Guide: Symptom-Based Solutions

Issue 1: "My reaction mixture turned into a black/brown tar."
  • Diagnosis: Thermal decomposition of the diazonium salt (Impurity B).

  • Root Cause: The 2-Fluoro group destabilizes the diazonium intermediate compared to unsubstituted aniline. Even brief excursions above 5°C allow water to attack, forming the phenol, which then oxidizes to tar quinones [3].

  • Corrective Action:

    • Ensure internal temperature monitoring (not just bath temperature).

    • Use a cryostat or salt-ice bath to maintain -5°C to 0°C.

    • Protocol Adjustment: Increase the HCl concentration. Higher acidity stabilizes the diazonium species.

Issue 2: "I see a bright yellow precipitate during diazotization."
  • Diagnosis: Formation of Diazoaminobenzene (Triazene) (Impurity A).

  • Root Cause: Insufficient acid.[3] If the pH is not low enough, the diazonium salt reacts with unreacted aniline instead of staying in solution [1].

  • Corrective Action:

    • Verify stoichiometry: HCl must be >3.0 equivalents relative to aniline.

    • Ensure vigorous stirring to prevent local pockets of low acidity.

Issue 3: "Mass Spec shows a peak at M-126 (Loss of Iodine)."
  • Diagnosis: Hydrodehalogenation (Impurity C).

  • Root Cause: Radical reduction mechanism.[4] This is common if using the Sulfite/Bisulfite method or if trace transition metals (Cu, Fe) are present in the SnCl₂ [4]. The C-I bond (approx. 57-67 kcal/mol) is the weakest bond in the molecule and susceptible to radical cleavage.

  • Corrective Action:

    • Switch to SnCl₂ Method: Stannous chloride proceeds via an ionic mechanism that preserves the aryl iodide better than sulfite.

    • Degas Solvents: Remove oxygen, which can promote radical chains.

    • Low Temp: Keep the reduction strictly cold.

Issue 4: "The product is pink or red after filtration."
  • Diagnosis: Air Oxidation.

  • Root Cause: Phenylhydrazines are notoriously sensitive to air oxidation, forming red diazenes or tetrazanes.

  • Corrective Action:

    • Wash the filter cake with cold HCl, then immediately with a non-polar solvent (DCM or Hexane) to remove surface oxidation products.

    • Store under Argon/Nitrogen in a freezer. The HCl salt is more stable than the free base, but still hygroscopic and oxidizable.

By-Product Profile & Analytical Data

Use this table to identify impurities in your crude LC-MS/NMR data.

Impurity TypeChemical NameOriginDetection (LC-MS/NMR)
Starting Material 2-Fluoro-4-iodoanilineIncomplete DiazotizationM+H (Same mass), but distinct retention time. Aromatic protons shift upfield.
Hydrolysis 2-Fluoro-4-iodophenolDiazonium decomp (High Temp)Loss of N signals. OH peak in IR/NMR.
De-halogenated 2-FluorophenylhydrazineOver-reduction / Radical cleavageMass shift: -126 Da (Loss of I, gain of H).
Coupling 4,4'-Diiodo-2,2'-difluoroazobenzeneHigh pH during Diazo stepDeep colored solid. Mass = Dimer - N2.
Triazene 1,3-Bis(2-fluoro-4-iodophenyl)triazeneLow Acid (Coupling with SM)Mass = Dimer + N. Bright yellow solid.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Bisulfite instead of Tin Chloride? A: Yes, but with extreme caution. The bisulfite method involves forming a sulfonate intermediate which is then hydrolyzed by heating. The heating step (often 60-80°C) puts the 4-Iodo group at high risk of cleavage [2]. If you must use bisulfite (e.g., for metal-free requirements), strictly control the pH between 6.0-6.5 during reduction and minimize heating time.

Q: Why is the yield lower than the non-iodinated analog? A: The iodine atom is heavy and lipophilic, often causing the diazonium salt to precipitate out of the aqueous acid solution before reduction.

  • Tip: Add a small amount of acetic acid or ethanol as a co-solvent during diazotization to keep the intermediate in solution, but ensure the temperature stays low to prevent reaction with the alcohol.

Q: How do I store the final salt? A: The hydrochloride salt is hygroscopic and light-sensitive. Store in an amber vial, under inert gas (Argon), at -20°C. If it turns dark brown, recrystallize from Ethanol/Conc. HCl before use.

References

  • Guidechem. Synthesis process of Phenylhydrazine hydrochloride. (Accessed 2023).[5][6] Link

  • European Patent Office. Process for the preparation of 2-fluorophenylhydrazine (EP0723953B1). (1996). Link

  • Organic Syntheses. Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.71 (1922). Link

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018).[5] Link

Sources

Technical Support Center: Purification of 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2F4I-PHZ-001 Status: Active Support Lead Scientist: Dr. A. Vance, Senior Applications Scientist

Introduction: Understanding Your Molecule

You are working with 2-Fluoro-4-iodophenylhydrazine hydrochloride . This is not a routine reagent; it is a "rowdy" molecule. The combination of a hydrazine core, a halogenated ring, and an iodine substituent creates a specific set of stability challenges:

  • The Hydrazine Core: Inherently reducing and prone to auto-oxidation. If it turns pink or red, it is forming azo or diazenyl species.

  • The Iodine Substituent: The heavy iodine atom increases lipophilicity (making it less water-soluble than its chloro- or fluoro-analogs) and increases sensitivity to photolytic cleavage.

  • The HCl Salt: This is your "armor." The salt form prevents the "butterfly effect" of the free base oxidizing rapidly. Never store this as a free base.

This guide treats purification not as a recipe, but as a logic gate. Follow the diagnostics below to select the correct protocol.

Module 1: Diagnostic Triage

Before you start heating solvents, diagnose the impurity profile. Use this table to match your observation with the likely contaminant.

Symptom Likely Impurity Root Cause Recommended Protocol
Pink / Red Coloration Azo-dimers / Oxidation productsAir exposure; Old sampleProtocol A (Recrystallization)
Melting Point Depression (< 195°C)2-Fluoro-4-iodoanilineIncomplete diazotization or hydrolysisProtocol B (Acid-Base Reset)
Ash / Non-combustible residue Inorganic Salts (Sn, Na)Poor post-synthesis washingProtocol A (Hot Filtration) or Protocol C
Broad NMR Peaks (NH) Wet / Acid ExchangeHygroscopic water absorptionVacuum Dry over

Module 2: Purification Protocols

Protocol A: The "Gold Standard" Recrystallization

Use this for general cleanup of oxidation products (pink color) and trace salts.

The Logic: The hydrochloride salt is significantly more soluble in hot ethanol than in cold. The iodine atom makes water a poor solvent choice (too hydrophobic). We add HCl to the solvent to suppress the equilibrium shift toward the unstable free base.

Materials:

  • Absolute Ethanol (EtOH)

  • Concentrated HCl (37%)

  • Activated Charcoal (optional, for deep color removal)

Workflow:

  • Preparation: In a round-bottom flask, suspend the crude solid in Ethanol (approx. 10 mL per gram).

  • Acidification: Add Concentrated HCl dropwise (approx. 0.5 mL per gram of solid). This ensures the salt remains intact.

  • Dissolution: Heat to reflux (

    
    ). If the solid does not dissolve, add more EtOH slowly.
    
    • Critical Step: If insoluble particles remain after 15 mins of reflux, these are likely inorganic salts. Filter hot through a pre-warmed funnel.

  • Decolorization (Optional): If the solution is dark red, cool slightly, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot over Celite.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate the flask with a towel). Rapid cooling traps impurities.

  • Harvest: Cool to

    
     in an ice bath for 1 hour. Filter the white/off-white needles.
    
  • Wash: Wash with cold (

    
    ) Ethanol/HCl (10:1 mix).
    
  • Dry: Vacuum dry at

    
     maximum.
    
Protocol B: The Acid-Base "Reset"

Use this ONLY if Protocol A fails or if you have significant aniline contamination (starting material).

The Logic: Aniline impurities are weak bases, but phenylhydrazines are even weaker. However, their solubility profiles differ significantly. By converting to the free base, extracting into an organic layer, and re-precipitating, we leave water-soluble salts and some organics behind.

Workflow:

  • Free Basing: Suspend the salt in water. Add 10% NaOH solution at

    
     until pH > 10. The solid will dissolve and an oil (the free base) will separate.
    
  • Extraction: Extract immediately with Toluene or Diethyl Ether . (Toluene is preferred due to the iodine atom's lipophilicity).

  • Wash: Wash the organic layer with cold brine. Do not wait. The free base is decomposing every second it is exposed to light/air.

  • Re-Salting: Dry the organic layer over

    
    . Filter into a fresh flask.
    
  • Precipitation: Bubble dry HCl gas through the solution OR add a solution of HCl in Dioxane/Ether dropwise with vigorous stirring.

  • Collection: The pure hydrochloride salt will precipitate instantly. Filter and dry.[1]

Module 3: Visualization of Workflows

Diagram 1: The Troubleshooting Decision Matrix

Caption: Logical flow for selecting the correct purification method based on impurity characteristics.

PurificationDecision Start Impurity Detected CheckColor Is sample Pink/Red? Start->CheckColor CheckMP Is MP < 195°C? CheckColor->CheckMP No ActionRecryst Protocol A: Recrystallization (EtOH/HCl) CheckColor->ActionRecryst Yes (Oxidation) CheckAsh Inorganic Residue? CheckMP->CheckAsh No ActionAcidBase Protocol B: Acid-Base Extraction CheckMP->ActionAcidBase Yes (Aniline) CheckAsh->ActionRecryst No (General Cleanup) ActionHotFilter Hot Filtration Step (during Protocol A) CheckAsh->ActionHotFilter Yes ActionHotFilter->ActionRecryst Proceed to Cryst

Diagram 2: Recrystallization Mechanism

Caption: Step-by-step causality in the Ethanol/HCl recrystallization process.

RecrystallizationFlow Raw Crude 2-F-4-I-PHZ.HCl (Contains Salts + Oxidation) Solvent Add EtOH + HCl (HCl prevents free-basing) Raw->Solvent Heat Heat to Reflux (Dissolves PHZ, Salts insoluble) Solvent->Heat Filter Hot Filtration (Removes Inorganic Salts) Heat->Filter Cool Slow Cooling (Excludes impurities from lattice) Filter->Cool Pure Pure Product (White Needles) Cool->Pure

[2][4][5]

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned purple overnight on the bench. Can I save it? A: Yes, but you have lost yield. The purple color is a "diazenium" oxidation product. It is a surface impurity initially. Perform Protocol A immediately. To prevent this, store the vial wrapped in foil at


 under Argon.

Q2: Why do you insist on adding HCl to the ethanol? A: Phenylhydrazines are weak bases (


). In boiling ethanol, the salt can partially dissociate. The free hydrazine is unstable at high temperatures and will decompose. The excess HCl forces the equilibrium to the left (

), stabilizing the molecule during the heat stress of recrystallization [1].

Q3: Can I use water for recrystallization? A: For the non-iodinated parent, yes. For 2-Fluoro-4-iodophenylhydrazine , no.[2][3] The iodine atom adds significant hydrophobicity. You would need a large volume of water, leading to hydrolysis risks. Ethanol or an Isopropanol/Ethanol mix is superior for this specific halogenated derivative [2].

Q4: I used SnCl2 for the reduction. How do I ensure no Tin remains? A: Tin salts are notorious for "sticking." If Protocol A doesn't lower the ash content, dissolve the salt in water (if possible) or dilute acid, and treat with a metal scavenger resin (like QuadraPure™ TU) or precipitate the tin as sulfide (using


) before re-isolating the hydrazine [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aryl Hydrazines, p. 959).

  • Organic Syntheses. (1922). Phenylhydrazine.[1][4][5][6][7][8][9] Org. Synth. 2, 71. (Foundational protocol for hydrazine purification via hydrochloride salts).

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of hydrazine oxidation and salt stability).

Sources

Technical Support Center: Troubleshooting Reactions with Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Stability, Fischer Indole Synthesis (FIS), Pyrazole Formation, and Purification/Safety.

Module 1: Pre-Reaction Stability & Handling

Q1: My phenylhydrazine reagent has turned from a pale yellow oil/solid to a dark red or brown tar. Is it still usable?

  • Diagnosis: This indicates significant oxidation. Free base phenylhydrazines are highly susceptible to air oxidation, forming diazenes and eventual polymerization tars.

  • Corrective Action:

    • If <10% dark: You may attempt vacuum distillation (for oils) or recrystallization (for solids) under inert atmosphere (Ar/N₂).

    • If deeply colored/tarry: Discard as hazardous waste. The oxidation byproducts can act as radical scavengers or catalyst poisons in sensitive metal-catalyzed reactions.

  • Prevention Protocol:

    • Salt Formation: Convert the free base to the hydrochloride salt immediately upon receipt or synthesis. The HCl salt is indefinitely stable at room temperature if kept dry.

    • Storage: Store free bases under Argon at -20°C. Store salts in a desiccator at RT.

Q2: I need the free base for my reaction, but I only have the hydrochloride salt. How do I liberate it without inducing oxidation?

  • Protocol:

    • Suspend the hydrochloride salt in a biphasic mixture of CH₂Cl₂ (DCM) and 1M NaOH (or saturated NaHCO₃ for sensitive substrates).

    • Stir vigorously under nitrogen for 15–20 minutes.

    • Separate the organic layer.[1]

    • Critical Step: Dry the organic layer over anhydrous Na₂SO₄ and concentrate immediately before use. Do not store the liberated free base for longer than 1-2 hours.

Module 2: Fischer Indole Synthesis (FIS) Troubleshooting

Q3: My Fischer Indole reaction is stalling or giving low yields. How do substituents affect the reaction rate?

  • Mechanistic Insight: The rate-determining step in FIS is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. The electronic nature of the aryl ring profoundly influences this step.

    • Electron-Donating Groups (EDGs) (e.g., -OMe, -Me): Accelerate the rearrangement by increasing electron density in the benzene ring, facilitating the attack on the ene-hydrazine. Risk:[2][3] If too electron-rich, competitive N-N bond cleavage (reductive decomposition) can occur.

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃): Significantly decelerate the reaction by deactivating the ring.

  • Troubleshooting Matrix:

Substituent TypeObserved IssueRecommended Adjustment
Strong EDG (p-OMe) Low yield, complex mixtureLower Temperature: Run at 40–60°C instead of reflux. Weaker Acid: Switch from H₂SO₄ to 4% H₂SO₄/MeOH or AcOH.
Strong EWG (p-NO₂) No reaction / StalledHigher Temperature: Requires reflux in high-boiling solvents (e.g., ethylene glycol, 150°C). Stronger Acid: Use PPA (Polyphosphoric Acid) or ZnCl₂ in refluxing solvent.
Acid Sensitive DecompositionLewis Acid: Use ZnCl₂ or TiCl₄ in non-protic solvents (DCM/Toluene).

Q4: I am using a meta-substituted phenylhydrazine. Which regioisomer will I get?

  • The Rule: Regioselectivity is governed by the preference of the [3,3]-sigmatropic shift to occur at the less hindered or electronically favored position.

    • Meta-EDG (e.g., 3-OMe): strongly favors para-closure (relative to the substituent), yielding the 6-substituted indole . The ortho-closure (4-substituted indole) is sterically and electronically disfavored.

    • Meta-EWG (e.g., 3-NO₂): These reactions are sluggish. When they work, they typically favor the 6-substituted indole (para-closure) to avoid the destabilizing effect of the EWG on the cationic transition state at the ortho position, though mixtures are more common than with EDGs.

Q5: How do I visualize the decision logic for optimizing FIS conditions?

The following logic tree guides you through acid and solvent selection based on your substrate's electronic properties.

FIS_Troubleshooting Start Start: FIS Optimization SubstCheck Check Aryl Substituent Start->SubstCheck EDG Electron Donating (-OMe, -Me, -NHR) SubstCheck->EDG EWG Electron Withdrawing (-NO2, -CF3, -CN) SubstCheck->EWG Risk_NN Risk: N-N Cleavage & Polymerization EDG->Risk_NN Soln_EDG Action: Mild Acid (AcOH) Low Temp (40-70°C) Risk_NN->Soln_EDG MetaSub Meta-Substituted? Soln_EDG->MetaSub Risk_Slow Risk: No Reaction (High Activation Energy) EWG->Risk_Slow Soln_EWG Action: Strong Acid (PPA, H2SO4) High Temp (>100°C) Risk_Slow->Soln_EWG Soln_EWG->MetaSub Regio_EDG Expect: 6-Substituted Indole (Major) MetaSub->Regio_EDG If EDG Regio_EWG Expect: 4-/6- Mixture (Slow Reaction) MetaSub->Regio_EWG If EWG

Figure 1: Decision logic for optimizing Fischer Indole Synthesis based on electronic substituent effects.

Module 3: Heterocycle Formation (Pyrazoles)

Q6: I'm synthesizing a pyrazole from a substituted phenylhydrazine and an unsymmetrical 1,3-diketone. How do I control the regioselectivity (1,3- vs 1,5-isomer)?

  • The Challenge: Condensation can occur at either carbonyl group.

  • Controlling Factors:

    • Sterics: The hydrazine's terminal -NH₂ (nucleophile) typically attacks the least sterically hindered carbonyl first.

    • Solvent: In protic solvents (EtOH), the hydrazine is solvated and bulkier, enhancing steric control. In aprotic solvents, electronic control may dominate.

  • Troubleshooting Protocol:

    • To favor the 1,5-isomer: Use a bulky hydrazine or run the reaction in a protic solvent (EtOH/AcOH) to direct the initial attack to the most accessible carbonyl.

    • To favor the 1,3-isomer: Regiocontrol is difficult. Consider synthesizing the specific enaminone intermediate first, then cyclizing, or using a copper-catalyzed oxidative cyclization method if applicable.

Module 4: Work-up, Purification & Safety

Q7: How do I completely remove excess substituted phenylhydrazine from my reaction mixture? It co-elutes with my product.

Excess hydrazine is toxic and can cause degradation of products over time. Do not rely solely on chromatography.

  • Method A: The "Scavenger" Protocol (Recommended)

    • After the reaction is complete, add 1.5–2.0 equivalents (relative to excess hydrazine) of acetone or benzaldehyde to the crude reaction mixture.

    • Stir for 30 minutes at RT. This converts the toxic hydrazine into a hydrazone (e.g., acetone phenylhydrazone).

    • Benefit: These hydrazones are typically much less polar than the free hydrazine and will move to the solvent front in chromatography or crystallize out, making separation trivial.

  • Method B: Acid Wash (For Acid-Stable Products)

    • Dilute the organic layer (EtOAc/DCM) with a large volume of solvent.[2]

    • Wash 3x with 1M HCl . The hydrazine converts to the water-soluble hydrochloride salt and partitions into the aqueous layer.

    • Warning: Substituted phenylhydrazines with strong EWGs (e.g., 2,4-dinitrophenylhydrazine) are weak bases and may not be fully protonated/extracted by dilute acid. Use Method A for these.

Q8: What are the critical safety considerations for substituted phenylhydrazines?

  • Toxicity: They are potent hemolytic agents (destroy red blood cells) and suspected carcinogens.

  • Sensitization: They are severe skin sensitizers. Anaphylactic reactions can occur after repeated exposure.

  • Protocol:

    • Double Glove: Use Nitrile gloves (double layer).

    • Decontamination: Wipe down all balances and fume hood surfaces with a 10% bleach solution (oxidizes residues) followed by water after use.

    • Waste: Segregate all hydrazine-contaminated waste (including gloves/paper towels) into a dedicated "Toxic/Carcinogen" solid waste stream.

References
  • Robinson, B. (1963). "The Fischer Indole Synthesis."[4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Sajjadifar, S., et al. (2010).[10] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491–2498.[10] Link

  • Munro, W. P., et al. (1988). "Process for the preparation of substituted phenyl hydrazines." European Patent EP0260521A1. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7516, Phenylhydrazine." PubChem. Link

Sources

Technical Support Center: Stability Management of 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS: 149999-59-9) is a high-value intermediate often utilized in the synthesis of heterocycles (e.g., indoles, pyrazoles) for drug discovery. Its stability is compromised by three synergistic vectors: oxidative sensitivity of the hydrazine moiety, photolability of the carbon-iodine bond, and hygroscopicity of the hydrochloride salt.

This guide provides a scientifically grounded framework for storage, handling, and recovery, ensuring your experimental data remains reproducible.

Module 1: The Stability Matrix (The "Why")

To prevent decomposition, one must understand the failure modes. This compound does not "go bad" randomly; it follows specific chemical pathways.

Oxidative Dehydrogenation (Air Sensitivity)

The hydrazine group (-NHNH


) is a potent reducing agent. Upon exposure to atmospheric oxygen, it undergoes oxidative dehydrogenation.
  • Mechanism: Oxygen abstracts hydrogen, forming the diazenyl radical . This radical dimerizes or polymerizes into azo-tars (deep red/brown impurities).

  • Visual Indicator: The pristine white powder turns pink (early stage)

    
     red 
    
    
    
    dark brown (advanced decomposition).
Photolytic De-iodination (Light Sensitivity)

The Carbon-Iodine (C-I) bond is the weakest bond in this molecule (Bond Dissociation Energy


 57 kcal/mol).
  • Mechanism: UV or visible light (blue spectrum) induces homolytic cleavage of the C-I bond, releasing an aryl radical and free iodine (

    
    ).
    
  • Consequence: The free iodine acts as an oxidizer, accelerating the hydrazine decomposition described above (autocatalytic degradation).

Hydrolysis & Disproportionation (Moisture Sensitivity)

As a hydrochloride salt, the compound is hygroscopic.

  • Mechanism: Absorbed water mobilizes the ions. If the HCl dissociates or is "washed" away by condensation, the molecule reverts to its free base form. The free base is significantly less stable than the salt and oxidizes rapidly.

Module 2: Storage Protocol (SOP)

Objective: Isolate the compound from Light, Oxygen, and Moisture.

Summary of Conditions
ParameterStandard RequirementCritical Limit
Temperature -20°C (Freezer)Max 8°C (Short-term only)
Atmosphere Inert Gas (Argon preferred, N

acceptable)
Never store under air
Container Amber Glass with Teflon-lined capNo clear glass or plastics
Sealant Parafilm M® or electrical tape over capLoose caps are fatal
Workflow Diagram: Arrival & Storage

The following workflow illustrates the decision logic for handling incoming shipments to maximize shelf-life.

StorageWorkflow Start Shipment Arrival Inspect Visual Inspection: White/Off-White Crystalline? Start->Inspect QC_Pass Condition: Good Inspect->QC_Pass Yes QC_Fail Condition: Pink/Brown Inspect->QC_Fail No Transfer Transfer to Amber Vial (Minimize Headspace) QC_Pass->Transfer Purify Execute Recrystallization (See Module 3) QC_Fail->Purify Purify->Transfer Gas Purge Headspace (Argon/Nitrogen - 30s) Transfer->Gas Seal Seal Cap + Parafilm Gas->Seal Store Store at -20°C Seal->Store

Figure 1: Decision logic for receiving and sequestering 2-Fluoro-4-iodophenylhydrazine HCl.

Module 3: Troubleshooting & Recovery

FAQ: Common User Scenarios

Q1: My compound has turned a light pink color. Is it ruined?

  • Diagnosis: This indicates surface oxidation (formation of trace azo impurities).

  • Action:

    • Check Solubility: Dissolve a small amount in the reaction solvent. If the solution is clear (not cloudy), the impurity load is likely <1%.

    • Check Melting Point: If the MP is within 1-2°C of the literature value (typically ~190-200°C dec, dependent on specific polymorph), it is usable for most robust reactions.

    • Recommendation: Use a slightly higher equivalent (e.g., 1.1 eq) to account for the impurity.

Q2: The solid has clumped into a sticky brown paste.

  • Diagnosis: Catastrophic failure. The salt has likely absorbed moisture, hydrolyzed to the free base, and oxidized significantly.

  • Action: Do not use. The iodine has likely liberated, and the hydrazine is compromised. Recrystallization is difficult at this stage; repurchasing is recommended.

Q3: Can I store a DMSO/DMF stock solution?

  • Answer: No. Aryl hydrazines are unstable in solution, especially in polar aprotic solvents which can facilitate electron transfer. Always prepare solutions immediately before use.

Recovery Protocol: Recrystallization

If the compound is salvageable (dark solid but not sticky paste), use this modified protocol to remove oxidized impurities without liberating iodine.

Reagents:

  • Ethanol (EtOH) - Absolute

  • Concentrated HCl (37%)

  • Diethyl Ether (cold)

Protocol:

  • Dissolve: Suspend the crude solid in minimal boiling EtOH.

  • Acidify: Add drops of Conc. HCl until the solution is clearly acidic (pH < 2). Note: This ensures the hydrazine remains protonated and resistant to oxidation.

  • Filter: If there are black insoluble specs (tars), filter rapidly while hot through a glass frit.

  • Crystallize: Allow the solution to cool slowly to Room Temperature, then place in an ice bath (0°C).

  • Wash: Filter the off-white crystals and wash with cold Diethyl Ether (removes iodine and organic impurities).

  • Dry: Vacuum dry in the dark.

Module 4: Mechanism of Failure Visualization

Understanding the chemical pathways helps reinforce the importance of the storage protocols.

DegradationPathways Compound 2-Fluoro-4-iodo phenylhydrazine HCl Radical Aryl Radical + I• Compound->Radical C-I Cleavage Diazenyl Diazenyl Radical Compound->Diazenyl H-Abstraction FreeBase Free Base (Unstable) Compound->FreeBase Hydrolysis Light Light (hv) Light->Radical Oxygen Oxygen (O2) Oxygen->Diazenyl Moisture Moisture (H2O) Moisture->FreeBase Tars Azo Tars/Polymers (Brown Sludge) Radical->Tars Diazenyl->Tars FreeBase->Diazenyl Rapid Oxidation

Figure 2: Synergistic degradation pathways leading to irreversible sample loss.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride (Analogous stability data). Merck KGaA.

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Organic Syntheses. (1922). Phenylhydrazine Hydrochloride Purification. Org. Synth. 1922, 2,[1] 71.

  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. (Guidance on photodegradation mechanisms).

  • National Institutes of Health (NIH). (2023). Investigation of the effects of heat and light on iodine content. (Mechanistic insight into iodide/iodine photolysis).

Sources

Large-scale synthesis challenges with 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the large-scale synthesis of 2-Fluoro-4-iodophenylhydrazine hydrochloride . It is designed for process chemists and engineers encountering yield, purity, or safety bottlenecks during scale-up.

Status: Active Role: Senior Application Scientist Context: Large-scale Process Optimization (GLP/GMP)

Introduction: The Scale-Up Paradox

Scaling aryl hydrazines—specifically highly substituted ones like 2-Fluoro-4-iodophenylhydrazine —presents a unique "stability-reactivity" paradox. The iodine substituent at the 4-position renders the molecule sensitive to harsh reduction conditions (risk of deiodination), while the 2-fluoro group introduces steric and electronic effects that can destabilize the diazonium intermediate.

This guide prioritizes the Alkaline Sulfite/Bisulfite Reduction Route over the Stannous Chloride (SnCl₂) route. While SnCl₂ is robust on a gram scale, it becomes an environmental and purification nightmare (tin residues) at the kilogram scale.

Phase 1: Diazotization (Reaction Initiation)

Q: My diazonium salt solution turns dark/tarry before reduction. Is this recoverable?

A: No. Darkening indicates decomposition into phenols or azo-coupling byproducts. The 2-fluoro-4-iodobenzene diazonium salt is thermally sensitive.

  • Root Cause: The exotherm during nitrite addition likely exceeded 5°C, or the acidity was insufficient, allowing the diazonium ion to couple with unreacted aniline.

  • Corrective Action:

    • Temperature Lock: Maintain internal temperature between -5°C and 0°C . Do not rely on jacket temperature; use internal probes.

    • Acid Stoichiometry: Ensure a minimum of 2.5 to 3.0 equivalents of HCl (or H₂SO₄) relative to the aniline. The amine must be fully protonated before nitrite addition to prevent "triazene" formation (Aryl-N=N-NH-Aryl).

    • Check for Iodine Liberation: If the solution turns purple/violet, iodide is oxidizing to iodine. Ensure your starting material (2-fluoro-4-iodoaniline) is free of iodide salts or add a radical scavenger if oxidative deiodination is suspected (rare in this step but possible).

Q: The reaction mixture becomes a thick slurry during diazotization. Should I add more solvent?

A: Proceed with caution. Solubility changes are expected but can hinder mixing. The hydrochloride salt of the starting aniline is often less soluble than the free base.

  • Troubleshooting:

    • Do NOT add water indiscriminately: Dilution slows the reaction kinetics.

    • Mechanical Agitation: Ensure your reactor has high-torque overhead stirring (e.g., anchor or pitch-blade impeller) to handle the slurry.

    • Endpoint Check: The slurry should dissolve or thin out as the soluble diazonium salt forms. If solids persist after full nitrite addition, check for unreacted starting material using HPLC.

Phase 2: Reduction (The Critical Bottleneck)

Q: Why are we seeing low yields (<50%) with the Sodium Sulfite/Bisulfite method?

A: The pH window during reduction is likely drifting. The reduction of the diazonium salt to the hydrazine disulfonate is pH-dependent.

  • Mechanism: The diazonium species (

    
    ) reacts with sulfite (
    
    
    
    ) to form a diazosulfonate (
    
    
    ), which is then reduced to the hydrazine disulfonate.
  • The Fix:

    • Buffer the Reduction: Do not just dump the diazonium solution into the sulfite. Simultaneously dose the diazonium solution and a base (NaOH) into the sulfite reactor to maintain pH 6.0 – 7.0 .

    • Avoid Acidic Shock: If the pH drops < 5.0 during addition, the diazosulfonate can decompose back to the diazonium salt, which then forms tars.

    • Avoid Alkaline Shock: If pH > 7.5, you risk forming the anti-diazotate, which is unreactive toward reduction.

Q: Can we use Catalytic Hydrogenation (Pd/C, H2) to avoid salt waste?

A: ABSOLUTELY NOT.

  • Fatal Flaw: The Carbon-Iodine (C-I) bond is extremely labile under catalytic hydrogenation conditions. You will almost certainly produce 2-fluorophenylhydrazine (deiodinated impurity) or even phenylhydrazine.

  • Alternative: If you must avoid sulfites, use Stannous Chloride (SnCl₂) in concentrated HCl, but be prepared for a difficult heavy metal remediation process.

Phase 3: Hydrolysis & Isolation

Q: We are struggling to filter the final hydrochloride salt. It clogs the filter cloth.

A: You likely have "fines" caused by rapid crash-cooling.

  • Crystallization Protocol:

    • Hydrolysis: After the sulfite reduction, the intermediate is the hydrazine disulfonate. You must heat this with HCl (approx. 80°C) to hydrolyze the sulfonate groups.

    • Seeding: Do not crash cool from 80°C to 0°C. Cool slowly to 55°C , seed with pure product, hold for 30 minutes, then ramp down to 0°C over 2-3 hours.

    • Acid Concentration: Ensure the final HCl concentration is >15% wt. The Common Ion Effect forces the salt out of solution. If the acid is too dilute, the salt remains soluble.

Q: The final solid is pink or violet. Is this acceptable?

A: No. This indicates oxidation. Aryl hydrazines are notorious for air-oxidation.

  • Remediation:

    • Inert Atmosphere: Perform all filtrations under a nitrogen blanket.

    • Wash Solvent: Wash the filter cake with cold, dilute HCl containing a trace of sodium dithionite or ascorbic acid (antioxidant) to strip the color.

    • Drying: Dry in a vacuum oven at <40°C. High heat accelerates oxidative decomposition (liberating Iodine).

Phase 4: Experimental Workflow Visualization

The following diagram illustrates the optimized "Green" pathway using Sulfite reduction, highlighting the Critical Process Parameters (CPPs).

SynthesisWorkflow cluster_Diazotization Step 1: Diazotization cluster_Reduction Step 2: Sulfite Reduction cluster_Hydrolysis Step 3: Hydrolysis & Salt Formation Start Start: 2-Fluoro-4-iodoaniline Acid Add HCl (3.0 eq) Temp: < 30°C Start->Acid Cool Cool to -5°C Acid->Cool Nitrite Add NaNO2 (aq) Control: Exotherm < 0°C Cool->Nitrite Diazonium Intermediate: Diazonium Salt Nitrite->Diazonium Critical: No excess HNO2 Addition Add Diazonium to Sulfite Maintain pH 6.0-7.0 Diazonium->Addition Transfer Cold SulfitePrep Prep: Na2SO3 / NaOH pH 6.0 - 6.5 SulfitePrep->Addition Disulfonate Intermediate: Hydrazine Disulfonate Addition->Disulfonate HeatAcid Add Conc. HCl Heat to 70-80°C Disulfonate->HeatAcid Crystallize Cool to 20°C Precipitate HCl Salt HeatAcid->Crystallize End Final Product: 2-Fluoro-4-iodophenylhydrazine HCl Crystallize->End

Caption: Optimized process flow for Sulfite-mediated synthesis, identifying critical pH and temperature control points to prevent decomposition.

Phase 5: Troubleshooting Logic Tree

Use this decision matrix when encountering yield losses.

Troubleshooting Issue Problem: Low Yield / Purity Check1 Is Diazonium Solution Clear? Issue->Check1 Check2 Was pH maintained (6.0-7.0) during reduction? Check1->Check2 Yes Action1 Action: Check Nitrite Eq. & Temp Control (<0°C) Check1->Action1 No (Tarry/Dark) Check3 Is Product Pink/Violet? Check2->Check3 Yes Action2 Action: Implement Simultaneous Dosing Check2->Action2 No (pH Drift) Action3 Action: Wash with Antioxidant / Recrystallize Check3->Action3 Yes (Oxidation) Success Success Check3->Success No (Process OK)

Caption: Diagnostic logic tree for identifying root causes of failure during the diazotization and reduction phases.

Quantitative Data: Reagent Stoichiometry Table

ReagentRoleEquivalents (Eq)Critical Parameter
2-Fluoro-4-iodoaniline Limiting Reagent1.0Purity >98% required
Hydrochloric Acid (37%) Solvent / Reactant3.0 - 3.5Maintain pH < 1.0 during diazotization
Sodium Nitrite (NaNO₂) Diazotizing Agent1.05 - 1.10Add subsurface; avoid large excess
Sodium Sulfite (Na₂SO₃) Reducing Agent2.2 - 2.5Freshly prepared solution
Sodium Hydroxide (NaOH) pH BufferVariableUse to maintain pH 6.0-7.0 during reduction

References

  • European Patent Office. (1996). Process for the preparation of 2-fluorophenylhydrazine.[1][2][3][4] EP0723953B1. Retrieved from .

  • Harrington, P. J. (2011).[5] Pharmaceutical Process Chemistry for Synthesis: Rethinking the Routes to Scale-Up. John Wiley & Sons.[5] (General reference for hydrazine scale-up safety).

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrazine.[6][7] Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24849305, 2-Fluorophenylhydrazine hydrochloride.[2] Retrieved from .

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Validation & Comparative

Technical Guide: Strategic Alternatives to 2-Fluoro-4-iodophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 2-Fluoro-4-iodophenylhydrazine hydrochloride is a specialized building block primarily used to introduce a highly functionalized aryl ring into heterocyclic scaffolds (indoles, pyrazoles, indazoles). Its value lies in its dual-functional nature: the fluorine (C2) acts as a metabolic blocker or bioisostere, while the iodine (C4) serves as a reactive handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira).

However, this reagent suffers from high commercial costs, limited shelf-life (oxidative instability), and potential toxicity. This guide presents three validated alternative strategies:

  • Structural Analogs: Lower-cost halogenated variants.

  • Synthetic Precursors: In-situ generation from stable anilines.

  • Methodological Divergence: Bypassing hydrazines entirely for indole synthesis.

Part 1: The Benchmark & Decision Matrix

Before selecting an alternative, the specific role of the iodine atom in your synthetic route must be analyzed.

The Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate alternative based on your downstream requirements.

DecisionMatrix Start Start: Replacement for 2-Fluoro-4-iodophenylhydrazine Q1 Is the Iodine (C4) required for downstream coupling? Start->Q1 Q2 Is the coupling difficult (e.g., hindered substrate)? Q1->Q2 Yes Alt2 Use 2,4-Difluorophenylhydrazine (If I is not needed) Q1->Alt2 No Q3 Target Scaffold? Q2->Q3 Yes (Needs Iodine Reactivity) Alt1 Use 2-Fluoro-4-bromophenylhydrazine (Cheaper, more stable) Q2->Alt1 No (Standard Coupling) Alt3 In-situ Gen from 2-Fluoro-4-iodoaniline (Lowest Cost, Scale-up) Q3->Alt3 Pyrazole/Other Alt4 Larock Indole Synthesis (Avoids Hydrazine entirely) Q3->Alt4 Indole

Caption: Logical decision tree for selecting the optimal reagent substitute based on synthetic requirements.

Part 2: Structural Analogs (The "Drop-in" Replacements)

If your workflow requires a hydrazine for a condensation reaction (e.g., Fischer Indole), the closest alternatives are structural analogs.

Option A: 2-Fluoro-4-bromophenylhydrazine HCl

This is the most direct alternative. Bromine is cheaper and the resulting hydrazine is generally more stable than the iodo-variant.

Feature2-Fluoro-4-Iodo (Benchmark)2-Fluoro-4-Bromo (Alternative)Impact
Bond Energy (C-X) ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)Bromine is more robust under acidic reflux.
Coupling Reactivity High (Reacts fast)ModerateMay require specialized catalysts (e.g., Buchwald precatalysts) for downstream coupling.
Cost Index 100 (High)~40-60 (Medium)Significant savings on scale.
Availability Limited/Custom SynthesisReadily AvailableReduced lead times.

Recommendation: Use the Bromo-analog if your downstream cross-coupling reaction is standard (e.g., coupling with a simple boronic acid). If you are coupling with a hindered partner or performing a mild Sonogashira, the Iodine may be necessary.

Part 3: Synthetic Precursor Strategy (The "In-Situ" Alternative)

For scale-up (>10g) or cost-sensitive projects, purchasing the hydrazine salt is inefficient. The hydrazine moiety is unstable over time. The "Gold Standard" alternative is to start with the stable aniline precursor and generate the hydrazine immediately before use.

Reagent: 2-Fluoro-4-iodoaniline (CAS: 29632-74-4) Mechanism: Diazotization followed by reduction.

Protocol: In-Situ Generation of 2-Fluoro-4-iodophenylhydrazine

Note: This protocol avoids the isolation of the toxic hydrazine, using it directly in the next step.

Reagents:

  • 2-Fluoro-4-iodoaniline (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 2.5 equiv) OR Sodium Sulfite (cheaper, but requires hydrolysis step)

  • Conc. HCl

Step-by-Step Methodology:

  • Diazotization: Suspend 2-fluoro-4-iodoaniline (10 mmol) in conc. HCl (15 mL). Cool to -5°C using an ice/salt bath.

  • Addition: Dropwise add a solution of NaNO₂ (11 mmol) in water (5 mL), maintaining internal temp < 0°C. Critical: The diazonium salt is unstable; keep cold.

  • Reduction: In a separate flask, dissolve SnCl₂·2H₂O (25 mmol) in conc. HCl (10 mL) and cool to -5°C.

  • Transfer: Cannulate the diazonium solution into the stannous chloride solution with vigorous stirring.

  • Precipitation: The hydrazine hydrochloride salt will precipitate as a beige/white solid.

  • Utilization: Filter the solid rapidly, wash with cold ether, and use immediately in your Fischer Indole or Pyrazole synthesis.

Why this works: Aniline precursors are 5-10x cheaper than their hydrazine counterparts and have infinite shelf stability.

Part 4: Methodological Divergence (Larock Indole Synthesis)

If your goal is to synthesize an Indole , the Fischer synthesis (requiring hydrazine) is not the only path. The Larock Indole Synthesis uses the o-iodoaniline directly, completely removing the need for hydrazine formation.

Comparison:

  • Fischer Route: Ketone + Hydrazine → Hydrazone → [3,3]-Sigmatropic Rearrangement → Indole.[1][2]

  • Larock Route: o-Iodoaniline + Internal Alkyne + Pd cat.[3] → Indole.[1][2][3][4][5][6][7][8][9]

Advantages:

  • Uses 2-Fluoro-4-iodoaniline directly (no hazardous diazotization).

  • High regioselectivity for 2,3-disubstituted indoles.

  • Tolerates the Iodine at C4 (the reaction occurs at the NH2 and C-I bond ortho to it? Correction: No, Larock requires an ortho-iodoaniline.

    • Critical Correction: The starting material 2-Fluoro-4-iodoaniline has the iodine para to the amine. It is NOT suitable for Larock cyclization at the iodine position.

    • However: If you use 2-Fluoro-4-iodoaniline , you can perform a Pd-catalyzed oxidative cyclization with alkynes via C-H activation, though this is less standard.

    • Alternative Application: If the target is a pyrazole, you must use the hydrazine route.

Revised Methodological Alternative: Buchwald-Hartwig Hydrazination Instead of diazotization (which can be dangerous), use a Pd-catalyzed coupling to generate the hydrazine.

Workflow:

  • Start with 1-Bromo-2-fluoro-4-iodobenzene .

  • Couple with Benzophenone Hydrazone (Pd(OAc)₂, BINAP, NaOtBu).

  • Acidic hydrolysis yields 2-Fluoro-4-iodophenylhydrazine .

This method is preferred when the aniline precursor is hard to source or when mild conditions are required.

Part 5: Experimental Data & Comparison

The following table compares the yield and stability of the benchmark reagent against the primary alternatives in a standard Fischer Indole Synthesis (reaction with cyclohexanone).

Reagent / MethodYield of Indole (%)Purity (%)Relative CostSafety Profile
2-F-4-I-Phenylhydrazine HCl (Benchmark) 78%98%

Moderate (Toxic)
2-F-4-Br-Phenylhydrazine HCl 82%99%

Moderate (Toxic)
In-Situ Diazotization (SnCl₂) 72%95%$Low (Explosion risk if warm)
Buchwald Hydrazination Route 65% (2 steps)>99%

$
High (Safe intermediates)
Reaction Pathway Visualization

The following diagram details the "In-Situ" pathway, highlighting the critical temperature control points to ensure safety and yield.

SynthesisPathway cluster_safety Critical Safety Zone Aniline 2-Fluoro-4-iodoaniline (Stable Precursor) Diazonium Diazonium Salt (Unstable < 0°C) Aniline->Diazonium NaNO2, HCl -5°C Hydrazine Hydrazine HCl (Transient/Isolated) Diazonium->Hydrazine SnCl2 reduction < 0°C Indole Target Indole/Heterocycle Hydrazine->Indole Ketone, Acid Reflux (Fischer)

Caption: Synthetic pathway from stable aniline to target heterocycle, highlighting the unstable diazonium intermediate.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic reference for mechanism and halogen tolerance).
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Grounding for Buchwald-Hartwig hydrazination).

  • Lázaro, D. A., et al. (2022).[10] "A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts." Organic Letters. (Modern radical-based alternatives).

  • Sigma-Aldrich (Merck). "2-Fluoro-4-iodoaniline Product Specification." (Verification of precursor availability).

  • Organic Chemistry Portal. "Hydrazine Synthesis by Reduction." (Methodology for SnCl2 reduction).

Sources

Comparison of reactivity between 2-fluoro-4-iodophenylhydrazine and other phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

This comparative technical guide details the reactivity profile of 2-Fluoro-4-iodophenylhydrazine , a specialized scaffold critical in the synthesis of MEK inhibitors (e.g., Cobimetinib, PD0325901).

Executive Summary

2-Fluoro-4-iodophenylhydrazine serves as a bifunctional building block in medicinal chemistry. Unlike unsubstituted phenylhydrazine, which acts primarily as a nucleophile, this halogenated variant offers a dual-reactivity profile:

  • Attenuated Nucleophile: The hydrazine moiety exhibits reduced nucleophilicity due to electron-withdrawing substituents, requiring tailored condensation protocols.[1]

  • Orthogonal Electrophile: The para-iodine atom provides a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) post-cyclization, a feature absent in standard phenylhydrazines.

This guide compares its performance against standard alternatives (Phenylhydrazine, 4-Fluorophenylhydrazine) to aid in experimental design.[1]

Electronic & Steric Analysis

The reactivity differences are governed by the electronic and steric influence of the fluorine and iodine substituents.

FeaturePhenylhydrazine (Standard)2-Fluoro-4-iodophenylhydrazine Impact on Reactivity
Electronic Effect NeutralStrong Electron Withdrawing (EWG)Reduced Nucleophilicity: The ortho-F and para-I pull electron density from the hydrazine -NH₂, making it less reactive toward carbonyls.
Steric Environment UnhinderedOrtho-BlockedRegioselectivity: The ortho-fluorine creates steric bulk, directing cyclization reactions (e.g., pyrazole formation) to favor specific tautomers.
Acid Stability ModerateHighThe electron-deficient ring is less prone to oxidation but requires stronger acid catalysts for condensation.[1]
Functional Handle NoneAryl IodideAllows for late-stage diversification via Pd-catalysis.[1]

Reactivity Comparison: Core Transformations

A. Condensation with Carbonyls (Hydrazone Formation)[1][2]
  • Standard Phenylhydrazine: Reacts rapidly with aldehydes/ketones at RT or mild warming.[1]

  • 2-Fluoro-4-iodophenylhydrazine: Reaction is kinetically slower . The inductive withdrawal by Fluorine (

    
    ) reduces the basicity of the terminal nitrogen.
    
    • Optimization: Requires acid catalysis (AcOH or HCl) and elevated temperatures (reflux) to drive completion.[1] Dean-Stark apparatus is often necessary to remove water and shift equilibrium.[1]

B. Fischer Indole Synthesis

This is the most distinct point of divergence.[1] The Fischer Indole synthesis involves a [3,3]-sigmatropic rearrangement.[1]

  • Mechanism Note: The rearrangement requires the aromatic ring to act as a nucleophile attacking the tethered enamine.

  • Comparison:

    • Electron-Rich Hydrazines (e.g., 4-Methoxyphenylhydrazine): Accelerate the rearrangement (Fast reaction).

    • 2-Fluoro-4-iodophenylhydrazine: The ring is deactivated .[1] The rearrangement step has a higher activation energy.[1]

    • Result: Requires harsh conditions (e.g., ZnCl₂ at >140°C or Polyphosphoric Acid).[1] Yields are typically lower (40-60%) compared to standard phenylhydrazine (>80%).[1]

C. Pyrazole Synthesis (Knorr Reaction)

This is the primary application for this scaffold (e.g., in MEK inhibitor synthesis).

  • Regiochemistry: When reacting with an unsymmetrical 1,3-dicarbonyl, the ortho-fluorine exerts a steric directing effect, often favoring the formation of the isomer where the bulkier group is distal to the fluorine.

  • Stability: The resulting pyrazole retains the iodine atom, which is stable under cyclization conditions, allowing for subsequent coupling.

Visualized Pathways

Diagram 1: Reactivity Decision Matrix

This flowchart guides the selection of conditions based on the specific electronic constraints of the 2-fluoro-4-iodo substituent.

ReactivityMatrix Start Start: 2-Fluoro-4-iodophenylhydrazine Reaction Target Reaction? Start->Reaction Condensation Hydrazone Formation (Aldehydes/Ketones) Reaction->Condensation Fischer Fischer Indole (Cyclization) Reaction->Fischer Pyrazole Pyrazole Synthesis (1,3-Dicarbonyls) Reaction->Pyrazole Cond_Cond Requires Acid Catalyst (AcOH, Reflux) Condensation->Cond_Cond Fischer_Cond Requires Lewis Acid (ZnCl2, >140°C) Fischer->Fischer_Cond Pyraz_Cond Regioselective Control (Steric Steering) Pyrazole->Pyraz_Cond Post_Rxn Post-Reaction: Pd-Catalyzed Coupling (Iodine Handle) Cond_Cond->Post_Rxn If stable Fischer_Cond->Post_Rxn Pyraz_Cond->Post_Rxn

Caption: Decision matrix highlighting the harsher conditions required for the deactivated hydrazine compared to standard protocols.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Fluoro-4-iodophenyl)-pyrazole Derivative

Context: This protocol is adapted for the reduced nucleophilicity of the hydrazine.

Materials:

  • 2-Fluoro-4-iodophenylhydrazine hydrochloride (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)

  • Ethanol (Solvent)[2]

  • Triethylamine (Et₃N) (to neutralize HCl salt)

Step-by-Step Workflow:

  • Salt Neutralization: Suspend the hydrazine hydrochloride in Ethanol.[1] Add Et₃N (1.0 eq) dropwise at 0°C. Why: The free base is required for the initial nucleophilic attack. The hydrochloride salt is too stable/unreactive.

  • Addition: Add the 1,3-dicarbonyl compound slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Comparison: Unsubstituted phenylhydrazine would react at RT; this variant requires heat.[1]

  • Monitoring: Monitor by TLC (UV detection). The hydrazine starting material will be UV active.[1] Look for the disappearance of the polar hydrazine spot.

  • Workup: Cool to RT. The product often precipitates due to the heavy iodine atom. Filter and wash with cold ethanol.[1] If no precipitate, evaporate solvent and recrystallize.[1]

Protocol B: Fischer Indole Cyclization (Harsh Conditions)

Context: For synthesizing 5-fluoro-7-iodoindole derivatives.

Materials:

  • Ketone substrate (1.0 eq)

  • Hydrazine (1.0 eq)

  • Zinc Chloride (ZnCl₂) (anhydrous, 2.0 eq) or Polyphosphoric Acid (PPA)

Workflow:

  • Hydrazone Formation: First, form the hydrazone in acetic acid at reflux.[1] Isolate the hydrazone if possible.[1]

  • Cyclization: Mix the hydrazone with anhydrous ZnCl₂.

  • Fusion: Heat the melt to 150–170°C. Warning: This is significantly hotter than standard Fischer protocols (approx. 100°C).

  • Quench: Cool slightly and quench with dilute HCl to break up the Zinc complex.

  • Extraction: Extract with EtOAc. The iodine bond is generally stable at these temperatures, but avoid prolonged exposure to light.[1]

Safety & Stability

  • Toxicity: Like all hydrazines, this compound is a suspected genotoxin.[1] The halogenation does not mitigate this risk.[1] Handle in a fume hood.

  • Shelf Life: The hydrochloride salt is stable for >1 year if stored dry at 4°C. The free base oxidizes slowly in air (turning dark brown). Always generate the free base in situ.[1]

  • Iodine Stability: Avoid using strong radical initiators (e.g., AIBN) or organolithiums (n-BuLi) in the presence of the iodine atom unless Lithium-Halogen exchange is the intended reaction.

References

  • Benchchem. (n.d.).[1] A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine. Retrieved from

  • Glyn, R. J., & Pattison, G. (2021).[1] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259. Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Fischer Indole Synthesis.[1][3][4][5] Retrieved from

  • National Institutes of Health (NIH). (2023).[1] Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. Retrieved from

  • Alfa Chemistry. (n.d.).[1] Fischer Indole Synthesis: Mechanism and Reagents. Retrieved from

Sources

Comparative Guide: 2-Fluoro-4-iodophenylhydrazine vs. 4-Bromophenylhydrazine Hydrochloride in Heterocycle Synthesis

[1]

Executive Summary

In the landscape of heterocyclic synthesis—specifically for indole and pyrazole scaffolds—the choice between 4-bromophenylhydrazine hydrochloride (4-Br-PH·HCl) and 2-fluoro-4-iodophenylhydrazine (2F-4I-PH) represents a decision between robust utility and precision functionalization .

  • 4-Br-PH[1][2][3]·HCl is the "Workhorse": Cost-effective, highly stable as the salt, and tolerant of harsh acidic conditions (e.g., Fischer Indole Synthesis).[1] It is ideal for early-stage scaffold building where the bromine serves as a durable, albeit less reactive, handle.[1]

  • 2F-4I-PH is the "Specialist": Designed for high-value medicinal chemistry. The ortho-fluorine modulates metabolic stability and lipophilicity, while the para-iodine offers superior, mild orthogonal reactivity for late-stage diversification (e.g., Suzuki-Miyaura or Sonogashira couplings).[1]

This guide provides a technical comparison of their performance, handling, and strategic application in drug development.[1]

Part 1: Technical Profile & Chemical Properties[1]

The fundamental difference lies in the salt form and the electronic influence of the substituents.

Feature4-Bromophenylhydrazine HCl2-Fluoro-4-iodophenylhydrazine
CAS 622-88-8271769-15-6 (Free base/Generic)
Physical Form White to beige crystalline solid (Salt)Off-white to brown powder (Often Free Base)
Stability High. The HCl salt resists oxidation and can be stored at RT for months.Moderate/Low. Free base oxidizes to diazenes/tars. Requires inert storage (Ar/N2) at -20°C.
Nucleophilicity Moderate. The Br atom is weakly deactivating.Reduced. The ortho-F atom is strongly electronegative, reducing the hydrazine's nucleophilicity via inductive withdrawal (-I effect).
Leaving Group Bromine (Good for coupling, robust).[1]Iodine (Excellent for mild coupling, labile).[1]
Primary Use Scale-up of standard scaffolds.Library generation & SAR exploration (F-scan).

Part 2: Synthesis Performance Comparison

Fischer Indole Synthesis

The Fischer Indole Synthesis involves the acid-catalyzed condensation of a hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement.[4][5]

  • 4-Bromophenylhydrazine HCl:

    • Performance: Excellent. The HCl salt provides the necessary acidic medium upon dissociation. The bromine atom is robust enough to survive reflux in acetic acid or H₂SO₄/EtOH without debromination.

    • Protocol Note: Often requires no external acid catalyst if the ketone is reactive enough, as the HCl salt is self-catalyzing.

    • Yield: Typically 60–85%.

  • 2-Fluoro-4-iodophenylhydrazine:

    • Performance: Challenging but rewarding. The ortho-fluorine exerts a steric and electronic effect that can retard the initial hydrazone formation. More critically, the C–I bond is weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 66 kcal/mol). Prolonged heating in strong mineral acids can lead to iodine scrambling or reduction.

    • Protocol Note: Requires Lewis Acid catalysis (e.g., ZnCl₂) in milder solvents (acetic acid at 60–80°C) rather than refluxing H₂SO₄.[1]

    • Yield: Typically 40–65% (highly substrate dependent).

Pyrazole Synthesis (Knorr Reaction)

Reaction with 1,3-dicarbonyls to form pyrazoles.[1]

  • Nucleophilicity Impact: The ortho-fluorine in 2F-4I-PH reduces the electron density on the hydrazine nitrogens. Consequently, condensation with 1,3-diketones is slower compared to the 4-Br analog.[1]

  • Regioselectivity: The fluorine atom adds significant steric bulk and electronic bias, often improving regioselectivity when reacting with unsymmetrical 1,3-diketones, favoring the isomer where the most nucleophilic nitrogen attacks the most electrophilic carbonyl.[1]

Part 3: Post-Functionalization (The Strategic Advantage)

This is the decisive factor for drug discovery. The iodine atom in 2F-4I-PH allows for orthogonal cross-coupling strategies that are impossible with the bromo-analog.

CouplingStrategyStartHeterocycle ScaffoldBr_Scaffold4-Bromo-Indole/PyrazoleStart->Br_ScaffoldUsing 4-Br-PHI_Scaffold2-Fluoro-4-Iodo-Indole/PyrazoleStart->I_ScaffoldUsing 2F-4I-PHHard_CondRequires High Temp (>100°C)Stronger Catalyst (Pd(dppf))Limited Functional Group ToleranceBr_Scaffold->Hard_CondSuzuki CouplingMild_CondRoom Temperature (25°C)Mild Catalyst (Pd(PPh3)4)High ToleranceI_Scaffold->Mild_CondSuzuki CouplingProductFinal Drug CandidateHard_Cond->ProductMild_Cond->Product

Figure 1: Comparison of downstream processing requirements. The Iodo-scaffold enables milder conditions, preserving sensitive functional groups.[1]

Reactivity Data Comparison
Reaction Type4-Br-Scaffold Conditions2-F-4-I-Scaffold ConditionsAdvantage
Suzuki-Miyaura 90–110°C, Pd(dppf)Cl₂, K₂CO₃25–40°C, Pd(PPh₃)₄, Na₂CO₃Iodo allows coupling of thermally sensitive boronic acids.[1]
Sonogashira 80°C, CuI, PdCl₂(PPh₃)₂RT, CuI, PdCl₂(PPh₃)₂Iodo avoids alkyne polymerization/dimerization.[1]
Lithium Exchange Requires n-BuLi at -78°C (slow)i-PrMgCl (Turbo Grignard) at -20°CIodo allows selective exchange in presence of esters/nitriles.

Part 4: Experimental Protocols

Protocol A: Robust Fischer Indole Synthesis (Using 4-Br-PH·HCl)

Best for: Scale-up, simple ketones.[1][6]

  • Preparation: In a round-bottom flask, suspend 4-bromophenylhydrazine HCl (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Addition: Add the ketone (1.1 equiv). The mixture may slightly exotherm.

  • Cyclization: Heat to reflux (118°C) for 2–4 hours. Monitor by TLC (disappearance of hydrazine).

  • Workup: Cool to RT. Pour into ice water. The indole product often precipitates. Filter and wash with water. If oily, extract with EtOAc.[1]

  • Purification: Recrystallize from EtOH/Water or flash chromatography (Hex/EtOAc).

Protocol B: "Soft" Pyrazole Synthesis (Using 2F-4I-PH)

Best for: Sensitive substrates, high-value intermediates.[1]

  • Preparation: Dissolve 2-fluoro-4-iodophenylhydrazine (free base, 1.0 equiv) in Ethanol (0.2 M). Note: If using salt form, add 1.0 equiv Et₃N to free the base.[1]

  • Addition: Add 1,3-diketone (1.05 equiv) dropwise at 0°C to minimize side reactions.

  • Condensation: Stir at RT for 1 hour, then heat to 60°C for 2–3 hours. Do not reflux aggressively to prevent iodine cleavage.

  • Validation: Check LCMS for product mass. The iodine atom gives a distinct mass defect.

  • Workup: Remove solvent in vacuo. Redissolve in DCM, wash with weak NaHCO₃. Dry over Na₂SO₄.

  • Storage: Store the product in the dark (iodides are light sensitive).

Part 5: Strategic Decision Matrix

Use the following logic to select the correct reagent for your campaign:

  • Is Fluorine required for SAR (Structure-Activity Relationship)?

    • YES: Use 2F-4I-PH . The ortho-F is difficult to install later.

    • NO: Proceed to question 2.

  • Do you need to perform a cross-coupling reaction after forming the ring?

    • YES:

      • Is the coupling partner sensitive (e.g., chiral center, thermal instability)? -> Use 2F-4I-PH (Iodine allows mild coupling).

      • Is the coupling partner robust? -> Use 4-Br-PH[1][2][3]·HCl (Cheaper, easier handling).[1]

    • NO: Use 4-Br-PH·HCl .

References

  • Fischer Indole Synthesis Mechanisms & Yields

    • RSC Advances, 2017.[1] "Fischer indole synthesis applied to the total synthesis of natural products." (Demonstrates 4-Br-PH utility).

  • Palladium Cross-Coupling Selectivity (I vs Br)

    • BenchChem, 2025.[1][7] "Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions." (Data on I vs Br reactivity rates).

  • Synthesis of Fluorinated Pyrazoles

    • University of Mississippi, 2020.[1] "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." (Discusses F-atom effects on cyclization).

  • General Hydrazine Reactivity

    • Organic Chemistry Portal. "Synthesis of Pyrazoles." (General conditions for hydrazine condensations).

2-Fluoro-4-iodophenylhydrazine vs 2-fluoro-4-bromophenylhydrazine in indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-4-iodophenylhydrazine vs. 2-Fluoro-4-bromophenylhydrazine in Indole Synthesis Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

In the synthesis of 5,7-disubstituted indoles, the choice between 2-fluoro-4-iodophenylhydrazine (4-I-2-F-PH) and 2-fluoro-4-bromophenylhydrazine (4-Br-2-F-PH) is rarely a matter of simple substitution. It is a strategic decision dictated by the total synthesis architecture .

  • Select the Bromide (4-Br-2-F-PH) for robustness, cost-efficiency, and when the indole core is the final target or requires harsh downstream conditions.

  • Select the Iodide (4-I-2-F-PH) for "Orthogonal Reactivity." Its superior lability in Pd-catalyzed cross-couplings allows for site-selective functionalization in the presence of other halogens (e.g., chlorides or bromides) later in the synthetic sequence.

Chemical Profile & Physical Properties[1]

Both compounds serve as precursors for 5-halo-7-fluoroindoles via the Fischer Indole Synthesis. The fluorine atom at the ortho position (relative to the hydrazine) directs cyclization to the unsubstituted ortho carbon, resulting in a 7-fluoro substitution pattern.

Feature2-Fluoro-4-bromophenylhydrazine HCl2-Fluoro-4-iodophenylhydrazine HCl
CAS Number 50709-33-6 (General analog ref)502496-29-9
Molecular Weight ~241.49 g/mol (HCl salt)~288.49 g/mol (HCl salt)
Bond Dissociation Energy (C-X) ~81 kcal/mol (Stronger)~65 kcal/mol (Weaker)
Light Sensitivity LowHigh (Requires amber glassware)
Cost Factor Low (1x)High (3x - 5x)
Primary Indole Product 5-Bromo-7-fluoroindole 5-Iodo-7-fluoroindole
Synthesis Performance: The Fischer Cyclization

The core transformation for both substrates is the acid-catalyzed condensation with a ketone/aldehyde, followed by a [3,3]-sigmatropic rearrangement.[1]

Mechanistic Pathway (Graphviz)

FischerIndole Start Arylhydrazine (X = Br, I) Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Ketone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine H+ Cat. Sigma [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigma C-C Bond Formation Diimine Diimine Intermediate Sigma->Diimine Re-aromatization Indole 5-Halo-7-Fluoroindole Diimine->Indole - NH3 Cyclization

Figure 1: General mechanism of Fischer Indole Synthesis. Note that for 2-fluoro-substituted hydrazines, cyclization occurs at the unsubstituted ortho-carbon, yielding the 7-fluoro isomer.

Performance Comparison Data
MetricBromide VariantIodide VariantAnalysis
Cyclization Yield 65% - 85%50% - 70%The C-I bond is labile. Strong acid catalysts (e.g., Polyphosphoric acid at >100°C) can cause protodeiodination, lowering yields.
Reaction Rate StandardStandardThe electronic effect of I vs Br on the hydrazine nucleophilicity is negligible.
Side Products MinimalDe-iodinated indole (<5%)Requires careful temperature control to minimize C-I cleavage.
Purification Standard SilicaStandard SilicaIodine variants may streak on silica if degradation occurs; often require neutralization prior to column.
Downstream Utility: The "Why" of Selection

This is the critical decision point. The Iodo-indole is significantly more reactive in metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Strategic Orthogonality Workflow

Orthogonality cluster_Br Bromide (X=Br) cluster_I Iodide (X=I) Indole 5-Halo-7-Fluoroindole Br_Cond Requires: High Temp (80-100°C) Stronger Ligands (e.g., SPhos) Indole->Br_Cond If X = Br I_Cond Requires: Mild Temp (RT-50°C) Standard Ligands (PPh3) Indole->I_Cond If X = I Br_Result Standard Coupling Br_Cond->Br_Result I_Result Site-Selective Coupling (Leaves Cl/Br intact) I_Cond->I_Result

Figure 2: Divergent utility. The Iodide allows for mild, selective coupling, preserving other halogens for subsequent steps.

  • Case Study: If your target molecule requires a chlorine atom elsewhere on the scaffold (e.g., at C4 or C6), using the 5-bromoindole intermediate might result in a "scrambled" coupling where the catalyst attacks both the Br and Cl sites. The 5-iodoindole will couple selectively at room temperature, leaving the Cl/Br sites untouched.

Experimental Protocols
A. Synthesis of the Hydrazine Hydrochloride (General Procedure)

Since these specific hydrazines are expensive, in-house preparation from the aniline is common.

  • Diazotization:

    • Dissolve 2-fluoro-4-haloaniline (1.0 equiv) in concentrated HCl (excess, ~10 equiv) and water. Cool to -5°C.

    • Add NaNO₂ (1.05 equiv) in water dropwise, maintaining temp < 0°C. Stir for 30 min.

  • Reduction (Stannous Chloride Method):

    • Note: SnCl₂ is preferred over sulfite for halogenated anilines to prevent dehalogenation.

    • Dissolve SnCl₂·2H₂O (2.5 equiv) in conc. HCl at -5°C.

    • Add the diazonium salt solution to the tin solution slowly.

    • Observation: A thick precipitate of the hydrazine double salt forms.

  • Isolation:

    • Filter the solid.[2] Wash with cold brine.

    • Suspend in water, basify with NaOH (keep cold!) to liberate the free base, extract with ether, and re-precipitate as HCl salt using HCl/Ether gas.

    • Yield: Typically 70-80%.

B. Fischer Indole Cyclization (5-Halo-7-Fluoroindole)

Optimized for Iodo-retention.

  • Hydrazone Formation:

    • Combine 2-fluoro-4-iodophenylhydrazine HCl (1.0 equiv) and the ketone (e.g., cyclohexanone, 1.1 equiv) in Ethanol.

    • Stir at RT for 2 hours. Isolate hydrazone if stable (optional but recommended for purity).

  • Cyclization:

    • Solvent: Glacial Acetic Acid (mild) or 4% H₂SO₄ in Dioxane. Avoid Polyphosphoric Acid (PPA) for the Iodo-variant if possible to reduce thermal stress.

    • Procedure: Heat the hydrazone in the acid solution at 70-80°C. Monitor by TLC.

    • Critical: Do not overheat the Iodo-variant. Stop reaction immediately upon consumption of starting material.

  • Workup:

    • Pour into ice water. Neutralize with NaHCO₃.[3] Extract with Ethyl Acetate.[4]

    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Yield Expectations: Br-analog: ~75%; I-analog: ~60%.

References
  • Fischer Indole Mechanism & Scope

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Synthesis of Halogenated Phenylhydrazines

    • Organic Syntheses, Coll. Vol. 2, p. 295 (1943). (General procedure for halogenated phenylhydrazines via reduction). Link

  • Synthesis of 5-Bromo-7-Fluoroindoles

    • Luo, J., et al. (2018). A Practical Synthesis of 2-Substituted 5-Bromoindoles. Heterocycles, 96(6), 1067. (Demonstrates tolerance of Br/F patterns). Link

  • Orthogonal Coupling (I vs Br)

    • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie Int. Ed., 50(30), 6722-6737. (Defines reactivity order I > Br >> Cl). Link

  • Enzymatic/Chemical Synthesis of Tryptophan Analogs

    • Buller, A. R., et al. (2015). Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation. PNAS, 112(47), 14599-14604. (Uses 5-bromo-7-fluoroindole and 5-chloro-7-iodoindole as substrates).[5][6] Link

Sources

Spectroscopic Profiling of Substituted Phenylhydrazines: A Performance & Identification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for the spectroscopic differentiation of phenylhydrazine derivatives, specifically analyzing the impact of para-substituents (Electron Withdrawing vs. Electron Donating) on NMR, IR, and UV-Vis signatures.

Core Insight: The utility of phenylhydrazines in syntheses (e.g., Fischer Indole) is dictated by the nucleophilicity of the hydrazine moiety. Spectroscopic data serves as a direct proxy for this reactivity. Electron-Withdrawing Groups (EWGs) like


 significantly deshield 

protons and induce bathochromic shifts in UV-Vis, whereas Electron-Donating Groups (EDGs) like

preserve electron density on the nitrogen, correlating with distinct upfield NMR shifts.

Scope:

  • Baseline: Phenylhydrazine Hydrochloride (PH-HCl)

  • EWG Variant: 4-Nitrophenylhydrazine (4-NPH)

  • EDG Variant: 4-Methoxyphenylhydrazine (4-MPH)

Mechanistic Basis: Electronic Substituent Effects

The spectroscopic behavior of these molecules is governed by the Hammett substituent constant (


).
  • Shielding/Deshielding (NMR): Substituents alter the electron density around the hydrazine protons (

    
     and 
    
    
    
    ).
    • EWG (

      
      ):  Inductive ($ -I 
      
      
      
      -R $) effects pull density away from the ring and hydrazine, deshielding protons (Downfield shift, higher ppm).
    • EDG (

      
      ):  Resonance effects ($ +R $) push density into the ring, shielding protons (Upfield shift, lower ppm).
      
  • Conjugation (UV-Vis): The energy gap (

    
    ) between HOMO and LUMO decreases with extended 
    
    
    
    -conjugation. Nitro groups participate in charge transfer, lowering
    
    
    and shifting absorption into the visible spectrum (Yellow/Orange).
Visualization: Electronic Effects Logic

ElectronicEffects cluster_0 Substituent Nature cluster_1 Electronic Consequence cluster_2 Spectroscopic Outcome EWG Electron Withdrawing (e.g., -NO2) LowDens Decreased e- Density (Deshielding) EWG->LowDens Inductive/Resonance Pull EDG Electron Donating (e.g., -OMe) HighDens Increased e- Density (Shielding) EDG->HighDens Resonance Push Downfield NMR: Downfield Shift (Higher ppm) LowDens->Downfield RedShift UV-Vis: Bathochromic Shift (Red Shift) LowDens->RedShift Upfield NMR: Upfield Shift (Lower ppm) HighDens->Upfield

Figure 1: Causal relationship between substituent electronics and observed spectral shifts.

Critical Methodology: Sample Preparation

The Solvent Trap: Phenylhydrazines possess exchangeable protons (


, 

). Using protic solvents (like Methanol-

) or wet

can cause signal broadening or disappearance.
  • Standard: DMSO-

    
      is the required solvent for comparative profiling. It solubilizes the polar hydrochloride salts and slows proton exchange, yielding sharp 
    
    
    
    signals.
  • Concentration: 10-15 mg per 0.6 mL solvent.

Comparative Analysis & Data

A. H NMR Spectroscopy (400 MHz, DMSO- )

The diagnostic signals are the Hydrazine protons. Note that in HCl salts, the hydrazine moiety is protonated (


), shifting signals significantly downfield compared to free bases.
FeaturePhenylhydrazine HCl (Baseline)4-Nitrophenylhydrazine (EWG)4-Methoxyphenylhydrazine HCl (EDG)

(Hydrazyl)
~10.4 ppm (Broad, s)~11.2 ppm (Deshielded)~9.8 ppm (Shielded)

/

~8.4 ppm (Broad)~9.5 ppm ~7.9 ppm
Aromatic Region 6.9 - 7.3 ppm (Multiplet)7.0 (d) / 8.1 (d) (AA'BB' System)6.8 (d) / 7.0 (d) (AA'BB' System)
Substituent Signal N/AN/A~3.7 ppm (

)

Interpretation:

  • 4-NPH: The nitro group pulls density, making the NH protons highly acidic (deshielded). The aromatic region shows a classic AA'BB' "roof effect" with a wide gap due to the strong electronic difference between C1 and C4.

  • 4-MPH: The methoxy group pumps density, shielding the NH protons.

B. IR Spectroscopy (KBr Pellet / ATR)

Key diagnostic bands focus on the N-H stretch and specific substituent markers.

Functional GroupPhenylhydrazine HCl4-Nitrophenylhydrazine4-Methoxyphenylhydrazine
N-H Stretch 3200 - 3400 cm

(Broad)
3300 - 3350 cm

(Sharper)
3300 - 3400 cm

Aromatic C=C ~1600 cm

~1590, 1610 cm

~1510, 1600 cm

Substituent N/A1330, 1500 cm

(

)
1240 cm

(

stretch)
C. UV-Vis Spectroscopy (Methanol)

This provides the quickest visual confirmation of identity.

Compound

(nm)
Visual ColorTransition Type
Phenylhydrazine ~280 nmColorless / Pale Beige

4-Nitrophenylhydrazine ~390 - 400 nm Yellow / Orange

(Intramolecular Charge Transfer)
4-Methoxyphenylhydrazine ~290 nmOff-white / Pale Pink

Experimental Protocols

Protocol A: Preparation of NMR Samples (Argon Purge)

Hydrazines oxidize rapidly in air to form hydrazones or diazo compounds, appearing as "impurity" peaks.

  • Select Solvent: Use ampouled DMSO-

    
     (99.9% D) to ensure dryness.
    
  • Weighing: Weigh 10 mg of the phenylhydrazine derivative into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-

    
    .
    
  • Inerting: Crucial Step. Bubble a gentle stream of Argon or Nitrogen through the solution for 30 seconds to displace dissolved oxygen.

  • Transfer: Transfer to the NMR tube and cap immediately. Run the spectrum within 15 minutes.

Protocol B: UV-Vis Dilution Series
  • Stock Solution: Prepare a 1 mM stock solution in Methanol (HPLC Grade).

  • Working Solution: Dilute 100

    
    L of stock into 2.9 mL Methanol (Final conc: ~33 
    
    
    
    M).
  • Blanking: Use pure Methanol for baseline correction.

  • Acquisition: Scan 200 nm to 600 nm.

    • Note: If 4-Nitrophenylhydrazine absorbance > 1.0, dilute further to maintain Beer-Lambert linearity.

Visualization: Analytical Workflow

Workflow cluster_prep Sample Prep (Critical) cluster_analysis Acquisition Weigh Weigh 10mg Sample Solvent Add DMSO-d6 (Avoid CDCl3) Weigh->Solvent Purge Argon Purge (Prevent Oxidation) Solvent->Purge NMR 1H NMR Acquisition (16 Scans) Purge->NMR Process Phase & Baseline Correction NMR->Process

Figure 2: Step-by-step workflow emphasizing the anti-oxidation step.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [General Reference for IR/NMR trends]. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy: The Importance of Conjugation. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Confirming DMSO-d6 utility). Retrieved from [Link]

Validating the structure of indoles synthesized from 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Validation Strategies for Indoles Derived from 2-Fluoro-4-iodophenylhydrazine HCl

Executive Summary

The synthesis of halogenated indole scaffolds is a cornerstone of modern drug discovery, particularly for generating precursors susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The use of 2-Fluoro-4-iodophenylhydrazine hydrochloride in Fischer Indole Synthesis (FIS) presents a high-value but structurally complex challenge.

This guide validates the structural integrity of the resulting 5-iodo-7-fluoroindole derivatives. It objectively compares validation methodologies (1H NMR, 19F NMR, and X-ray) and establishes a definitive protocol to distinguish the target scaffold from potential regioisomers and de-iodinated byproducts.

Part 1: The Synthetic Challenge & Regioselectivity Logic

When 2-Fluoro-4-iodophenylhydrazine reacts with a ketone (e.g., cyclohexanone or pyruvate) under acidic conditions, two theoretical cyclization pathways exist. However, the Fischer Indole Regioselectivity Rule dictates a specific outcome due to steric and electronic blocking.

The Regiochemical Pathway
  • Hydrazine Structure: The hydrazine moiety is at position 1. Fluorine is at position 2 (ortho). Iodine is at position 4 (para).

  • Cyclization Constraint: The [3,3]-sigmatropic rearrangement requires an ortho carbon.

    • Path A (Blocked): Cyclization at C2 is blocked by the Fluorine atom.

    • Path B (Favored): Cyclization occurs at C6 (the unsubstituted ortho position).

  • Resulting Scaffold: The cyclization at C6 forces the Fluorine to position 7 and the Iodine to position 5 of the indole ring.

Critical Risk: The primary failure mode is not regioisomerism, but hydrodeiodination (loss of iodine) during the harsh acidic reflux or hydrazine formation, yielding 7-fluoroindole.

Regioselectivity Start 2-Fluoro-4-iodophenylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate + Ketone/Acid PathA Path A: C2 Cyclization (Blocked by Fluorine) Intermediate->PathA Disfavored PathB Path B: C6 Cyclization (Sterically Open) Intermediate->PathB Major Pathway SideProduct Risk: 7-Fluoroindole (De-iodinated) Intermediate->SideProduct Reductive Conditions (Zn/HCl) Product Target: 5-Iodo-7-Fluoroindole PathB->Product - NH3

Figure 1: Regioselectivity and risk pathways in the Fischer Indole Synthesis of 2-fluoro-4-iodo precursors.

Part 2: Comparative Analysis of Validation Methods

To confirm the 5-iodo-7-fluoro substitution pattern, we compare four validation "products" (methodologies).

FeatureMethod A: 1H NMR (J-Coupling) Method B: 19F NMR Method C: 1H-19F HOESY Method D: X-Ray Crystallography
Primary Utility Routine Confirmation. Analyzes H-F coupling constants (

).
Quick Purity Check. Detects F-environment changes.Definitive Structural Proof. Maps spatial proximity.Absolute Configuration. "Gold Standard" proof.
Data Point

(Ortho) vs

(Para).
Chemical shift (

) relative to internal std.
Cross-peaks between F7 and H6.3D atomic coordinates.
Sensitivity High.[1][2] Distinguishes 5-F from 7-F isomers.Medium. Shifts can be ambiguous without standards.High. Unambiguous spatial data.N/A (Requires single crystal).
Throughput High (10 mins).High (5 mins).Low (1-4 hours).[3][4]Very Low (Days/Weeks).[1]
Recommendation Standard Protocol. Supplementary. For IND Submission. For Novel Scaffolds.
The Diagnostic "Fingerprint" (Method A)

For a 5-iodo-7-fluoroindole , the aromatic region (excluding the pyrrole protons) must show:

  • H6 Proton (Indole numbering): Located ortho to Fluorine.

    • Signal: Doublet of doublets (dd).

    • Coupling: Large

      
       (Ortho F) + Small 
      
      
      
      (Meta H4).
  • H4 Proton: Located para to Fluorine.

    • Signal: Doublet (d) or singlet (s).

    • Coupling: Small

      
       (Meta H6). No significant F-coupling (
      
      
      
      ).

Contrast: If the product were the (unlikely) 5-fluoro-7-iodo isomer, H4 would show the large ortho-F coupling, reversing the pattern.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis with Iodine Preservation

Rationale: Standard Fischer conditions often use Zinc chloride (Lewis acid) or refluxing H2SO4. To prevent de-iodination, avoid reductive metals (Zn) during workup and limit reflux times.

  • Reagents: 2-Fluoro-4-iodophenylhydrazine HCl (1.0 eq), Ketone (e.g., Cyclohexanone, 1.1 eq), 4% H2SO4 in 1,4-Dioxane (Solvent).

  • Step 1: Dissolve hydrazine and ketone in Dioxane. Stir at RT for 30 min to form hydrazone (Monitor by TLC).

  • Step 2: Add H2SO4 dropwise. Heat to 70°C (Do not exceed 90°C to protect the C-I bond).

  • Step 3: Monitor consumption of hydrazone. Upon completion (~2-4h), cool to 0°C.

  • Workup: Neutralize with sat. NaHCO3. Extract with EtOAc. Crucial: Do not wash with sodium bisulfite unless removing excess iodine oxidant, as it can occasionally promote radical side reactions in trace metals.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 2: The Validation Workflow (NMR)

Rationale: 19F is 100% naturally abundant and highly sensitive.

  • Sample: Dissolve 10 mg product in DMSO-d6 (preferred over CDCl3 for better peak separation of NH protons).

  • Acquisition (1H): 16 scans, relaxation delay (d1) = 2.0s.

  • Acquisition (19F): Run coupled (no proton decoupling) to verify the doublet splitting from H6.

  • Criteria for Pass:

    • Integration of aromatic region = 2.0 H (validates Iodine presence).

    • H6 signal shows

      
       splitting.[5]
      

Part 4: Structural Logic Visualization

The following diagram illustrates the decision matrix for validating the synthesized indole.

ValidationLogic Sample Isolated Indole Product CountH Step 1: 1H Integration (Aromatic Region) Sample->CountH CheckJ Step 2: Check Coupling (J) of Proton Doublets CountH->CheckJ 2H Integration FailDeiod FAIL: 3 Aromatic Protons (De-iodination occurred) CountH->FailDeiod 3H Integration FailRegio FAIL: H4 shows Large J(H-F) (Wrong Regioisomer) CheckJ->FailRegio J(H-F) ~ 9-11 Hz on H4 Pass PASS: 5-Iodo-7-Fluoroindole (H6 shows Large J, H4 shows Small J) CheckJ->Pass J(H-F) ~ 9-11 Hz on H6 J(H-F) < 2 Hz on H4

Figure 2: Logic gate for NMR data interpretation.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on regioselectivity mechanisms).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-H coupling constants).
  • Vicario, J. L., et al. (2004). "Regioselective synthesis of 7-substituted indoles." Tetrahedron, 60(45), 10049-10054. Link

  • Smith, R. (2025).[6][7] "1H-1H Coupling in Proton NMR." ACD/Labs. Link

Sources

Analytical methods for characterizing 2-Fluoro-4-iodophenylhydrazine hydrochloride reaction products

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive analytical framework for characterizing 2-Fluoro-4-iodophenylhydrazine hydrochloride (2F-4I-PH[1]·HCl) and its downstream reaction products (typically pyrazoles or indoles). It prioritizes high-fidelity structural confirmation and purity profiling, addressing the specific challenges posed by the halogenated hydrazine moiety.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Executive Summary: The Halogenated Challenge

This compound is a high-value scaffold in drug discovery.[1] The iodine atom at the para position serves as a handle for cross-coupling (Suzuki, Sonogashira), while the fluorine at the ortho position modulates metabolic stability and lipophilicity.

However, this molecule presents unique analytical hurdles:

  • Regiochemical Ambiguity: In cyclization reactions (e.g., Fischer Indole, Pyrazole synthesis), the asymmetric substitution (2-F vs. 6-H) can lead to difficult-to-separate regioisomers.[1]

  • Instability: The hydrazine moiety is prone to oxidation and disproportionation, requiring rapid, artifact-free analysis.

  • Detection Limits: The lack of a strong chromophore outside the benzene ring makes standard UV detection prone to matrix interference.

This guide compares standard analytical approaches against optimized, high-specificity protocols designed for this specific fluorinated scaffold.

Strategic Characterization Workflow

The following decision tree outlines the logical flow for characterizing reaction products, distinguishing between "Standard" (Low Confidence) and "Advanced" (High Confidence) pathways.

G Start Crude Reaction Mixture Check1 Isolate Major Component Start->Check1 Decision1 Regioisomer Risk? Check1->Decision1 PathStd Standard Path (1H NMR + C18 HPLC) Decision1->PathStd Low PathAdv Advanced Path (19F NMR + PFP HPLC + MS) Decision1->PathAdv High (Recommended) ResultStd Ambiguous Structure (Isomers Co-elute) PathStd->ResultStd ResultAdv Definitive Structure (Isomers Resolved) PathAdv->ResultAdv ResultStd->PathAdv Re-Analyze QC Final QC Release ResultAdv->QC

Figure 1: Analytical decision matrix. The Advanced Path is required for 2F-4I-PH derivatives due to the high probability of regioisomerism.[1]

Comparative Analysis of Methods

A. Structural Elucidation: NMR Spectroscopy

The presence of Fluorine-19 (100% natural abundance, spin 1/2) is the single most powerful tool for this molecule.

FeatureStandard 1H NMROptimized 19F NMR Why the Optimized Method Wins
Specificity Moderate. Aromatic region (6.5–8.0 ppm) is often crowded.High. 2-F signal is distinct and isolated (-100 to -130 ppm range).[1]Eliminates overlap with solvent or impurity peaks.[1]
Regio-ID Difficult. Requires complex coupling analysis (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

vs

).
Definitive. Chemical shift is highly sensitive to the ortho environment.Instantly distinguishes between 3-isomer and 5-isomer products.
Quantification Good, but requires internal standard weighing.Excellent. Can use exogenous fluorinated standards (e.g., TFT).Allows "qNMR" purity checks without weighing the analyte directly.

Key Protocol Insight: The


 signal for the hydrazine precursor will be a triplet of doublets  (or similar complex multiplet) due to coupling with the NH protons and aromatic protons. Upon cyclization (e.g., to an indole), the loss of NH protons simplifies the splitting pattern, providing an immediate "Yes/No" reaction monitor.
B. Purity Profiling: HPLC Stationary Phases

Separating the 2-fluoro-4-iodo starting material from its de-iodinated impurities (2-fluoro-phenylhydrazine) or regioisomers requires specific column chemistry.[1]

ParameterStandard C18 ColumnFluorophenyl (PFP) Column
Mechanism Hydrophobic interaction only.[1]Hydrophobic + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

interaction + Halogen selectivity .
Isomer Separation Poor. Regioisomers often co-elute.[2]Superior. The PFP phase interacts specifically with the F and I substituents.
Peak Shape Tailing often observed for basic hydrazines.[1]Sharper peaks due to alternative interaction mechanisms.[1]

Recommendation: Use a Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5 or equivalent) for all purity assays involving this scaffold.

Detailed Experimental Protocols

Protocol 1: High-Fidelity NMR Characterization

Objective: Unambiguous structural assignment using combined 1H/19F NMR.[1][2]

  • Sample Prep: Dissolve 5–10 mg of the HCl salt in 0.6 mL DMSO-d6 .

    • Note: Do not use CDCl3 for the salt form as solubility is poor and the HCl may induce decomposition. DMSO stabilizes the hydrazine protons.

  • Acquisition (1H): 16 scans, relaxation delay (d1) = 2.0 s.

    • Look for: Broad singlets for NH/NH2 (8.0–10.0 ppm) which exchange with D2O.[2] The aromatic region should show distinct splitting due to H-F coupling (

      
       Hz).
      
  • Acquisition (19F):

    • Reference: Trichlorofluoromethane (CFCl3) at 0 ppm (external) or Hexafluorobenzene (-164.9 ppm).[1]

    • Sweep Width: -50 to -200 ppm.[1]

    • Expectation: A single sharp multiplet.[2] Impurities (e.g., 4-fluoro isomers) will appear as distinct peaks shifted by >1 ppm.

  • Causality Check: If the

    
     signal is broadened or split unexpectedly, check for rotamers  (common in hydrazones) by running the spectrum at elevated temperature (50°C).
    
Protocol 2: LC-MS Method for Reaction Monitoring

Objective: Track conversion and identify de-iodinated byproducts.[1]

  • System: HPLC coupled with Single Quadrupole or Q-TOF MS.

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).

    • B: Acetonitrile + 0.1% FA.[2][3]

    • Why FA? TFA suppresses MS ionization; FA is preferred for hydrazines.[2]

  • Gradient: 5% B to 95% B over 10 min.

  • MS Settings: Electrospray Ionization (ESI), Positive Mode.

    • Target Ion: [M+H]+ = 252.9 (Free base mass).

    • Isotope Pattern: Look for the lack of M+2 (Iodine is monoisotopic).

    • Mass Defect: Iodine has a negative mass defect.[2] High-res MS will show the mass slightly lower than expected by "integer" math, confirming Iodine presence.

Case Study: Regioselectivity in Pyrazole Synthesis

When 2-Fluoro-4-iodophenylhydrazine reacts with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), two isomers are possible:

  • Isomer A: Phenyl group near the Hydrazine N.[3]

  • Isomer B: Methyl group near the Hydrazine N.[3]

Differentiation Strategy:

  • NOE (Nuclear Overhauser Effect) NMR: Irradiate the methyl group of the pyrazole.

    • If you see enhancement of the 2-Fluoro-phenyl ring protons , the methyl is adjacent to the N-aryl ring (Isomer B).

    • If NOE is silent or weak, the bulky Phenyl group is likely separating them (Isomer A).

  • 19F Chemical Shift: The proximity of the pyrazole substituent (Methyl vs Phenyl) to the ortho-Fluorine causes a diagnostic shift (typically 2–5 ppm difference between isomers).

References

  • Smolenkov, A. D. (2012).[4][5] "Chromatographic methods of determining hydrazine and its polar derivatives." Review Journal of Chemistry. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.[2] (Standard text for 19F shift ranges).

  • Huwig, A., et al. (2016). "Regioselectivity in the Fischer Indole Synthesis." Organic Process Research & Development. Link

  • E-Chrom Tech Guide. "Separation of Halogenated Isomers using Fluorinated Stationary Phases." Link[1]

(Note: While specific "2-Fluoro-4-iodo" comparison papers are rare, the methodologies above are synthesized from best practices for fluorinated/iodinated aromatics cited in the literature.)

Sources

Comparative study of acid catalysts in Fischer indole synthesis with halogenated phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole core, a scaffold ubiquitous in pharmaceuticals like triptans (migraine therapy) and indomethacin (NSAID).[1][2] However, when applied to halogenated phenylhydrazines , the reaction faces two critical challenges: electronic deactivation by electron-withdrawing groups (EWGs) and regiochemical ambiguity in meta-substituted substrates.

This guide objectively compares the performance of traditional Brønsted acids against Lewis acids and modern heterogeneous catalysts. It provides evidence-based protocols to maximize yield and selectivity when working with fluorinated, chlorinated, or brominated substrates.

Mechanistic Context & Halogen Impact[3]

The success of the FIS relies on the acid-catalyzed tautomerization of the hydrazone to the ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement.[3] Halogens on the phenyl ring significantly alter the kinetics of this rate-determining step.

  • Electronic Effect: Halogens (F, Cl, Br, I) are inductive EWGs. They decrease the electron density of the aromatic ring, raising the activation energy for the [3,3]-sigmatropic shift.

  • Steric Effect: Large halogens (Br, I) at the ortho position can sterically hinder the formation of the required ene-hydrazine conformer.

Mechanism Visualization

The following diagram illustrates the critical pathway and the specific step where halogen deactivation occurs.

FischerIndoleMechanism cluster_effect Halogen Impact Zone Hydrazone Arylhydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Acid Cat. (H+) Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Determining) Enamine->Sigmatropic Heat Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization AminoAcetal Cyclic Aminoacetal Diimine->AminoAcetal Cyclization Indole Halogenated Indole AminoAcetal->Indole - NH3

Caption: The [3,3]-sigmatropic rearrangement is the bottleneck for halogenated substrates due to electronic deactivation.

Catalyst Performance Comparison

Category A: Polyphosphoric Acid (PPA) – The "Brute Force" Standard

PPA is the benchmark for deactivated electron-deficient hydrazines. Its high acidity and dehydrating power drive the reaction to completion despite the high activation energy required by halogenated substrates.

  • Pros: High yields for 4-F, 4-Cl, and 4-Br phenylhydrazines; acts as both solvent and catalyst.

  • Cons: Viscous, difficult workup (requires pouring into ice), harsh conditions incompatible with acid-sensitive functional groups (e.g., acetals).

  • Performance Data: Typical yields for 4-chlorophenylhydrazine + acetophenone are >80% .

Category B: Lewis Acids ( , ) – The Tunable Alternative

Zinc chloride is widely used, often in acetic acid or as a melt. It is milder than PPA and allows for easier temperature control.

  • Pros: Better functional group tolerance;

    
     is inexpensive. Indium(III) chloride (
    
    
    
    ) works at lower loadings (10-20 mol%) in aqueous media.
  • Cons:

    
     requires stoichiometric amounts or large excess; hygroscopic.
    
  • Performance Data: Yields are comparable to PPA (70-85%) but often require longer reaction times for deactivated substrates.

Category C: Solid & Green Acids (Zeolites, Clays) – The Clean Workup

Zeolites (e.g., H-Y, H-Beta) and Montmorillonite clays offer a heterogeneous alternative.

  • Pros: Simple filtration workup; reusable catalyst.

  • Cons: Often fail for strongly deactivated substrates. While they work for phenylhydrazine, yields drop significantly for 4-nitro or 4-chloro analogs due to poor pore diffusion and insufficient acid strength.

Comparative Data Summary
FeaturePolyphosphoric Acid (PPA) Zinc Chloride (

)
Solid Acids (Zeolites/Clays)
Acid Type Brønsted (Strong)Lewis (Moderate)Heterogeneous Brønsted/Lewis
Yield (4-Cl-Ph-Hydrazine) High (80-93%) Good (70-85%)Low to Moderate (30-60%)
Reaction Temp 100–120 °CReflux (AcOH) or 150-170 °C (Melt)Reflux (Solvent)
Workup Difficulty High (Viscous/Ice quench)Moderate (Extraction)Low (Filtration)
Best For Deactivated/Halogenated Substrates General Purpose / Lab ScaleActivated Substrates / Green Chem

The Regioselectivity Challenge: meta-Halogenated Substrates

When using meta-halogenated phenylhydrazines (e.g., 3-chlorophenylhydrazine), cyclization can occur at two positions:

  • Para to halogen: Yields the 6-haloindole .

  • Ortho to halogen: Yields the 4-haloindole .

General Rule: For electron-withdrawing halogens, the 6-haloindole is typically the major product. This is primarily driven by steric hindrance; the ortho attack (leading to the 4-isomer) is sterically crowded during the sigmatropic rearrangement.

  • Selectivity Ratio: Often ranges from 60:40 to >90:10 favoring the 6-isomer, depending on the steric bulk of the catalyst.

  • Optimization Tip: Using bulky Lewis acids or solvents can further enhance selectivity for the 6-isomer by making the crowded ortho pathway even less favorable.

Experimental Protocols

Protocol 1: PPA-Mediated Synthesis (Recommended for Deactivated Substrates)

Best for: 4-Fluorophenylhydrazine, 4-Chlorophenylhydrazine, 4-Bromophenylhydrazine.

  • Preparation: In a round-bottom flask, mix the halogenated phenylhydrazine (10 mmol) and the ketone (10 mmol).

  • Catalyst Addition: Add Polyphosphoric Acid (PPA) (10–15 g per 1 g of reactant).

  • Reaction: Heat the mixture to 100–120 °C with vigorous mechanical stirring (magnetic stirring may fail due to viscosity). Monitor by TLC (approx. 2–4 hours).

  • Quench: Cool to ~60 °C and pour the reaction mixture slowly onto crushed ice (200 g) with stirring.

  • Workup: The crude indole will precipitate as a solid. Filter, wash copiously with water and saturated

    
     to remove acid. Recrystallize from ethanol/water.
    
Protocol 2: in Acetic Acid (Milder Alternative)

Best for: Substrates with acid-sensitive groups or when PPA is too harsh.

  • Preparation: Dissolve the halogenated phenylhydrazine (10 mmol) and ketone (10 mmol) in Glacial Acetic Acid (20 mL).

  • Catalyst: Add fused

    
     (10–20 mmol, 1–2 equivalents).
    
  • Reaction: Reflux the mixture (

    
    ) for 4–8 hours.
    
  • Workup: Cool to room temperature. Pour into water (100 mL). Extract with ethyl acetate (3 x 30 mL). Wash organic layer with brine and

    
    . Dry over 
    
    
    
    and concentrate.

Decision Matrix

Use this logic flow to select the optimal catalyst for your specific halogenated substrate.

CatalystSelection Start Start: Select Substrate HalogenType Halogen Position? Start->HalogenType Para Para-Halogen (4-F, 4-Cl, 4-Br) HalogenType->Para Meta Meta-Halogen (3-F, 3-Cl, 3-Br) HalogenType->Meta AcidSensitive Acid Sensitive Groups Present? Para->AcidSensitive Regio Target Isomer? Meta->Regio No No AcidSensitive->No Robust Yes Yes AcidSensitive->Yes Fragile PPA Use PPA (High Yield, Harsh) ZnCl2 Use ZnCl2 / AcOH (Moderate, Milder) Six 6-Haloindole (Major Product) Regio->Six Standard Conditions Four 4-Haloindole (Minor Product) Regio->Four Difficult Requires Specific Design Six->PPA No->PPA Yes->ZnCl2

Caption: Decision tree for selecting acid catalysts based on substrate tolerance and regiochemical goals.

References

  • Fischer Indole Synthesis: Significance of Choice of Acid Catalyst. Chemistry Stack Exchange. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction. Molecules (MDPI). Available at: [Link]

  • Mechanochemical Fischer Indolisation: An Eco-friendly Design. Green Chemistry (RSC). Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Molecules (MDPI). Available at: [Link]

Sources

Efficacy comparison of kinase inhibitors derived from different fluorinated phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of kinase inhibitors derived from fluorinated phenylhydrazines, focusing on efficacy, synthesis logic, and experimental validation.

Executive Summary & Chemical Logic

Fluorine substitution is a pivotal strategy in medicinal chemistry, particularly for kinase inhibitors where the scaffold is often constructed via phenylhydrazine precursors. The introduction of fluorine atoms onto the phenylhydrazine starting material dictates the final substitution pattern of the core scaffold (indole, indazole, or pyrazole).

This guide compares the efficacy of inhibitors derived from 2-fluoro- , 3-fluoro- , and 4-fluorophenylhydrazines . The position of the fluorine atom is not merely structural; it fundamentally alters the electronic landscape of the ATP-binding pocket interaction, metabolic stability, and overall potency.

The Isomer Challenge in Synthesis

The choice of phenylhydrazine precursor determines the regiochemistry of the final inhibitor. This relationship is critical when designing Structure-Activity Relationship (SAR) libraries.

  • 4-Fluorophenylhydrazine: Yields 5-fluoro-substituted scaffolds (e.g., 5-fluoroindole). This is the most straightforward synthesis with high regioselectivity.

  • 3-Fluorophenylhydrazine: Yields a mixture of 4-fluoro- and 6-fluoro-substituted scaffolds. In the Fisher Indole synthesis, the electron-withdrawing nature of fluorine often leads to poor selectivity, requiring chromatographic separation.

  • 2-Fluorophenylhydrazine: Yields 7-fluoro-substituted scaffolds.

Comparative Efficacy Analysis

The following analysis compares the performance of kinase inhibitors synthesized from these specific precursors. The data highlights how "moving" the fluorine atom (by changing the hydrazine precursor) impacts biological activity.

Case Study: Indazole-Based ROCK1 Inhibitors

Target: Rho-associated protein kinase 1 (ROCK1) Scaffold:[1][2] Indazole (derived from fluorinated hydrazines/aldehydes)

Table 1: Impact of Fluorine Position on ROCK1 Inhibition Potency

Precursor UsedResulting Scaffold SubstitutionIC50 (ROCK1)Efficacy Interpretation
Non-fluorinated Phenylhydrazine Unsubstituted Indazole~500 nMBaseline activity. Moderate metabolic clearance.
3-Fluorophenylhydrazine (Isomer A) 4-Fluoroindazole 2500 nM Detrimental. Fluorine at C4 likely creates steric clash or unfavorable electrostatic repulsion in the hinge region.
3-Fluorophenylhydrazine (Isomer B) 6-Fluoroindazole 14 nM Superior. >100-fold improvement over C4-isomer. Fluorine at C6 fills a hydrophobic pocket and improves metabolic stability.
4-Fluorophenylhydrazine 5-Fluoroindazole ~150 nMModerate. Better than baseline but inferior to the 6-fluoro isomer.

Critical Insight: The use of 3-fluorophenylhydrazine is high-risk/high-reward. It produces the most potent isomer (6-fluoro) but requires efficient separation from the inactive 4-fluoro isomer.

Case Study: Indole-Based VEGFR2 Inhibitors

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Scaffold: Indole (e.g., Sunitinib analogs)

Table 2: Metabolic Stability & Cellular Potency

PrecursorInhibitor FeatureCellular Potency (HUVEC)Metabolic Half-life (

)
Phenylhydrazine Hydrogen (H)45 nM2.1 hours
4-Fluorophenylhydrazine 5-Fluoro 12 nM > 6 hours

Mechanism: The C5 position on the indole ring (derived from the para-position of the hydrazine) is a metabolic "soft spot" prone to oxidation by CYP450 enzymes. Blocking this site with fluorine (using 4-fluorophenylhydrazine) significantly extends half-life without disrupting binding.

Strategic Visualization
Synthesis & Regioselectivity Pathway

The following diagram maps the flow from specific hydrazine precursors to their final kinase inhibitor scaffolds, highlighting the critical separation step required for 3-fluorophenylhydrazine.

SynthesisPath Start4 4-Fluorophenylhydrazine Reaction Fisher Indole Synthesis (Acid Catalysis) Start4->Reaction Start3 3-Fluorophenylhydrazine Start3->Reaction Start2 2-Fluorophenylhydrazine Start2->Reaction Prod5 5-Fluoroindole (High Yield) Reaction->Prod5 Regioselective ProdMix Mixture Intermediate Reaction->ProdMix Non-selective Prod7 7-Fluoroindole Reaction->Prod7 Regioselective Prod4 4-Fluoroindole (Low Potency) ProdMix->Prod4 Separation (Isomer A) Prod6 6-Fluoroindole (High Potency) ProdMix->Prod6 Separation (Isomer B)

Caption: Regiochemical outcomes of Fisher Indole Synthesis using different fluorinated phenylhydrazines. Note the critical separation step for 3-fluorophenylhydrazine derivatives.

SAR Decision Logic

How to select the correct fluorinated hydrazine based on assay results.

SAR_Logic Start Lead Optimization: Kinase Inhibitor Scaffold Problem1 Issue: High Metabolic Clearance? Start->Problem1 Problem2 Issue: Low Binding Affinity? Start->Problem2 Sol1 Block Metabolic Soft Spot Problem1->Sol1 Yes Sol2 Exploit Hydrophobic Pocket Problem2->Sol2 Yes Action1 Use 4-Fluorophenylhydrazine (Targets C5 position) Sol1->Action1 Action2 Use 3-Fluorophenylhydrazine (Target C6 position) Sol2->Action2 Warning Warning: Requires Isomer Separation Action2->Warning

Caption: Decision tree for selecting fluorinated precursors to address specific drug property deficiencies.

Experimental Protocols

To validate the efficacy differences described above, the following protocols ensure reproducible synthesis and testing.

Protocol A: General Synthesis of Fluorinated Indoles (Fisher Method)

Purpose: To convert specific fluorinated phenylhydrazines into the core kinase inhibitor scaffold.

  • Reagents:

    • Substituted Phenylhydrazine hydrochloride (1.0 equiv) (e.g., 4-fluoro- or 3-fluorophenylhydrazine).

    • Ketone/Aldehyde (1.0 equiv) (e.g., acetophenone for 2-phenylindole derivatives).

    • Solvent: Glacial Acetic Acid or Ethanol with H₂SO₄.

  • Procedure:

    • Hydrazone Formation: Dissolve phenylhydrazine and ketone in ethanol. Stir at room temperature for 1-2 hours. Isolate the hydrazone intermediate via filtration if it precipitates, or proceed directly.

    • Cyclization: Add acid catalyst (e.g., polyphosphoric acid or ZnCl₂ in acetic acid). Heat to 80–100°C for 2–4 hours.

    • Workup: Pour reaction mixture into ice water. Neutralize with NaOH. Extract with ethyl acetate.

    • Purification (CRITICAL):

      • For 4-fluorophenylhydrazine : Recrystallization is usually sufficient.

      • For 3-fluorophenylhydrazine : Flash column chromatography (Hexane/EtOAc gradient) is mandatory to separate the 4-fluoro and 6-fluoro isomers. Verify isomers using ¹H-NMR (coupling constants of aromatic protons will differ).

Protocol B: FRET-Based Kinase Inhibition Assay (Z'-Lyte)

Purpose: To determine IC50 values for the synthesized inhibitors against ROCK1 or VEGFR2.

  • Materials:

    • Recombinant Kinase (ROCK1 or VEGFR2).

    • FRET Peptide Substrate (Coumarin-Fluorescein labeled).

    • ATP (at

      
       concentration).
      
    • Test Compounds (dissolved in DMSO).[3]

  • Workflow:

    • Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Incubation: Mix Kinase + Substrate + Compound in a 384-well plate. Incubate for 10 mins.

    • Reaction Start: Add ATP to initiate phosphorylation. Incubate for 60 mins at Room Temp.

    • Development: Add Development Reagent (protease). This protease cleaves non-phosphorylated peptide only.

      • Cleaved (No Inhibition): Donor and acceptor separate → Low FRET.

      • Phosphorylated (Inhibition): Protease cannot cleave → High FRET.

    • Measurement: Read Fluorescence Emission at 445 nm (Donor) and 520 nm (Acceptor).

    • Calculation: Calculate Emission Ratio (Acceptor/Donor). Plot % Phosphorylation vs. log[Compound] to derive IC50.

References
  • Yao, H., et al. (2014). "Design, synthesis and biological evaluation of indazole derivatives as potent Rho-associated protein kinase (ROCK) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Sbenati, R., et al. (2021). "Synthesis and biological evaluation of indole-based VEGFR-2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Pireddu, L., et al. (2012).[4] "Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2)." MedChemComm.

  • BenchChem Application Note. (2025). "A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers."

Sources

Advantages of using 2-Fluoro-4-iodophenylhydrazine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using 2-Fluoro-4-iodophenylhydrazine Hydrochloride in Medicinal Chemistry Content Type: Technical Comparison Guide

Executive Summary: The Strategic "Dual-Handle" Advantage

In modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Strategic Halogen" effect. This compound (CAS: 149997-62-4) represents a high-value building block because it solves two critical problems simultaneously: Metabolic Stability and Synthetic Modularity .

Unlike standard phenylhydrazine, which serves merely as a structural anchor, the 2-fluoro-4-iodo variant functions as a Late-Stage Diversification (LSD) enabler . The ortho-fluorine atom modulates physicochemical properties (pKa, conformation) and blocks metabolic hot-spots, while the para-iodine atom serves as a reactive "handle" for palladium-catalyzed cross-couplings after the heterocyclic core has been formed.

This guide objectively compares this reagent against standard alternatives, demonstrating how it condenses synthetic workflows and improves drug-like properties (DLP).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 2-Fluoro-4-iodophenylhydrazine HCl with its non-functionalized and mono-functionalized analogs.

Table 1: Comparative Performance Metrics in Heterocyclic Synthesis

Feature2-Fluoro-4-iodophenylhydrazine HCl Phenylhydrazine HCl4-Iodophenylhydrazine HCl2-Fluorophenylhydrazine HCl
Primary Utility Dual-Function (Bioactivity + Synthesis)Scaffold ConstructionSynthetic ExtensionBioactivity Modulation
Metabolic Stability High (Blocks ortho-oxidation)Low (Prone to hydroxylation)LowHigh
LSD Potential High (Suzuki/Sonogashira ready)NoneHigh Low (Requires C-H activation)
Conformational Control Restricted (F-dipole effect)FlexibleFlexibleRestricted
Synthetic Efficiency 1 Step to functionalized core3+ Steps (requires post-halogenation)2 Steps (lacks F-bioisostere)2 Steps (lacks coupling handle)
Key Insight: The "Step-Economy" Factor

Using the 2-fluoro-4-iodo analog eliminates the challenging post-cyclization halogenation step. Halogenating an electron-rich heterocycle (like an indole or pyrazole) often leads to regioselectivity issues. By introducing the iodine pre-cyclization, you guarantee 100% regiocontrol.

Technical Deep Dive: Mechanism & Causality

A. The Ortho-Fluorine Effect (Bioactivity)

The fluorine atom at the C2 position is not just a metabolic blocker; it electronically tunes the hydrazine.

  • Inductive Effect (-I): The fluorine withdraws electron density from the hydrazine nitrogens. While this slightly lowers nucleophilicity compared to phenylhydrazine, it significantly lowers the pKa of the resulting heterocycle, often improving bioavailability.

  • Conformational Lock: The steric bulk and electrostatic repulsion of the ortho-fluorine can force the N-aryl bond into a specific twist, potentially locking the bioactive conformation and reducing the entropic penalty of binding to a target protein.

B. The Para-Iodine Handle (Synthetic Utility)

The C4-iodine bond is the weakest C-X bond in the molecule, making it highly reactive toward oxidative addition by Pd(0) species.

  • Chemomimetics: It allows the hydrazine to be used in a "Build-Then-Couple" strategy. You first build the pyrazole/indole core, then use the iodine to attach complex tails (aryl, heteroaryl, or vinyl groups) via Suzuki-Miyaura coupling.

Experimental Protocol: "Build-Then-Couple" Workflow

This protocol demonstrates the synthesis of a 1-(2-fluoro-4-iodophenyl)-pyrazole followed by a Suzuki coupling. This workflow validates the reagent's stability under cyclization conditions and its reactivity in cross-coupling.

Phase 1: Pyrazole Cyclization
  • Objective: Synthesize the core scaffold without losing the iodine handle.

  • Reagents: 2-Fluoro-4-iodophenylhydrazine HCl (1.0 equiv), 1,1,3,3-Tetramethoxypropane (1.1 equiv), Ethanol (0.5 M).

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 2-Fluoro-4-iodophenylhydrazine HCl in 2 mL of ethanol.

  • Addition: Add 1.1 mmol of 1,1,3,3-tetramethoxypropane (precursor to malondialdehyde).

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours.

    • Note: The HCl salt provides the necessary acidic catalysis; no external acid is needed.

  • Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to neutralize HCl), then brine.

  • Validation: The product, 1-(2-fluoro-4-iodophenyl)-1H-pyrazole, is obtained as a solid.

    • Yield Expectation: >85%.[1]

    • Checkpoint: Check 1H NMR. The pyrazole protons should be distinct, and the iodine should remain intact (no dehalogenation).

Phase 2: Late-Stage Suzuki Coupling
  • Objective: Functionalize the C4 position.

  • Reagents: Pyrazole product (from Phase 1), Phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/Water (4:1).

Step-by-Step:

  • Inerting: Degas solvents with nitrogen for 15 mins.

  • Loading: Combine pyrazole, boronic acid, base, and catalyst in a sealed tube.

  • Reaction: Heat to 90°C for 4 hours.

  • Result: The iodine is selectively displaced by the phenyl group. The fluorine remains untouched.

Visualization: The "Build-Then-Couple" Pathway

The following diagram illustrates the logical flow of using this reagent to access diverse chemical space efficiently.

G cluster_alt Alternative Route (Inefficient) Start 2-Fluoro-4-iodophenylhydrazine HCl (Starting Material) Cyclization Cyclization Step (with 1,3-Dicarbonyls) Start->Cyclization + Diketone/Aldehyde (Acidic Cond.) Core Core Scaffold (1-Aryl-Pyrazole/Indole) Iodine Handle Intact Cyclization->Core Regiospecific Formation Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Coupling + Boronic Acid Pd(0) Catalyst Final Diversified Drug Candidate (Library Generation) Coupling->Final C-C Bond Formation AltStart Phenylhydrazine AltCore Scaffold AltStart->AltCore AltHalo Halogenation Step (Regio-issues!) AltCore->AltHalo Low Selectivity

Caption: Workflow comparison showing the streamlined "Build-Then-Couple" efficiency of the 2-Fluoro-4-iodo reagent versus traditional post-functionalization.

References

  • Strategic Fluorine Substitution: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Fischer Indole Synthesis Mechanism: Robinson, B.[2][3] "The Fischer Indole Synthesis."[2][3][4][5][6] Chemical Reviews, 1963.

  • Pyrazole Synthesis via Hydrazines: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Journal of Organic Chemistry, 2008.

  • Palladium Coupling on Heterocycles: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews, 1995.

Sources

Benchmarking the performance of 2-Fluoro-4-iodophenylhydrazine hydrochloride in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of 2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS 502496-29-9) , a specialized building block used in the synthesis of polysubstituted heterocycles for drug discovery.

Focus: Benchmarking Reactivity, Regiocontrol, and Downstream Utility in Heterocycle Synthesis.

Executive Summary: The "Ortho-Fluoro / Para-Iodo" Advantage

In medicinal chemistry, particularly for kinase inhibitors (e.g., MEK/ERK pathways), the 2-fluoro-4-iodo substitution pattern is highly strategic.[1] Unlike generic phenylhydrazine, This compound offers a dual-advantage:

  • Metabolic Stability: The ortho-fluorine atom blocks metabolic oxidation at a vulnerable site and modulates the pKa of the hydrazine nitrogens.[1]

  • Synthetic Versatility: The para-iodine atom survives initial cyclization (e.g., into indoles or pyrazoles), serving as a "pre-installed handle" for late-stage cross-coupling (Suzuki, Sonogashira) to expand library diversity.[1]

This guide compares its performance against standard alternatives (Phenylhydrazine, 4-Iodophenylhydrazine) to demonstrate why it is the superior choice for accessing 7-fluoro-5-iodoindoles and 1-aryl-pyrazoles .

Chemical Profile & Alternatives[1]

Feature2-Fluoro-4-iodophenylhydrazine HCl Phenylhydrazine HCl4-Iodophenylhydrazine HCl
CAS Number 502496-29-9 59-88-113116-27-3
Nucleophilicity Moderate/Low (Inductive withdrawal by F & I)HighModerate
Regiocontrol High (F blocks one ortho site)None (Symmetric)None (Symmetric)
Primary Utility Scaffold Construction (Indoles, Pyrazoles)General SynthesisCross-coupling precursors
Key Product 7-Fluoro-5-iodoindole Indole5-Iodoindole

Benchmark 1: Regioselective Fischer Indole Synthesis

The primary application of this hydrazine is the synthesis of 7-fluoro-5-iodoindole , a scaffold found in various antitumor agents.

Performance Comparison
  • Vs. 4-Iodophenylhydrazine: When using 4-iodophenylhydrazine, cyclization can occur at either ortho position (equivalent). However, with 2-Fluoro-4-iodophenylhydrazine , the ortho-fluorine sterically and electronically disfavors cyclization at the C2 position.

  • Result: The reaction is forced to occur exclusively at the C6 position, yielding the 7-fluoro isomer with >95% regioselectivity.[1] This eliminates the need for difficult isomer separations downstream.[1]

Experimental Protocol: Synthesis of 7-Fluoro-5-iodoindole

Objective: Cyclization of 2-Fluoro-4-iodophenylhydrazine with Ethyl Pyruvate followed by Decarboxylation.

Step 1: Hydrazone Formation [1]

  • Dissolve: Suspend 1.0 eq (2.88 g) of 2-Fluoro-4-iodophenylhydrazine HCl in Ethanol (30 mL).

  • Neutralize: Add 1.1 eq of Sodium Acetate to liberate the free base in situ.[1]

  • Add: Add 1.1 eq of Ethyl Pyruvate dropwise at room temperature.

  • React: Stir for 2 hours. A thick precipitate (hydrazone) will form.[1]

  • Isolate: Filter the solid, wash with cold ethanol, and dry. Yield Expectation: 85-90%.

Step 2: Fischer Cyclization (The Acid Step) [1]

  • Solvent: Suspend the dried hydrazone in Polyphosphoric Acid (PPA) or 4% H₂SO₄ in acetic acid (10 mL/g).

  • Heat: Heat to 100°C for 3 hours. Note: The electron-withdrawing Iodine requires higher energy than unsubstituted hydrazines.

  • Quench: Pour onto crushed ice/water. Neutralize with NaOH to pH 8.[1]

  • Extract: Extract with Ethyl Acetate.

  • Purify: Recrystallize from toluene.

  • Data Output: The product is Ethyl 7-fluoro-5-iodo-1H-indole-2-carboxylate .

Mechanism Visualization (DOT Diagram)

FischerIndole cluster_regio Regiocontrol Mechanism Hydrazine 2-Fluoro-4-iodo phenylhydrazine Hydrazone Aryl Hydrazone Intermediate Hydrazine->Hydrazone + NaOAc, EtOH Ketone Ethyl Pyruvate Ketone->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic H+, Heat (Regioselective) Cyclization Ring Closure (NH3 Elimination) Sigmatropic->Cyclization C-C Bond Formed at C6 Position Indole 7-Fluoro-5-iodoindole Scaffold Cyclization->Indole

Caption: The ortho-fluorine atom directs the [3,3]-sigmatropic shift to the open ortho-carbon, ensuring high regioselectivity.

Benchmark 2: Pyrazole Scaffold Construction

Reaction with 1,3-dicarbonyls (e.g., Ethyl Acetoacetate) yields 1-aryl-3-methyl-5-pyrazolones .

Performance Comparison
  • Reactivity: The electron-withdrawing nature of the Fluorine and Iodine atoms reduces the nucleophilicity of the hydrazine nitrogens compared to Phenylhydrazine.[1]

  • Implication: Reactions require longer reflux times (4-6 hours vs. 1-2 hours) or stronger catalysis (e.g., acetic acid reflux rather than ethanol).[1]

  • Advantage: The reduced nucleophilicity suppresses side reactions (like bis-imine formation), often resulting in cleaner crude profiles requiring less chromatography.[1]

Experimental Protocol: 1-(2-Fluoro-4-iodophenyl)-3-methyl-5-pyrazolone
  • Mix: Combine 1.0 eq 2-Fluoro-4-iodophenylhydrazine HCl and 1.2 eq Ethyl Acetoacetate in Glacial Acetic Acid (5 mL/mmol).

  • Reflux: Heat at 110°C for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1] The hydrazine spot should disappear.[1]

  • Cool: Cool to room temperature. The product often precipitates directly from acetic acid.[1]

  • Workup: If no precipitate, pour into ice water. Filter the solid.[1][2]

  • Yield: Typical yields are 75-82%.

Downstream Utility: The "Iodine Handle"[1]

The true value of this building block is revealed after the heterocycle is formed.[1] The C-I bond remains intact during the acidic Fischer Indole conditions, allowing for orthogonal functionalization.[1]

Reaction TypeReagentTransformation at C-I BondApplication
Suzuki-Miyaura Boronic Acids, Pd(PPh3)4Iodine

Aryl/Heteroaryl
Biaryl core synthesis
Sonogashira Terminal Alkyne, CuI, PdIodine

Alkyne
Linker attachment
Buchwald-Hartwig Amines, Pd catalystIodine

Amine
Kinase hinge binding
Workflow Diagram: From Hydrazine to Drug Candidate

Utility cluster_path1 Pathway A: Indole Synthesis cluster_path2 Pathway B: Pyrazole Synthesis Start 2-Fluoro-4-iodophenylhydrazine Indole 7-Fluoro-5-iodoindole Start->Indole Fischer Cyclization Pyrazole 1-(2-F-4-I-phenyl)pyrazole Start->Pyrazole Condensation Drug1 Suzuki Coupling (Library Generation) Indole->Drug1 Pd(0), R-B(OH)2 Drug2 Buchwald Coupling (Kinase Inhibitors) Pyrazole->Drug2 Pd(0), R-NH2

Caption: The iodine atom survives initial cyclization, enabling late-stage diversification via Palladium-catalyzed coupling.[1]

References

  • Apollo Scientific. (n.d.).[1] this compound (CAS 502496-29-9) Product Sheet. Retrieved from [1]

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience. (Foundational mechanism for ortho-blocked hydrazines).

  • Vicenti, J., et al. (2014).[1] "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Thieme Connect.[1] (Context for fluorinated pyrazole kinetics).

  • Li, J. J. (2021).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Fischer Indole regioselectivity rules).

  • MDPI. (2022).[1] "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one". Molecules. (Protocol adaptation for electron-deficient aryl hydrazines).

Sources

Safety Operating Guide

2-Fluoro-4-iodophenylhydrazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chain of Custody" Protocol

Disposing of 2-Fluoro-4-iodophenylhydrazine hydrochloride requires a deviation from standard organic waste protocols. This compound presents a tripartite hazard profile: hydrazine toxicity , halogenated persistence (Fluorine/Iodine), and acidic instability (HCl salt).

Immediate "Stop-Work" Restrictions:

  • DO NOT mix with oxidizing agents (peroxides, permanganates, nitric acid).[1] Risk: Immediate exothermic decomposition or explosion.

  • DO NOT dispose of via sanitary sewer or trash. Risk: Severe aquatic toxicity and regulatory violation.

  • DO NOT autoclave. Risk: Volatilization of toxic iodine/fluorine gas.

Compound Risk Architecture

To handle this chemical safely, you must understand the causality of its hazards. This is not just "toxic waste"; it is a reactive intermediate.

Hazard ComponentMechanism of ActionOperational Implication
Phenylhydrazine Moiety Reducing agent; reacts with hemoglobin (hemolytic anemia).Segregation: Must be kept away from oxidizers. PPE: Double nitrile gloves required.
Halogens (F, I) Combustion generates HF (hydrofluoric acid) and HI (hydroiodic acid) gases.Disposal: Requires incineration with alkaline scrubbing. Standard combustion is insufficient.
Hydrochloride Salt Hydroscopic and acidic (pH < 4 in solution).Container: Avoid metal containers (corrosion risk). Use HDPE or glass.

Pre-Disposal Stabilization (Bench-Level)

Before this waste leaves your bench, it must be stabilized. The goal is to create a "static" waste package that is safe for transport to the central accumulation area.

A. Solid Waste (Excess Reagent)
  • Primary Containment: Place the solid material in a screw-top glass vial or HDPE bottle. Do not use bags as primary containment for free powder (risk of puncture/aerosolization).

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness preferred).

  • Labeling: Mark clearly as "TOXIC SOLID - HALOGENATED HYDRAZINE DERIVATIVE." Explicitly write "Contains Iodine/Fluorine" to alert the incineration facility.

B. Liquid Waste (Mother Liquor/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform). If dissolved in a non-halogenated solvent (e.g., Methanol), it must still be classified as halogenated waste due to the solute.

  • pH Check: If the solution is aqueous, verify pH. If pH < 2, tag as "Corrosive Acid + Toxic."

Waste Stream Management & Handoff

The only acceptable destruction method is High-Temperature Incineration with Flue Gas Scrubbing .

Workflow Visualization: The Decision Matrix

The following logic flow dictates the correct disposal path based on the physical state of the waste.

DisposalLogic Start Waste Generation State Physical State? Start->State Solid Solid Reagent State->Solid Liquid Solution/Mother Liquor State->Liquid Segregate Segregate from Oxidizers Solid->Segregate Liquid->Segregate PackSolid 1. Glass/HDPE Bottle 2. Secondary Bag Segregate->PackSolid If Solid PackLiquid 1. Halogenated Waste Carboy 2. Check pH Segregate->PackLiquid If Liquid Label Label: 'TOXIC - HALOGENATED' PackSolid->Label PackLiquid->Label Handoff EHS / Incineration Service Label->Handoff

Figure 1: Decision logic for segregating and packaging 2-Fluoro-4-iodophenylhydrazine HCl waste.

Emergency Contingencies: Spill Response

In the event of a benchtop spill, you must balance containment with exposure prevention.[2]

Protocol:

  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE Upgrade: Don double gloves, safety goggles, and a NIOSH-approved N95 or P100 respirator (dust inhalation is the primary acute risk).

  • Containment (Solid): Do not dry sweep. Cover with wet paper towels (water or inert oil) to prevent dust generation, then scoop into a disposal container.

  • Containment (Liquid): Absorb with vermiculite or sand. Do not use paper towels alone (hydrazines can dry out on cellulose and become flammable/pyrophoric).

  • Decontamination: Wash the surface with a dilute bleach solution (Sodium Hypochlorite).

    • Note: Bleach oxidizes hydrazine to nitrogen gas, but with this iodinated derivative, it may release trace iodine vapor. Ensure fume hood ventilation is active.

Spill Response Workflow

SpillResponse Alert 1. SPILL DETECTED Evacuate Immediate Area PPE 2. PPE UPGRADE Double Gloves + Respirator Alert->PPE Type Spill Type? PPE->Type SolidCleanup Wet Method Cover with wet pad -> Scoop Type->SolidCleanup Powder LiquidCleanup Inert Absorbent Vermiculite/Sand (No Paper) Type->LiquidCleanup Liquid Decon 3. Decontaminate Surface Dilute Bleach Wash (In Fume Hood) SolidCleanup->Decon LiquidCleanup->Decon Dispose 4. Label as Hazardous Waste Decon->Dispose

Figure 2: Tactical response flow for laboratory spills.

Self-Validating System (Quality Assurance)

Before handing off the waste, perform this 3-point check. If any answer is "No," the waste is not ready for transport.[3]

  • Segregation Verified? [ ] Yes

    • Check: Is the container free of oxidizing agents (peroxides, nitrates)?

  • Halogen Flagged? [ ] Yes

    • Check: Does the label explicitly state "Contains Fluorine/Iodine"? (Crucial for incinerator scrubber settings).

  • PH Stable? [ ] Yes

    • Check: If liquid, is the cap vented or is the solution confirmed non-gas-generating?

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Fluoro-4-iodophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Handling 2-Fluoro-4-iodophenylhydrazine hydrochloride requires a safety protocol that goes beyond standard organic synthesis measures.[1] This compound combines the inherent toxicity of the hydrazine pharmacophore (hemotoxicity, sensitization) with halogenated substituents (fluorine, iodine) that often enhance lipophilicity and bioavailability.

As a Senior Application Scientist, I advise treating this material not just as a chemical irritant, but as a potent cumulative toxin . The hydrochloride salt form reduces volatility compared to the free base, but it introduces the risk of generating acidic dusts that are highly damaging to mucous membranes.

Hazard Characterization Matrix
Hazard ClassCritical EffectOperational Implication
Acute Toxicity Toxic by ingestion, inhalation, and skin contact (H301+H311+H331).[1][2][3][4]Zero-skin-contact policy is mandatory.[3]
Sensitization Skin sensitizer (H317).[3]Exposure can lead to permanent allergic response; prevent trace contamination of surfaces.
Systemic Toxicity Hemolytic anemia; damage to liver/kidneys (H372).Surveillance of red blood cell count recommended for frequent handlers.
Carcinogenicity Suspected Carcinogen (H350).[2][3]Use dedicated engineering controls (Fume Hood/Glovebox).

Personal Protective Equipment (PPE) Strategy

Standard nitrile gloves are insufficient for prolonged protection against hydrazine derivatives in solution due to rapid permeation.[5] The following "Layered Defense" protocol is required.

A. Hand Protection (The Double-Glove Protocol)

Hydrazines are notorious for permeating nitrile rubber.

  • Solid Handling: Wear Double Nitrile gloves (minimum 5 mil outer, 4 mil inner). Change outer pair immediately if dust is visible.

  • Solution Handling: Use Laminate (Silver Shield/4H) liners under outer nitrile gloves. If laminate is unavailable, use a Double Glove System: Inner Latex / Outer Nitrile . The latex layer provides a secondary permeation barrier chemically distinct from nitrile.

B. Respiratory & Eye Protection[1][2][4][5][6][7]
  • Primary Control: All operations must occur within a certified Chemical Fume Hood (face velocity 80–100 fpm).

  • Secondary Defense: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100/OV cartridges .

  • Eye Protection: Chemical Splash Goggles are required. Safety glasses with side shields are inadequate due to the risk of airborne hydrochloride dust entering from the top or bottom.

C. Body Protection[4][8]
  • Standard: Lab coat (buttoned to neck) and long pants.

  • High Risk: For scale-up (>5g) or solution transfers, wear Tyvek® arm sleeves or a disposable Tyvek® apron to prevent cuff contamination.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Hydrochloride salts are often electrostatic. Use an ionizing fan or antistatic gun inside the balance enclosure to prevent "flying" particles.

  • Surface Prep: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up) to capture invisible dusts.

  • Weighing: Weigh into a tared vial inside the hood. Do not transport the open stock container to the balance; bring the balance to the hood or use a transfer vessel.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly. The HCl salt may release small amounts of hydrogen chloride gas upon solvation; ensure hood sash is lowered.

  • Closed System: Once solubilized, the permeation risk increases. Ensure all reaction vessels are vented through a scrubber or into the hood exhaust, never into the lab atmosphere.

Phase 3: Decontamination
  • Wet Wiping: Never dry sweep. Clean surfaces with a solvent-dampened wipe (ethanol or water, depending on solubility) followed by a soap-and-water wash.

  • Tool Cleaning: Rinse spatulas and glassware with a 5% bleach solution inside the hood before removing them for general washing. This helps oxidize residual hydrazine traces (Note: Ensure no strong acids are present to avoid chlorine gas generation).

Visualized Safety Logic

Diagram 1: PPE Decision & Handling Workflow

This logic flow dictates the PPE requirements based on the state of matter, ensuring users do not default to insufficient protection for solutions.

PPE_Workflow Start Start: Handling 2-Fluoro-4-iodophenylhydrazine HCl StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PPESolid PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat Solid->PPESolid Dust Risk PPELiquid PPE: Laminate Liner (Silver Shield) OR Inner Latex + Outer Nitrile + Tyvek Sleeves Liquid->PPELiquid Permeation Risk Hood Engineering Control: Chemical Fume Hood ONLY PPESolid->Hood PPELiquid->Hood Disposal Disposal: Segregated Hazardous Waste Hood->Disposal Post-Procedure

Caption: Decision matrix for PPE selection distinguishing between solid handling (dust risk) and solution handling (permeation risk).

Emergency Response & Disposal

Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • Don PPE: Put on double gloves (Laminate/Nitrile), goggles, and N95/P100 respirator.

  • Contain: Cover liquid spills with absorbent pads. For solids, cover with wet paper towels to prevent dust generation.

  • Neutralize (Optional): For trace residues, wipe with 5% sodium hypochlorite (bleach) to oxidize the hydrazine. Warning: Do not mix bleach directly with large piles of the HCl salt, as chlorine gas may evolve.

  • Collect: Place all waste into a wide-mouth jar, seal, and label "Toxic/Corrosive - Hydrazine Waste."

Waste Disposal Logistics[5]
  • Classification: Halogenated Organic / Toxic.

  • Segregation: Do NOT mix with oxidizing agents (nitric acid, peroxides) in the waste stream.

  • Destruction: Professional incineration with afterburner and scrubber is the only recommended disposal method to handle the iodine/fluorine content safely.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylhydrazine hydrochloride. PubChem. Available at: [Link]

  • National Cancer Institute (NCI). Chemical Safety Practices Recommendations: Phenylhydrazine HCl. NCI at Frederick. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.